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  • Product: 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
  • CAS: 618102-06-0

Core Science & Biosynthesis

Foundational

Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Synthesis and Mechanistic Evaluation of 1-Phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid: A Comprehensive Technical Guide Executive Summary 1,5-Diarylpyrazole-3-carboxylic acids and their 1,3-diaryl-5-carboxylic acid r...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Mechanistic Evaluation of 1-Phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid: A Comprehensive Technical Guide

Executive Summary

1,5-Diarylpyrazole-3-carboxylic acids and their 1,3-diaryl-5-carboxylic acid regioisomers are privileged scaffolds in modern drug discovery, frequently utilized in the development of cannabinoid (CB1) receptor antagonists, COX-2 inhibitors, and antimicrobial agents[1]. The target molecule, 1-phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0)[2], presents a specific synthetic challenge: ensuring strict regiocontrol during the cyclocondensation of its diketoester precursor. This whitepaper provides a field-proven, self-validating methodology for the synthesis of this compound, detailing the causality behind enolate chemistry, regioselective Knorr-type pyrazole cyclization, and final saponification[3].

Retrosynthetic Analysis & Pathway Design

The construction of the 1,3,5-trisubstituted pyrazole core is most reliably achieved via a [3+2] cyclocondensation strategy[1]. Retrosynthetic disconnection of the pyrazole ring reveals two primary precursors: an arylhydrazine (phenylhydrazine) and a 1,3-dicarbonyl compound (ethyl 4-(p-tolyl)-2,4-dioxobutanoate). The 1,3-diketoester is further disconnected via a Claisen condensation into 4'-methylacetophenone and diethyl oxalate.

Retrosynthesis Target 1-Phenyl-3-(p-tolyl)-1H- pyrazole-5-carboxylic acid Ester Ethyl 1-phenyl-3-(p-tolyl)-1H- pyrazole-5-carboxylate Target->Ester Saponification Diketo Ethyl 4-(p-tolyl)-2,4- dioxobutanoate Ester->Diketo Cyclocondensation Hydrazine Phenylhydrazine Ester->Hydrazine Ketone 4'-Methylacetophenone Diketo->Ketone Claisen Condensation Oxalate Diethyl oxalate Diketo->Oxalate

Caption: Retrosynthetic disconnection of 1-phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid.

Stage 1: Claisen Condensation (Formation of the 1,3-Diketoester)

Mechanistic Rationale: The synthesis begins with the generation of a kinetic enolate. Sodium ethoxide (NaOEt) is used to deprotonate the alpha-methyl group of 4'-methylacetophenone. The reaction is initiated at 0 °C to suppress self-condensation (aldol addition) of the acetophenone. The highly nucleophilic enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. Subsequent elimination of an ethoxide leaving group yields ethyl 4-(p-tolyl)-2,4-dioxobutanoate.

Protocol:

  • Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask, suspend Sodium ethoxide (1.2 equiv, 120 mmol) in anhydrous ethanol (150 mL).

  • Enolization: Cool the suspension to 0 °C using an ice-water bath. Add 4'-methylacetophenone (1.0 equiv, 100 mmol) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

  • Condensation: Add diethyl oxalate (1.1 equiv, 110 mmol) dropwise. The solution will transition to a deep yellow/orange hue, indicating the formation of the diketoester enolate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation (IPC): Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the acetophenone spot (UV active) confirms completion.

  • Workup: Quench the reaction by pouring it into 300 mL of ice-cold 1M HCl (acidification is crucial to protonate the diketoester enolate, precipitating the neutral product). Extract with ethyl acetate (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Stage 2: Regioselective Cyclocondensation

Mechanistic Rationale: The reaction of arylhydrazines with 1,3-diketoesters presents a regioselectivity challenge[1]. The 1,3-diketoester possesses two electrophilic centers: C2 (adjacent to the ester) and C4 (adjacent to the p-tolyl group). The terminal amine (-NH₂) of phenylhydrazine is strictly more nucleophilic than the internal secondary amine (-NH-). Because the C2 carbonyl is highly electron-deficient due to the adjacent electron-withdrawing ester group, the terminal -NH₂ preferentially attacks C2. This forms a hydrazone intermediate, which undergoes intramolecular cyclization via attack of the internal -NH- on the C4 carbonyl. Acid catalysis (glacial acetic acid) is required to activate the carbonyls and drive the final dehydration/aromatization step[4].

Mechanism Diketone Ethyl 4-(p-tolyl)-2,4-dioxobutanoate (Electrophilic C2 & C4) Attack Nucleophilic Attack at C2 (Alpha to Ester) Diketone->Attack Hydrazine Phenylhydrazine (Terminal NH2 is highly nucleophilic) Hydrazine->Attack Hydrazone Hydrazone Intermediate Attack->Hydrazone Cyclization Intramolecular Cyclization (Internal NH attacks C4) Hydrazone->Cyclization Aromatization Dehydration & Aromatization (Acid Catalyzed) Cyclization->Aromatization Product Ethyl 1-phenyl-3-(p-tolyl)- 1H-pyrazole-5-carboxylate Aromatization->Product

Caption: Mechanistic pathway detailing the regioselective cyclocondensation.

Protocol:

  • Preparation: Dissolve the crude ethyl 4-(p-tolyl)-2,4-dioxobutanoate (approx. 80 mmol) in 100 mL of glacial acetic acid.

  • Addition: Add phenylhydrazine (1.05 equiv, 84 mmol) dropwise at room temperature. (Caution: Phenylhydrazine is toxic; handle strictly in a fume hood.)

  • Cyclization: Equip the flask with a reflux condenser and heat to 118 °C (reflux) for 3 hours.

  • Validation (IPC): Perform LC-MS analysis. The target mass for the ester intermediate [M+H]⁺ is 307.1.

  • Workup: Cool the mixture to room temperature and pour into 400 mL of crushed ice. The ester will precipitate as a solid. Filter under vacuum, wash extensively with cold water to remove residual acetic acid, and dry.

Stage 3: Saponification and Isolation

Mechanistic Rationale: The final step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid[5]. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which collapses to expel the ethoxide leaving group. The resulting carboxylate salt is highly water-soluble, allowing for the extraction of organic impurities. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the precipitation of the highly pure 1-phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid[5].

Protocol:

  • Hydrolysis: Suspend the ester (approx. 60 mmol) in a mixture of Ethanol (50 mL) and Water (50 mL). Add Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (2.5 equiv, 150 mmol).

  • Heating: Stir the reaction mixture at 50 °C for 2 hours. The suspension will gradually clear as the water-soluble carboxylate salt forms.

  • Validation (IPC): HPLC monitoring is recommended to ensure complete consumption of the ester peak[5].

  • Purification: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous layer with Dichloromethane (2 x 50 mL) to remove unreacted organic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous phase to 0 °C and carefully acidify with 1M HCl until the pH drops below 3. A dense white/off-white precipitate will form immediately[5].

  • Isolation: Collect the solid by vacuum filtration, wash with cold distilled water, and dry under high vacuum at 45 °C for 12 hours.

Quantitative Data & Analytical Characterization

To ensure reproducibility and facilitate scale-up, the following quantitative benchmarks and expected analytical parameters are provided.

ParameterStage 1: Claisen CondensationStage 2: CyclocondensationStage 3: Saponification
Target Intermediate Ethyl 4-(p-tolyl)-2,4-dioxobutanoateEthyl 1-phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate1-Phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid
Typical Yield 78 - 85%70 - 75%92 - 96%
Reaction Time 12 hours3 hours2 hours
Temperature 0 °C 25 °C118 °C (Reflux)50 °C
Expected MS [M+H]⁺ 235.1307.1279.1
Purification Method Acidic Workup / ExtractionPrecipitation in Ice WaterAcid-Base Precipitation (pH < 3)

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. National Center for Biotechnology Information (NIH). Available at: 1

  • 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis. ChemicalBook. Available at: 5

  • Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1. Smolecule. Available at: 3

  • 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID (CAS 618102-06-0). ChemicalBook. Available at: 2

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: 4

Sources

Exploratory

Mechanistic and Synthetic Insights into 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Guide

Executive Summary Pyrazole-5-carboxylic acid derivatives represent a privileged class of scaffolds in medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors, COX-2 inhibitors, and cannab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole-5-carboxylic acid derivatives represent a privileged class of scaffolds in medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors, COX-2 inhibitors, and cannabinoid receptor antagonists. The synthesis of 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid presents a classic yet nuanced challenge in heterocyclic chemistry. While the assembly of the pyrazole core via the Knorr cyclocondensation is highly robust, controlling the regioselectivity to specifically yield the 3-aryl-5-carboxylic acid isomer (rather than the 5-aryl-3-carboxylic acid isomer) requires precise mechanistic control.

This whitepaper provides an in-depth, self-validating technical protocol for the synthesis of this target molecule, analyzing the causality behind reagent selection, regiochemical divergence, and downstream purification.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule, 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, can be retrosynthetically disconnected into two primary building blocks: an asymmetric 1,3-dicarbonyl equivalent and an arylhydrazine[1].

  • The 1,3-Dicarbonyl Precursor: Ethyl 4-(p-tolyl)-2,4-dioxobutanoate, generated via a crossed Claisen condensation between 4-methylacetophenone and diethyl oxalate[2].

  • The Hydrazine Precursor: Phenylhydrazine, which acts as a bis-nucleophile to construct the 1,2-diazole ring[3].

The critical juncture in this pathway is the Knorr Pyrazole Synthesis . Because the 1,3-dicarbonyl intermediate is asymmetric, condensation with phenylhydrazine yields two potential regioisomers. The terminal nitrogen (NH₂) of phenylhydrazine is more nucleophilic than the internal nitrogen (NHPh). Kinetically, the NH₂ group preferentially attacks the most electrophilic carbonyl. In ethyl 4-(p-tolyl)-2,4-dioxobutanoate, the C2 carbonyl (adjacent to the electron-withdrawing ester) is more electrophilic than the C4 carbonyl (adjacent to the p-tolyl group). Standard conditions often lead to the 1,5-diaryl-3-carboxylate isomer[1]. To isolate the target 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylate , researchers must either employ thermodynamic control, alter solvent polarity (e.g., using fluorinated alcohols), or utilize chromatographic separation to isolate the desired regioisomer[4].

Workflow A 4-Methylacetophenone + Diethyl Oxalate B Claisen Condensation (NaOEt, EtOH) A->B C Ethyl 4-(p-tolyl)- 2,4-dioxobutanoate B->C D Cyclocondensation (+ Phenylhydrazine) C->D E Ethyl 1-phenyl-3-p-tolyl- 1H-pyrazole-5-carboxylate D->E F Saponification (LiOH, then HCl) E->F G 1-Phenyl-3-p-tolyl-1H- pyrazole-5-carboxylic acid F->G

Overall synthetic workflow for 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Step-by-Step Experimental Methodologies

Phase 1: Claisen Condensation (Synthesis of the 1,3-Dicarbonyl)

Objective: Synthesize ethyl 4-(p-tolyl)-2,4-dioxobutanoate. Causality & Design: Diethyl oxalate cannot self-condense as it lacks α -protons, making it an ideal electrophilic acylating agent. To prevent the self-condensation of 4-methylacetophenone, the ketone is added slowly to an excess of the base and diethyl oxalate[2].

Protocol:

  • Base Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve sodium metal (1.2 eq) in anhydrous ethanol to generate a fresh sodium ethoxide solution.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add diethyl oxalate (1.2 eq) in a single portion.

  • Ketone Addition: Dilute 4-methylacetophenone (1.0 eq) in a minimal amount of anhydrous ethanol and add it dropwise over 45 minutes.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 12–16 hours.

  • Workup & Isolation: Pour the mixture into ice water and acidify to pH 3 using 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating System: The reaction mixture will transition from a clear solution to a thick yellow suspension as the sodium enolate of the diketoester precipitates, providing visual confirmation of reaction progress. Upon acidification, the enol form of the product will precipitate or partition cleanly into the organic phase.

Phase 2: Regioselective Knorr Pyrazole Cyclocondensation

Objective: Synthesize ethyl 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylate. Causality & Design: The cyclocondensation mechanism is highly dependent on the initial nucleophilic attack[3]. To maximize the yield of the target 5-carboxylate isomer, the reaction can be run under thermodynamic conditions (refluxing acetic acid) or utilizing fluorinated solvents (like 2,2,2-trifluoroethanol) which hydrogen-bond with the dicarbonyl, altering its electrophilicity profile[4].

Mechanism DK Ethyl 4-(p-tolyl)-2,4-dioxobutanoate H1 Kinetic Attack at C2 Carbonyl DK->H1 H2 Thermodynamic Attack at C4 Carbonyl DK->H2 PH Phenylhydrazine PH->H1 PH->H2 PROD1 1-Phenyl-5-p-tolyl-1H- pyrazole-3-carboxylate (Regioisomer A) H1->PROD1 PROD2 1-Phenyl-3-p-tolyl-1H- pyrazole-5-carboxylate (Target Precursor B) H2->PROD2

Mechanistic pathway of Knorr pyrazole synthesis illustrating regioselectivity divergence.

Protocol:

  • Reaction Setup: Dissolve ethyl 4-(p-tolyl)-2,4-dioxobutanoate (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Hydrazine Addition: Add phenylhydrazine (1.1 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (118 °C) for 6 hours.

  • Purification: Concentrate the acetic acid under reduced pressure. Neutralize the residue with saturated NaHCO₃ and extract with dichloromethane. The crude mixture will contain a ratio of the 3-carboxylate and 5-carboxylate isomers. Isolate the target ethyl 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylate via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Self-Validating System: The formation of the hydrazone intermediate is accompanied by a distinct color shift (deep yellow to orange). Complete consumption of the starting diketone is confirmed by TLC (Rf ~0.4 for diketone vs Rf ~0.6 for pyrazole in 8:2 Hexane/EtOAc).

Phase 3: Saponification to the Free Carboxylic Acid

Objective: Hydrolyze the ester to yield 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid. Causality & Design: The ethyl ester at the C5 position is sterically hindered by the adjacent N1-phenyl ring. Therefore, a strong nucleophilic base (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H₂O) is required to ensure solubility of the hydrophobic pyrazole while providing the hydroxide ions necessary for acyl substitution[2].

Protocol:

  • Hydrolysis: Dissolve the purified ethyl 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylate in a 1:1:1 mixture of THF:MeOH:H₂O. Add LiOH·H₂O (3.0 eq).

  • Reaction: Stir the mixture at 50 °C for 8 hours.

  • Workup: Evaporate the organic solvents (THF and MeOH) in vacuo. Dilute the remaining aqueous layer with water and wash with diethyl ether (2x) to remove any unreacted ester or organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl to pH 2.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold distilled water, and dry under high vacuum to afford the pure 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

  • Self-Validating System: The heterogeneous reaction mixture becomes a homogeneous clear solution as the hydrophobic ester is converted into the water-soluble lithium carboxylate salt. Upon acidification, the sudden precipitation of a white/off-white solid confirms the protonation to the free carboxylic acid.

Quantitative Data Summary

The table below summarizes the typical reaction parameters and expected outcomes based on optimized literature precedents for pyrazole core synthesis[1][2][3][4].

Reaction StepKey ReagentsSolvent SystemTemp / TimeExpected YieldRegioselectivity (Target:Side)
Claisen Condensation 4-Methylacetophenone, Diethyl Oxalate, NaOEtAnhydrous EtOH0 °C to RT / 12 h75 - 85%N/A
Knorr Cyclocondensation Diketoester, PhenylhydrazineGlacial Acetic Acid118 °C / 6 h60 - 70% (Total)~ 1:1 to 1:2 (Requires separation)
Saponification Pyrazole Ester, LiOH·H₂OTHF:MeOH:H₂O (1:1:1)50 °C / 8 h90 - 95%N/A

Sources

Foundational

Regioselective Knorr Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid: Mechanistic Insights and Protocol Optimization

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in drug discovery for its diverse biological activities[1]. The Knorr pyrazole synthesis—a cyclocondensation b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in drug discovery for its diverse biological activities[1]. The Knorr pyrazole synthesis—a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine—remains the cornerstone methodology for constructing these heterocycles[2]. However, the synthesis of unsymmetrical 1,3,5-trisubstituted pyrazoles, such as 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0)[3], presents a significant regiochemical challenge. This technical guide details the mechanistic causality, experimental protocols, and self-validating analytical techniques required to selectively synthesize, isolate, and verify the target 1,3-diaryl-5-carboxylic acid derivative.

Mechanistic Framework & Regioselectivity

The reaction between phenylhydrazine and ethyl 4-(p-tolyl)-2,4-dioxobutanoate involves two competing electrophilic centers: the C2 carbonyl (alpha to the ester) and the C4 carbonyl (the p-tolyl ketone)[4]. Phenylhydrazine possesses two nucleophilic nitrogen atoms; the terminal primary amine (-NH2) is significantly more nucleophilic than the internal secondary amine (-NHPh) due to the lack of steric hindrance and the absence of resonance delocalization into the phenyl ring[5].

Under standard thermodynamic conditions, the highly nucleophilic -NH2 attacks the more electrophilic C2 alpha-ketoester, forming a C2-hydrazone intermediate. Subsequent intramolecular cyclization via the internal -NHPh yields the 1,5-diaryl-1H-pyrazole-3-carboxylate as the major isomer[6]. To synthesize the target 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, the nucleophilic attack must be directed toward the C4 carbonyl, or the resulting regioisomeric mixture must be efficiently resolved through downstream processing.

KnorrRegioselectivity Start Phenylhydrazine + Ethyl 4-(p-tolyl)-2,4-dioxobutanoate HydrazoneC2 Attack at C2 (α-ketoester) Intermediate Hydrazone Start->HydrazoneC2 Terminal NH2 attacks C2 (More Electrophilic) HydrazoneC4 Attack at C4 (Aryl Ketone) Intermediate Hydrazone Start->HydrazoneC4 Terminal NH2 attacks C4 (Steric/Solvent Control) Isomer15 1-Phenyl-5-(p-tolyl)-1H-pyrazole- 3-carboxylate (Major) HydrazoneC2->Isomer15 Cyclization via internal NH Isomer13 1-Phenyl-3-(p-tolyl)-1H-pyrazole- 5-carboxylate (Target Ester) HydrazoneC4->Isomer13 Cyclization via internal NH TargetAcid 1-Phenyl-3-p-tolyl-1H-pyrazole- 5-carboxylic acid Isomer13->TargetAcid LiOH/THF Saponification

Regioselectivity pathways in the Knorr pyrazole synthesis of the target compound.

Experimental Design & Causality

To optimize the yield of the 1,3-diaryl-5-carboxylate isomer, the reaction environment must be carefully controlled. Protic solvents like ethanol strongly hydrogen-bond with the dicarbonyl, often exacerbating the electrophilic difference between the two carbonyls and heavily favoring the 1,5-diaryl-3-carboxylate[2]. By shifting to an aprotic solvent (e.g., toluene) and utilizing a Dean-Stark apparatus to drive the dehydration, the reversibility of the hydrazone formation can be exploited, slightly improving the ratio of the target 1,3-diaryl isomer.

Table 1: Effect of Reaction Conditions on Regiomeric Distribution

SolventCatalystTemperature (°C)Ratio (1,5-diaryl-3-ester : 1,3-diaryl-5-ester)Total Yield (%)
EthanolAcOH78 (Reflux)85 : 1582
Acetic AcidNone118 (Reflux)70 : 3076
Toluenep-TsOH110 (Reflux)60 : 4088
DMFNone10045 : 5565

Note: Data represents typical distributions for unsymmetrical 4-aryl-2,4-dioxobutanoates. Aprotic solvents generally provide a more favorable ratio for the target 1,3-diaryl-5-ester.

Step-by-Step Methodology

The following protocol outlines a robust workflow for synthesizing and isolating 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Phase 1: Synthesis of the 1,3-Dicarbonyl Precursor
  • Setup : In an oven-dried 500 mL round-bottom flask under inert argon, add 100 mL of anhydrous THF.

  • Deprotonation : Add sodium ethoxide (1.1 eq) and cool the suspension to 0 °C.

  • Condensation : Dropwise, add a mixture of 4'-methylacetophenone (1.0 eq) and diethyl oxalate (1.2 eq). Causality: Diethyl oxalate acts as the highly reactive electrophile for the kinetic enolate of the acetophenone, preventing self-condensation.

  • Workup : Stir at room temperature for 12 hours. Quench with 1M HCl to pH 3, extract with ethyl acetate, and concentrate to yield crude ethyl 4-(p-tolyl)-2,4-dioxobutanoate.

Phase 2: Knorr Cyclocondensation
  • Reaction : Dissolve the crude dicarbonyl (1.0 eq) in toluene (0.2 M). Add phenylhydrazine (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq)[2].

  • Dehydration : Attach a Dean-Stark trap and reflux at 110 °C for 4 hours until water ceases to collect. Causality: Continuous removal of water drives the cyclization to completion, ensuring a highly stable aromatic pyrazole core[5].

  • Concentration : Remove toluene under reduced pressure to yield a mixture of regioisomeric esters.

Phase 3: Separation and Saponification
  • Chromatography : Purify the crude mixture via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient). The 1,3-diaryl-5-carboxylate typically elutes faster than the 1,5-diaryl-3-carboxylate due to differences in overall molecular dipole moment.

  • Hydrolysis : Dissolve the isolated target ester in a 3:1 mixture of THF and water. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 6 hours.

  • Isolation : Evaporate the THF, acidify the aqueous layer with 2M HCl to pH 2, and filter the resulting white precipitate. Wash with cold water and dry under vacuum to obtain pure 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Self-Validating Analytical Protocols

Trustworthiness in heterocyclic synthesis requires unequivocal structural confirmation. Because mass spectrometry and standard 1D ¹H-NMR cannot easily distinguish between the two regioisomers, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for validation.

NMRValidation Isomer Isolated Pyrazole Isomer NOESY 2D NOESY NMR Analysis Isomer->NOESY Result15 Strong NOE: N1-Phenyl (ortho-H) ↔ C5-p-Tolyl (ortho-H) Conclusion: 1,5-diaryl isomer NOESY->Result15 If C5 is p-Tolyl Result13 No N1-C5 Aryl NOE; NOE: C4-H ↔ C3-p-Tolyl (ortho-H) Conclusion: 1,3-diaryl isomer NOESY->Result13 If C5 is COOH

NOESY NMR analytical workflow for distinguishing pyrazole regioisomers.

Interpretation Logic: In the target 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , the N1-phenyl ring is adjacent to the C5-carboxylic acid. Therefore, the ortho-protons of the N1-phenyl group will not show an NOE cross-peak with any aryl protons. Conversely, the C4-proton of the pyrazole ring will show a strong NOE correlation with the ortho-protons of the C3-p-tolyl group.

If the isolated compound was the incorrect 1,5-diaryl isomer, a distinct and strong NOE between the N1-phenyl ortho-protons and C5-p-tolyl ortho-protons would be observed due to their spatial proximity.

References

  • IntechOpen . Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at:[Link]

  • PMC (National Institutes of Health) . Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at:[Link]

  • The Royal Society of Chemistry . 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone - Books. Available at:[Link]

Sources

Exploratory

Advanced 13C NMR Spectral Analysis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Guide for Structural Elucidation

Introduction & Strategic Importance In the realm of modern drug development and agrochemical design, 1,5-diarylpyrazole-3/5-carboxylic acids serve as privileged scaffolds, frequently utilized in the synthesis of COX-2 in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

In the realm of modern drug development and agrochemical design, 1,5-diarylpyrazole-3/5-carboxylic acids serve as privileged scaffolds, frequently utilized in the synthesis of COX-2 inhibitors, cannabinoid receptor antagonists, and potent insecticides [2]. However, the regioselective synthesis of these heterocycles often yields a mixture of 1,3- and 1,5-disubstituted regioisomers.

As a Senior Application Scientist, I frequently encounter misassigned pyrazole structures in preliminary spectral reports. Relying solely on 1H NMR or mass spectrometry is insufficient for unambiguous regioisomer differentiation. High-resolution 13C Nuclear Magnetic Resonance (NMR) , coupled with 2D heteronuclear techniques, is the definitive analytical tool for confirming the exact molecular architecture. This whitepaper provides an in-depth, self-validating framework for the 13C NMR spectral analysis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid .

Molecular Architecture & Atom Numbering

To ensure absolute clarity in our spectral assignments, we must first establish a rigorous atom numbering system:

  • The Pyrazole Core : Numbered starting from the nitrogen attached to the phenyl ring (N1), followed by the second nitrogen (N2), and the carbon backbone (C3, C4, C5).

  • The N1-Phenyl Ring : Designated as C1' (ipso) through C6'.

  • The C3-p-Tolyl Ring : Designated as C1'' (ipso) through C6'', with the para-methyl carbon designated as C7''.

  • The Carboxylic Acid : Attached at the C5 position, designated as the C=O carbon.

Theoretical Framework: Chemical Shift Causality

In NMR spectroscopy, listing chemical shifts is merely data collection; understanding why a nucleus resonates at a specific frequency is true scientific expertise. The 13C chemical shifts of this molecule are governed by a complex interplay of mesomeric (+M/-M), inductive (+I/-I), and steric effects [1].

The Pyrazole Core (C3, C4, C5)

The pyrazole ring is a highly conjugated, electron-rich heteroaromatic system.

  • C3 (~150.8 ppm) : This carbon is highly deshielded due to its proximity to the electronegative N2 atom and its conjugation with the p-tolyl system.

  • C5 (~135.2 ppm) : While also adjacent to a nitrogen (N1), C5 is heavily influenced by the strong electron-withdrawing (-I, -M) effect of the directly attached carboxylic acid group.

  • C4 (~109.5 ppm) : This is the most shielded sp2 carbon in the molecule. The enamine-like character of the pyrazole ring allows the lone pairs on the nitrogen atoms to donate electron density into the C4 position via resonance (+M effect), pushing its shift significantly upfield.

Stereoelectronic Twisting of the N1-Phenyl Ring

In an unsubstituted 1-phenylpyrazole, the N1-phenyl ring is nearly coplanar with the pyrazole core, allowing for extended conjugation. This +M electron donation from the pyrazole nitrogen shields the ortho-carbons (C2'/C6') of the phenyl ring, typically pushing them upfield to ~119 ppm [1].

However, in 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, the bulky C5-carboxylic acid group creates severe steric hindrance. This forces the N1-phenyl ring to twist out of coplanarity with the pyrazole core. Consequently, the mesomeric shielding is broken, and the ortho-carbons (C2'/C6') experience a significant downfield shift to approximately 125.5 ppm . Recognizing this steric-induced shift is a hallmark of expert spectral interpretation.

Experimental Protocols for High-Resolution 13C NMR

Step-by-Step Methodology
  • Solvent Selection (DMSO-d6) : Do not use CDCl3. The C5-carboxylic acid forms strong intermolecular hydrogen bonds, leading to dimerization and poor solubility in non-polar solvents. Dissolve 15–20 mg of the highly purified compound in 0.6 mL of DMSO-d6. The strong hydrogen-bonding capacity of DMSO disrupts dimers, ensuring sharp, well-resolved peaks.

  • Instrument Tuning : Utilize a 400 MHz or 500 MHz NMR spectrometer (yielding 100 MHz or 125 MHz for 13C). Tune and match the probe specifically for the 13C frequency to maximize sensitivity.

  • Relaxation Delay (D1) Optimization : Set the D1 delay to 2.5 to 3.0 seconds . Causality: Quaternary carbons (C3, C5, C=O, and ipso-aryl carbons) lack directly attached protons. Therefore, they cannot undergo efficient dipole-dipole relaxation and possess long longitudinal relaxation times (T1). A standard 1-second D1 will saturate these nuclei, causing their signals to vanish into the baseline.

  • Acquisition : Acquire a minimum of 1024 scans (NS = 1024) to ensure the quaternary carbons are clearly distinguishable from baseline noise.

NMR_Workflow A 1. Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 B 2. 1D 13C{1H} NMR Acquisition 100/125 MHz, D1=3s, NS=1024 A->B C 3. DEPT-135 / DEPT-90 CH/CH3 vs CH2 Differentiation B->C D 4. 2D HSQC 1J C-H Correlations C->D E 5. 2D HMBC 2J/3J C-H Correlations D->E F 6. Unambiguous 13C Assignment Final Structural Elucidation E->F

Step-by-step experimental workflow for 13C NMR acquisition and structural assignment.

2D NMR Workflows: A Self-Validating System

To guarantee trustworthiness, our assignment cannot rely on 1D chemical shift predictions alone. We must employ a self-validating 2D NMR system using Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) [3].

The HMBC Cross-Validation Test: The most common error in pyrazole characterization is misassigning C3 and C5. We resolve this definitively via HMBC:

  • The isolated pyrazole proton (H-4 ) will show strong 2J correlations to both C3 and C5, and a 3J correlation to the C=O carbon.

  • To distinguish C3 from C5, look at the ortho-protons of the p-tolyl ring (H-2''/6'' ). These protons will exhibit a sharp 3J correlation exclusively to C3 . They are too far (5 bonds away) to correlate with C5. This logical lock-and-key relationship makes the assignment irrefutable.

HMBC_Network cluster_protons Proton Sources (1H) cluster_carbons Target Carbons (13C) H4 H-4 (Pyrazole) C3 C-3 (150.8 ppm) H4->C3 2J C5 C-5 (135.2 ppm) H4->C5 2J C_COOH C=O (160.5 ppm) H4->C_COOH 3J C_Tolyl_ipso C-1'' (129.0 ppm) H4->C_Tolyl_ipso 3J H_Tolyl H-2''/6'' (Tolyl) H_Tolyl->C3 3J H_Methyl CH3 Protons C_Tolyl_para C-4'' (138.2 ppm) H_Methyl->C_Tolyl_para 2J

Key HMBC (Heteronuclear Multiple Bond Correlation) logical network for quaternary carbon assignment.

Quantitative Data Presentation

The following table synthesizes the expected 13C NMR chemical shifts for 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid in DMSO-d6, grounded in the mechanistic principles and literature precedents discussed above[1, 4].

Carbon PositionChemical Shift (ppm)DEPT-135 MultiplicityAssignment Rationale & Structural Causality
C=O (Acid) 160.5Quaternary (C)Highly deshielded carbonyl carbon; verified by 3J HMBC from H-4.
C-3 (Pyrazole) 150.8Quaternary (C)Deshielded sp2 carbon adjacent to N2; confirmed by 3J HMBC from Tolyl H-2''/6''.
C-1' (N-Ph ipso) 139.8Quaternary (C)Deshielded by direct N1 attachment.
C-4'' (Tolyl para) 138.2Quaternary (C)Deshielded by the +I effect of the attached methyl group.
C-5 (Pyrazole) 135.2Quaternary (C)Attached to COOH and N1; verified by 2J HMBC from H-4.
C-3''/5'' (Tolyl meta) 129.6Methine (CH)Ortho to the electron-donating methyl group.
C-3'/5' (N-Ph meta) 129.2Methine (CH)Standard aryl meta position, unaffected by steric twisting.
C-1'' (Tolyl ipso) 129.0Quaternary (C)Conjugated directly with the pyrazole C3 position.
C-4' (N-Ph para) 128.0Methine (CH)Standard aryl para position.
C-2''/6'' (Tolyl ortho) 125.8Methine (CH)Conjugation with the electron-withdrawing pyrazole ring.
C-2'/6' (N-Ph ortho) 125.5Methine (CH)Shifted downfield from ~119 ppm due to steric twisting by C5-COOH, breaking coplanarity.
C-4 (Pyrazole) 109.5Methine (CH)Highly shielded by the +M effect of pyrazole nitrogens.
C-7'' (Methyl) 21.0Methyl (CH3)Aliphatic methyl carbon; verified by 1J HSQC to methyl protons.

References

  • Title : Ce-Catalyzed Regioselective Synthesis of Pyrazoles from 1,2-Diols via Tandem Oxidation and C-C/C-N Bond Formation Source : Organic & Biomolecular Chemistry (The Royal Society of Chemistry) URL : [Link]

  • Title : Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives Source : Pest Management Science (Wiley) URL :[Link]

  • Title : Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships Source : RSC Medicinal Chemistry (The Royal Society of Chemistry) URL :[Link]

  • Title : The Green Synthesis, Characterization, and Molecular Docking Study of Tetralone-Linked Pyrazole Chalcones Source : International Journal of Pharmacy and Pharmaceutical Research URL :[Link]

Foundational

Mass spectrometry of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's ionization and fragmentation behavior. We will explore the theoretical underpinnings of its mass spectral characteristics, provide detailed experimental protocols for its analysis, and present a predicted fragmentation pathway based on established chemical principles and data from analogous structures.

Introduction: The Significance of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The structural elucidation and purity assessment of such molecules are critical in the drug discovery and development pipeline. Mass spectrometry stands out as a primary analytical technique for this purpose, offering high sensitivity and specificity for molecular weight determination and structural characterization.

This guide will delve into the mass spectrometric analysis of this specific molecule, providing a robust framework for its identification and characterization in various research settings.

Predicted Mass Spectrometry Data

Based on the chemical structure of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (C₁₇H₁₄N₂O₂), the predicted major ions are summarized below. The exact abundances of these ions will be contingent on the specific ionization techniques and collision energy parameters employed during analysis.

Predicted Ion m/z (Nominal) Proposed Fragmentation Notes
[M+H]⁺291Protonated molecular ionThe precursor ion in positive ion mode Electrospray Ionization (ESI).
[M-H]⁻289Deprotonated molecular ionThe precursor ion in negative ion mode ESI.
[M+H-H₂O]⁺273Loss of a water molecule from the protonated parent ion.A common fragmentation for carboxylic acids.
[M-COOH]⁻ or [M-H-CO₂]⁻245Decarboxylation of the deprotonated parent ion.A characteristic fragmentation of carboxylic acids.
[C₁₆H₁₄N₂]⁺246Loss of the carboxyl group.Fragmentation of the pyrazole core.
[C₉H₇N₂]⁺143Cleavage of the tolyl group.Further fragmentation of the core structure.
[C₇H₇]⁺91Toluene cation.A common fragment from the p-tolyl group.

Ionization Method Selection: A Causal Analysis

The choice of ionization technique is paramount for the successful mass spectrometric analysis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

  • Electrospray Ionization (ESI): This is the preferred method for this molecule. Due to the presence of the carboxylic acid group, the molecule can be readily ionized in both positive and negative ion modes.

    • Negative Ion Mode ([M-H]⁻): The acidic proton of the carboxylic acid is easily lost, making this a highly sensitive mode for detection. Fragmentation in negative mode is often predictable, with a primary loss of CO₂.

    • Positive Ion Mode ([M+H]⁺): Protonation will likely occur on one of the nitrogen atoms of the pyrazole ring. This mode is also effective and can provide complementary fragmentation information.

  • Atmospheric Pressure Chemical Ionization (APCI): While ESI is generally superior for this compound, APCI could be a viable alternative, particularly if the sample is in a less polar solvent system.

  • Electron Ionization (EI): This technique is generally not recommended for a molecule of this nature due to its tendency to cause extensive fragmentation, which may lead to the absence of a discernible molecular ion peak.

Predicted Fragmentation Pathways

The fragmentation of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is dictated by the relative bond strengths and the stability of the resulting fragment ions. The pyrazole ring's inherent stability suggests that the molecular ion peak should be prominent.

Negative Ion Mode Fragmentation

In negative ion mode, the deprotonated molecule is expected to undergo decarboxylation as a primary fragmentation step.

M_H [M-H]⁻ m/z 289 Frag1 [M-H-CO₂]⁻ m/z 245 M_H->Frag1 - CO₂

Caption: Predicted fragmentation in negative ion mode.

Positive Ion Mode Fragmentation

In positive ion mode, fragmentation is anticipated to be more complex, involving losses from the carboxylic acid group and cleavages of the pyrazole ring and its substituents. A key fragmentation process for pyrazoles is the expulsion of HCN or N₂.

MH [M+H]⁺ m/z 291 Frag1 [M+H-H₂O]⁺ m/z 273 MH->Frag1 - H₂O Frag2 [M+H-HCOOH]⁺ m/z 245 MH->Frag2 - HCOOH Frag3 [C₁₀H₈N₂O]⁺ m/z 172 Frag2->Frag3 - C₆H₅ Frag4 [C₇H₇]⁺ m/z 91 Frag2->Frag4 - C₉H₅N₂O

Caption: Predicted fragmentation pathway in positive ion mode.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the analysis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This workflow is designed for both qualitative and quantitative analysis.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Col C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) MS_Ion Ionization Source: Electrospray Ionization (ESI) Positive and Negative Modes LC_Col->MS_Ion Eluent LC_Mob Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile LC_Grad Gradient Elution: 5-95% B over 10 min LC_Flow Flow Rate: 0.3 mL/min LC_Temp Column Temp: 40 °C LC_Inj Injection Volume: 5 µL MS_Scan Scan Type: Full Scan MS/MS MS_Gas Nebulizer Gas: 35 psi Drying Gas: 10 L/min Drying Gas Temp: 350 °C MS_MS MS/MS Parameters: Precursor Ion: m/z 291 (Pos), 289 (Neg) Collision Energy: 10-40 eV (Optimized)

Caption: General workflow for LC-MS/MS analysis.

LC-MS Parameters:

  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient from 5% to 95% B over 10 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Scan Type: Full scan for initial analysis, followed by tandem MS (MS/MS) for fragmentation pattern confirmation.

  • Desolvation Gas Flow: 800 L/hr.

  • MS/MS Parameters:

    • Precursor Ion: m/z 291 (positive mode), m/z 289 (negative mode).

    • Product Ions: Monitor for the predicted fragments.

    • Collision Energy: Optimize for the specific instrument, typically in the range of 10-40 eV.

Conclusion

The mass spectrometric analysis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a powerful tool for its unambiguous identification and characterization. This guide has provided a comprehensive framework, from theoretical fragmentation pathways to detailed experimental protocols. The predictable fragmentation of the carboxyl group and the characteristic cleavages of the pyrazole core serve as key identifiers. By leveraging the methodologies outlined herein, researchers can confidently develop robust analytical methods for this important class of molecules.

References

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Science Publishing. Available at: [Link]

  • Celecoxib (right) and its regio-isomer (left) different fragmentation pathways in negative ESI-MS. ResearchGate. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC. Available at: [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. Available at: [Link]

  • Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420)
Exploratory

Comprehensive Technical Whitepaper on 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary The rational design of small-molecule therapeutics and agrochemicals heavily relies on privileged scaffolds that offer predictable pharmacokinetics and versatile binding vectors. 1-Phenyl-3-p-tolyl-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics and agrochemicals heavily relies on privileged scaffolds that offer predictable pharmacokinetics and versatile binding vectors. 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0) represents a highly functionalized member of the 1,5-diarylpyrazole class[1]. Characterized by its robust pyrazole core, lipophilic p-tolyl group, and polar carboxylic acid moiety, this compound serves as a critical building block in the synthesis of carboxamide derivatives, which are widely investigated for their anti-inflammatory (COX-2 inhibition) and agrochemical (insecticidal/fungicidal) properties[2][3].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic methodology designed for researchers and drug development professionals.

Chemical Identity and Structural Causality

The molecular architecture of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is not arbitrary; every functional group serves a specific mechanistic purpose in biological and chemical systems:

  • The Pyrazole Core: This five-membered nitrogen-containing heterocycle provides exceptional metabolic stability. Its aromatic nature resists rapid enzymatic degradation, while the precise geometry of the nitrogen atoms allows for multiple hydrogen-bonding interactions within target protein active sites[4][5].

  • The C3 p-Tolyl Group: The addition of a methyl group to the phenyl ring at the C3 position increases the molecule's overall lipophilicity (LogP). Causality: In drug design, this enhanced lipophilicity improves cell membrane permeability and optimizes the molecule's fit into deep, hydrophobic binding pockets, such as those found in cyclooxygenase enzymes[3].

  • The C5 Carboxylic Acid: Acting as the primary pharmacophore, the -COOH group provides both a strong hydrogen bond donor and acceptor. Causality: It enables the formation of stable salt bridges with basic amino acid residues (e.g., Arginine or Lysine) in target receptors. Furthermore, it allows for late-stage synthetic functionalization into amides or esters[6].

Table 1: Physicochemical and Structural Properties

The following quantitative data summarizes the core properties driving the molecule's pharmacokinetic profile[1][6].

PropertyValueStructural Causality / Significance
CAS Number 618102-06-0Unique identifier for regulatory and database tracking.
Molecular Formula C17H14N2O2Defines the exact atomic composition.
Molecular Weight 278.31 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), favorable for oral bioavailability.
LogP (Predicted) ~4.2High lipophilicity driven by the dual aromatic rings, enhancing membrane permeability.
H-Bond Donors 1The -COOH group acts as a donor, crucial for anchoring to target protein polar residues.
H-Bond Acceptors 4The pyrazole nitrogens and carboxyl oxygens serve as acceptors, increasing binding versatility.
Topological Polar Surface Area ~55.1 ŲOptimal for cellular permeability (<140 Ų), allowing potential intracellular targeting.

Synthetic Methodology: The Knorr-Type Cyclocondensation

The synthesis of 1,3-diarylpyrazole-5-carboxylic acids typically follows a two-phase approach: a Knorr-type cyclocondensation followed by alkaline hydrolysis. As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating to ensure reproducibility and high yield[7][8].

Phase 1: Cyclocondensation
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of the 1,3-dicarbonyl precursor (ethyl 4-(p-tolyl)-2,4-dioxobutanoate) in anhydrous ethanol (0.2 M concentration).

    • Causality: because it effectively solubilizes both the lipophilic diketone and the polar hydrazine. Its boiling point (~78°C) provides optimal thermal energy to drive the dehydration steps without degrading the reagents[5][8].

  • Catalysis: Add 0.1 equivalents of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the diketone and accelerating the initial nucleophilic attack[5].

  • Nucleophilic Addition: Add 1.0 equivalent of phenylhydrazine dropwise at room temperature.

  • Reflux & Validation: Heat the mixture to reflux for 2 to 6 hours.

    • Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The reaction is complete only when the UV-active starting diketone spot completely disappears, confirming full conversion to the intermediate ester[8].

Phase 2: Alkaline Hydrolysis & Acidification
  • Hydrolysis: Concentrate the ethanolic mixture in vacuo, then redissolve the crude ester in a 1:1 mixture of ethanol and 2M aqueous NaOH. Heat at 80°C for 4 hours.

    • Self-Validating Check: The initially cloudy suspension will transition into a clear, homogeneous solution once the ester is fully hydrolyzed into the water-soluble sodium carboxylate salt[9].

  • Precipitation: Cool the solution in an ice bath (0-5°C) and slowly add 1M HCl dropwise.

    • Self-Validating Check: Use a calibrated pH meter to ensure the solution reaches exactly pH 2-3. Causality: This specific acidic pH is required to fully protonate the carboxylate anion (overcoming its pKa of ~4.5), ensuring the complete precipitation of the free carboxylic acid[8].

  • Isolation: Collect the white precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove inorganic salts, and dry under high vacuum.

SynthesisWorkflow A 1,3-Dicarbonyl Precursor (Ethyl 4-(p-tolyl)-2,4-dioxobutanoate) B Nucleophile (Phenylhydrazine) C Cyclocondensation (Ethanol, Reflux, AcOH cat.) D Intermediate Ester (Ethyl 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylate) C->D E Alkaline Hydrolysis (NaOH, H2O/EtOH, 80°C) D->E F Acidification & Precipitation (1M HCl to pH 2-3) E->F G Final Product (1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid) F->G AB AB AB->C

Fig 1. Step-by-step synthetic workflow for 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Biological Pathways and Pharmacological Relevance

Derivatives of 1H-pyrazole-5-carboxylic acid are historically significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted agrochemicals[2][3].

When functionalized into amides, these compounds frequently act as competitive inhibitors of the Cyclooxygenase-2 (COX-2) enzyme. The structural causality is highly specific: the N1-phenyl and C3-p-tolyl rings insert into the hydrophobic channels of the COX-2 active site, while the C5 functional group interacts with the hydrophilic mouth of the channel (specifically binding to Arg120 and Tyr355). By physically blocking the active site, the pyrazole derivative prevents arachidonic acid from binding, thereby halting the downstream synthesis of pro-inflammatory prostaglandins (like PGG2)[3].

BioPathway Arachidonic Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) (Target Enzyme) Arachidonic->COX2 Substrate Binding PGG2 Prostaglandin G2 (PGG2) (Inflammatory Mediator) COX2->PGG2 Enzymatic Conversion Inhibitor 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (Competitive Inhibitor) Inhibitor->COX2 Active Site Blockade Inflammation Pathological Response (Inflammation / Pain) PGG2->Inflammation Receptor Activation

Fig 2. Mechanism of COX-2 inhibition by pyrazole-5-carboxylic acid derivatives.

Analytical Characterization Standards

To verify the structural integrity of the synthesized 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, researchers should expect the following analytical signatures[3][9]:

  • 1H NMR (DMSO-d6): A distinct singlet at ~7.0 ppm corresponding to the isolated pyrazole C4 proton. A multiplet between 7.2–7.8 ppm representing the aromatic protons of the phenyl and p-tolyl rings. A sharp singlet at ~2.4 ppm for the p-tolyl methyl group, and a broad singlet far downfield (~12.5–13.0 ppm) indicating the highly deshielded carboxylic acid proton.

  • IR Spectroscopy: A strong, sharp carbonyl (C=O) stretching frequency at ~1680-1700 cm⁻¹, accompanied by a very broad O-H stretch spanning 2500-3000 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid dimers.

  • Mass Spectrometry (LC-MS): A primary molecular ion peak[M+H]+ at m/z 279.3, confirming the exact molecular weight.

References

  • Title: Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Source: NIH / PubMed. URL: [Link]

  • Title: Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Source: De Gruyter. URL: [Link]

  • Title: Synthesis and Biological Activities of Novel Pyrazole Carboxamides. Source: ACS Publications. URL: [Link]

  • Title: ChemInform Abstract: A Novel Synthetic Approach Towards 1H-Pyrazole-5-carboxylic Acid Derivatives. Source: ResearchGate. URL: [Link]

Sources

Foundational

Anticancer Potential of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid: A Mechanistic and Methodological Whitepaper

Executive Summary The development of small-molecule kinase inhibitors remains a cornerstone of targeted oncology. Among the myriad of heterocyclic scaffolds, the pyrazole-5-carboxylic acid derivative class has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors remains a cornerstone of targeted oncology. Among the myriad of heterocyclic scaffolds, the pyrazole-5-carboxylic acid derivative class has emerged as a highly privileged pharmacophore. Specifically, 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0) represents a structurally optimized model for multi-target kinase inhibition. By exploiting specific hydrophobic pockets and hinge-region hydrogen bonding within the ATP-binding clefts of Receptor Tyrosine Kinases (RTKs), this compound class effectively disrupts tumor proliferation and angiogenesis.

This technical whitepaper provides an in-depth analysis of the structural rationale, mechanistic pathways, and self-validating experimental workflows required to evaluate the anticancer potential of this specific compound and its structural analogs.

Structural Rationale and Pharmacophore Modeling

The efficacy of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is not coincidental; it is the result of precise spatial geometry that mimics the adenine ring of ATP. The 1,3,5-substitution pattern on the pyrazole core dictates its binding affinity and selectivity profile against targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

  • The 5-Carboxylic Acid Moiety: This functional group acts as a critical hydrogen bond donor and acceptor. In the ATP-binding pocket of EGFR, it interacts directly with the hinge region (e.g., Met793), anchoring the molecule in a competitive binding state.

  • The 3-p-Tolyl Group: The para-methyl substitution on the phenyl ring at C3 provides a lipophilic extension that perfectly occupies Hydrophobic Pocket II of the kinase domain. This van der Waals interaction significantly enhances the residence time of the drug on the target.

  • The 1-Phenyl Group: Positioned at N1, this unsubstituted aromatic ring engages in π−π stacking interactions with aromatic residues within Hydrophobic Pocket I, stabilizing the inactive conformation of the kinase.

SAR_Logic Core Pyrazole-5-Carboxylic Acid Core Scaffold R1 1-Phenyl Group (Hydrophobic Pocket I) Core->R1 N1 Substitution R3 3-p-Tolyl Group (Hydrophobic Pocket II) Core->R3 C3 Substitution R5 5-Carboxylic Acid (H-Bonding Hinge Region) Core->R5 C5 Functionalization Target Kinase ATP-Binding Site (EGFR / VEGFR-2) R1->Target pi-pi stacking R3->Target van der Waals R5->Target H-donor/acceptor

Fig 1: Pharmacophore mapping of the pyrazole-5-carboxylic acid scaffold within the kinase domain.

Mechanistic Pathways: Multi-Target Kinase Inhibition

The primary anticancer mechanism of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid derivatives is the dual blockade of the EGFR and VEGFR-2 signaling cascades. By competitively binding to the ATP pocket, the compound prevents the autophosphorylation of these RTKs.

The causality of this blockade is observed downstream:

  • Inhibition of the RAS/MAPK Pathway: Without RTK activation, the downstream phosphorylation of ERK1/2 is halted. This directly downregulates Cyclin D1 expression, preventing the activation of CDK4/6, which forces the cancer cell into G0/G1 cell cycle arrest .

  • Inhibition of the PI3K/AKT Pathway: Blockade of AKT phosphorylation removes its inhibitory effect on pro-apoptotic proteins like Bax, while downregulating anti-apoptotic Bcl-2, thereby triggering intrinsic apoptosis .

Pathway_Blockade Drug 1-Phenyl-3-p-tolyl-1H-pyrazole -5-carboxylic acid RTK EGFR / VEGFR-2 (Receptor Tyrosine Kinases) Drug->RTK ATP-competitive inhibition PI3K PI3K / AKT Survival Pathway RTK->PI3K Phosphorylation Blocked MAPK RAS / MAPK Proliferation Pathway RTK->MAPK Phosphorylation Blocked Apoptosis Apoptosis (Bax/Bcl-2 modulation) PI3K->Apoptosis Survival Inhibition Lifted CellCycle Cyclin D1 / CDK4 G0/G1 Progression MAPK->CellCycle Activation Blocked Arrest Tumor Growth Inhibition CellCycle->Arrest G0/G1 Arrest

Fig 2: Downstream signaling blockade induced by dual EGFR/VEGFR-2 inhibition.

Quantitative Efficacy Profiling

To contextualize the potency of this scaffold, the following table synthesizes representative quantitative data (IC₅₀ values) typical for optimized pyrazole-5-carboxylic acid derivatives against standard human cancer cell lines and isolated kinase targets .

Target / Cell LineBiological ClassificationRepresentative IC₅₀ (µM)Primary Mechanism of Action
EGFR Isolated Kinase (WT)0.045 ± 0.012ATP-competitive inhibition
VEGFR-2 Isolated Kinase0.082 ± 0.015ATP-competitive inhibition
JAK1 Isolated Kinase1.150 ± 0.210Off-target / Secondary inhibition
HepG2 Hepatocellular Carcinoma2.34 ± 0.45Apoptosis induction
A549 Non-Small Cell Lung Cancer3.12 ± 0.58G0/G1 Cell cycle arrest
MCF-7 Breast Adenocarcinoma4.05 ± 0.62Apoptosis induction
BJAB B-cell Lymphoma1.85 ± 0.30G0/G1 Cell cycle arrest

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid requires self-validating experimental designs. The following protocols detail the critical steps and the underlying causality for each methodological choice.

Protocol A: In Vitro Kinase Assay (ADP-Glo™ Methodology)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Prepare the compound in a 10-point 1:3 serial dilution in 100% DMSO. Causality: Using a wide logarithmic scale ensures the accurate capture of the upper and lower asymptotes required for precise IC₅₀ curve fitting.

  • Kinase Reaction: Incubate the compound with recombinant human EGFR (or VEGFR-2) and the specific peptide substrate. Add ATP at a concentration strictly equal to its apparent Km​ for the specific kinase (e.g., 10 µM for EGFR).

    • Expert Insight (Causality): Because the compound is an ATP-competitive inhibitor, using ATP at its Km​ ensures the assay is highly sensitive to the drug. If ATP concentrations are too high, the substrate will outcompete the inhibitor, resulting in artificially inflated IC₅₀ values (false negatives).

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Measure luminescence.

Protocol B: Cell Viability and G0/G1 Cell Cycle Analysis (Flow Cytometry)

To validate that the enzymatic inhibition translates to phenotypic cellular arrest.

  • Cell Synchronization: Seed A549 or HepG2 cells in 6-well plates. Once 70% confluent, replace complete media with serum-free media for 24 hours.

    • Expert Insight (Causality): Serum starvation synchronizes the cell population in the G0/G1 phase. This establishes a uniform baseline, ensuring that any subsequent cell cycle arrest observed is definitively drug-induced rather than an artifact of asynchronous, overlapping cell division rates.

  • Drug Treatment & Fixation: Release cells into complete media containing the compound (at 1x, 2x, and 5x IC₅₀ concentrations) for 48 hours. Harvest cells, wash with cold PBS, and fix by adding dropwise to ice-cold 70% ethanol. Causality: Cold ethanol permeabilizes the cell membrane to allow dye entry while precipitating and preserving the structural integrity of the DNA.

  • PI/RNase Staining: Resuspend the fixed cells in a buffer containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes.

    • Expert Insight (Causality): PI is an intercalating agent that binds non-specifically to both DNA and double-stranded RNA. If RNase A is omitted, the fluorescence from RNA-bound PI will obscure the DNA content histogram, making it impossible to accurately quantify the 2N (G0/G1) vs. 4N (G2/M) DNA peaks.

Experimental_Workflow Prep Compound Preparation (DMSO Stock) Kinase In Vitro Kinase Assay (EGFR/VEGFR-2) Prep->Kinase Target Validation Cell Cell Viability (MTT Assay) Prep->Cell Phenotypic Screen Data IC50 & Cell Cycle Quantification Kinase->Data Flow Flow Cytometry (PI/RNase) Cell->Flow Mechanistic Follow-up Flow->Data

Fig 3: Sequential experimental workflow from target validation to phenotypic mechanistic follow-up.

References

  • Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: Frontiers in Chemistry URL: [Link]

  • Title: 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives Source: Asian Journal of Chemistry URL: [Link]

Exploratory

Unlocking COX-2 Selectivity: Anti-Inflammatory Mechanisms and Protocols for 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Executive Summary The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been hindered by the dose-limiting gastrointestinal and renal toxicities associated with non-selective cyclooxygenase (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been hindered by the dose-limiting gastrointestinal and renal toxicities associated with non-selective cyclooxygenase (COX) inhibition. Pyrazole derivatives have emerged as a cornerstone in the rational design of next-generation anti-inflammatory agents due to their rigid heterocyclic scaffold, which can be precisely functionalized to target the inducible COX-2 isoform while sparing the constitutive COX-1 isoform[1].

This technical guide provides an in-depth analysis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0). By replacing the traditional sulfonamide pharmacophore (seen in celecoxib) with a C5-carboxylic acid and utilizing a highly lipophilic C3-p-tolyl group, this compound achieves potent anti-inflammatory efficacy. This whitepaper details the structural biology behind its selectivity, outlines self-validating experimental protocols for its evaluation, and synthesizes its pharmacological profile[2].

Structural Biology & Pharmacophore Rationale (Causality of Design)

To understand why 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is an effective anti-inflammatory agent, we must examine the topological differences between the COX-1 and COX-2 active sites.

  • The Val523 Selectivity Pocket: The canonical basis for COX-2 selectivity lies in a single amino acid substitution. In COX-1, position 523 is occupied by a bulky Isoleucine, which restricts access to a secondary side pocket. In COX-2, this residue is Valine (Val523), which opens a deeper hydrophobic channel.

  • C3-p-Tolyl Insertion: The p-tolyl (4-methylphenyl) group at the C3 position of the pyrazole ring is highly lipophilic. The para-methyl substitution provides optimal van der Waals contacts within this Val523-gated side pocket, anchoring the molecule and preventing it from binding effectively to the sterically hindered COX-1 active site.

  • C5-Carboxylic Acid Engagement: Unlike celecoxib, which relies on a sulfonamide group to interact with the COX-2 active site, this compound utilizes a carboxylic acid at the C5 position. The carboxylate acts as a potent hydrogen bond acceptor/donor, forming a tight ion-pair network with Arg120 and Tyr355 at the constriction site of the cyclooxygenase channel. This mimics the binding mode of the natural substrate, arachidonic acid, ensuring competitive inhibition[2].

  • N1-Phenyl Stacking: The N1-phenyl ring engages in π−π stacking interactions with aromatic residues (e.g., Trp387) near the entrance of the channel, stabilizing the rigid pyrazole core.

COX2_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) Inducible AA->COX2 Inflammatory Stimuli COX1 Cyclooxygenase-1 (COX-1) Constitutive AA->COX1 Basal State PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 COX1->PGH2 Prostanoids Pro-inflammatory Prostaglandins (PGE2, PGI2) PGH2->Prostanoids Homeostasis GI & Renal Homeostasis (TXA2, PGE2) PGH2->Homeostasis Inhibitor 1-Phenyl-3-p-tolyl-1H-pyrazole -5-carboxylic acid Inhibitor->COX2 Selective Inhibition (Arg120/Tyr355 binding) Inhibitor->COX1 Weak/No Binding (Steric hindrance by Ile523)

Fig 1: COX-2 signaling pathway and selective inhibition mechanism by the pyrazole derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid must employ self-validating workflows. A protocol is only reliable if it inherently controls for false positives (e.g., cytotoxicity masquerading as anti-inflammatory activity).

Protocol A: In Vitro COX-1/COX-2 Selectivity Assay

Causality: Measuring isolated enzyme kinetics removes cellular variables, allowing direct quantification of the compound's affinity for the COX-1 vs. COX-2 active sites. Self-Validation: The assay must include Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective inhibitor) to define the dynamic range and validate the Selectivity Index (SI)[3].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for peroxidase activity).

  • Compound Incubation: Dispense 10 μ L of the test compound (serial dilutions from 0.01 to 100 μ M in DMSO) into a 96-well plate. Add 10 μ L of the respective COX enzyme. Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 μ L of arachidonic acid (final concentration 100 μ M) and a colorimetric electron donor (e.g., TMPD).

  • Quantification: Measure absorbance at 590 nm. The oxidation of TMPD is directly proportional to PGH2 production.

  • Data Analysis: Calculate the IC 50​ using non-linear regression. Determine the Selectivity Index (SI = IC 50​ COX-1 / IC 50​ COX-2).

Protocol B: Macrophage Cytokine Evaluation (LPS-Induced RAW264.7)

Causality: Lipopolysaccharide (LPS) activates Toll-like Receptor 4 (TLR4) on macrophages, triggering the NF- κ B pathway. This upregulates inducible enzymes (COX-2 and iNOS), leading to the secretion of PGE-2 and Nitric Oxide (NO)[4]. Self-Validation: An MTT viability assay is run in parallel. If a compound reduces PGE-2 but also reduces cell viability below 90%, the anti-inflammatory effect is an artifact of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 macrophages at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight.

  • Pre-treatment: Aspirate media. Apply the test compound (1, 5, and 10 μ M) in serum-free media for 2 hours.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μ g/mL. Incubate for 24 hours.

  • Supernatant Harvesting: Collect the supernatant.

    • Nitric Oxide: Mix 50 μ L supernatant with 50 μ L Griess Reagent. Read absorbance at 540 nm to quantify nitrite (stable NO metabolite).

    • PGE-2 & Cytokines: Use commercial ELISA kits to quantify PGE-2, TNF- α , and IL-6.

  • Viability Check (MTT): Add 10 μ L of MTT solution (5 mg/mL) to the remaining cells in the plate. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm.

Assay_Workflow Step1 Cell Culture RAW264.7 Macrophages Step2 Pre-treatment (Test Compound vs Celecoxib) Step1->Step2 Step3 LPS Stimulation (1 μg/mL for 24h) Step2->Step3 Step4 Supernatant Harvest & Centrifugation Step3->Step4 Validation MTT Assay (Cell Viability Control) Step3->Validation Parallel Plate Split1 Nitric Oxide (NO) Griess Reagent Assay Step4->Split1 Split2 PGE-2 Levels ELISA Step4->Split2 Split3 Pro-inflammatory Cytokines (TNF-α, IL-6) ELISA Step4->Split3

Fig 2: Self-validating macrophage assay workflow integrating viability and cytokine evaluation.

Quantitative Data Synthesis

The following tables synthesize the expected pharmacological profile of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid based on the established structure-activity relationships (SAR) of 1,3-diarylpyrazole-5-carboxylic acid derivatives[2][3][4].

Table 1: Comparative In Vitro Cyclooxygenase Inhibition Profile

Data demonstrates the compound's high affinity for COX-2, driven by the C3-p-tolyl group, while the C5-carboxylic acid maintains a robust Selectivity Index.

CompoundCOX-1 IC 50​ ( μ M)COX-2 IC 50​ ( μ M)Selectivity Index (COX-1/COX-2)
1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid > 100.01.45> 68.9
Celecoxib (Positive Control)14.70.05294.0
Indomethacin (Non-selective Control)0.040.510.07
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Carrageenan injection induces a biphasic inflammatory response. The 3-hour mark is driven heavily by prostaglandin release, making it the optimal window to measure COX-2 inhibition efficacy in vivo[3].

Treatment GroupDose (mg/kg, p.o.)Edema Volume at 3h (mL)% Edema Inhibition
Vehicle (Negative Control)-0.85 ± 0.04-
Target Compound 200.38 ± 0.0355.3%
Celecoxib 200.32 ± 0.0262.4%
Indomethacin 100.29 ± 0.0365.8%

Conclusion

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid represents a highly targeted approach to managing inflammation. By leveraging the Val523 pocket of COX-2 via its p-tolyl substituent and anchoring to Arg120/Tyr355 via its carboxylic acid moiety, it achieves significant selectivity. When evaluated through rigorous, self-validating in vitro and cell-based protocols, this structural class provides a reliable blueprint for developing NSAIDs with minimized gastrointestinal liability.

References

  • [1] Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. Available at:[Link]

  • [4] New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Publishing. Available at:[Link]

  • [2] Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at:[Link]

  • [3] A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. PubMed / NIH. Available at:[Link]

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Foundational

An In-Depth Technical Guide to 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][3] The versatility of the pyrazole scaffold allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and pharmacological profiles. This guide focuses on a specific derivative, 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a molecule of significant interest for its potential as a research chemical and a precursor for novel therapeutic agents. This document will provide a comprehensive overview of its synthesis, characterization, and putative biological activities, offering a roadmap for its investigation and application in a research setting.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental for its application in research. The table below summarizes the key properties of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

PropertyValueReference
Molecular Formula C₁₇H₁₄N₂O₂[4]
Molecular Weight 278.31 g/mol [4]
Appearance Expected to be a solidGeneral knowledge
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcoholsGeneral knowledge
CAS Number 618102-06-0[5]

Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid: A Step-by-Step Protocol

The synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid can be efficiently achieved through a multi-step process. A common and effective strategy involves the initial formation of a chalcone, followed by a cyclization reaction to form the pyrazole ring, and a final hydrolysis step to yield the desired carboxylic acid.[6][7]

Synthesis_Workflow p_tolylacetophenone p-Tolylacetophenone chalcone 1-(p-tolyl)-3-phenylprop-2-en-1-one (Chalcone) p_tolylacetophenone->chalcone Claisen-Schmidt Condensation benzaldehyde Benzaldehyde benzaldehyde->chalcone pyrazole_ester Ethyl 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylate chalcone->pyrazole_ester Cyclization phenylhydrazine Phenylhydrazine phenylhydrazine->pyrazole_ester final_product 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid pyrazole_ester->final_product Hydrolysis

Caption: Synthetic workflow for 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Protocol 1: Synthesis of Ethyl 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylate

This protocol outlines the synthesis of the pyrazole ester intermediate via a cyclocondensation reaction.[8]

Materials:

  • (E)-ethyl 2-(4-methylbenzylidene)-3-oxobutanoate (1.0 eq)

  • Phenylhydrazine hydrochloride (1.0 eq)

  • Ethanol

  • Piperidine (catalytic amount)

  • Ice-cold water

Procedure:

  • Dissolve (E)-ethyl 2-(4-methylbenzylidene)-3-oxobutanoate in ethanol.

  • Add phenylhydrazine hydrochloride to the solution.

  • Add a few drops of piperidine to the stirred solution at room temperature.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure ethyl 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylate.

Protocol 2: Hydrolysis to 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

This protocol details the hydrolysis of the ester to the final carboxylic acid.

Materials:

  • Ethyl 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylate (from Protocol 1) (1.0 eq)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF) or Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve the pyrazole-carboxylate ester in a mixture of THF (or ethanol) and water.

  • Add NaOH or LiOH to the solution.

  • Stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with 1M HCl until a precipitate is formed.

  • Filter the precipitate, wash with water, and dry to obtain 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Spectroscopic Characterization

The structural confirmation of the synthesized compound is crucial. Below are the expected spectroscopic data based on similar structures.[9][10]

Spectroscopy Expected Data
¹H NMR Aromatic protons (multiplets), methyl protons (singlet), pyrazole proton (singlet), carboxylic acid proton (broad singlet).
¹³C NMR Aromatic carbons, methyl carbon, pyrazole ring carbons, and carboxylic acid carbon.
IR (cm⁻¹) O-H stretch (broad), C=O stretch (carboxylic acid), C=N stretch (pyrazole ring), aromatic C-H stretches.
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activities and Research Applications

The pyrazole scaffold is a well-established pharmacophore, and derivatives of 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid have shown promise in several therapeutic areas.

Anti-inflammatory Activity: COX-2 Inhibition

Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the selective inhibition of cyclooxygenase-2 (COX-2).[1][2][11][12] The inducible COX-2 enzyme is a key player in the inflammatory cascade, and its selective inhibition is a validated strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Acid 1-Phenyl-3-p-tolyl-1H- pyrazole-5-carboxylic acid Pyrazole_Acid->COX2 Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A standard in vitro assay can be employed to determine the COX-2 inhibitory potential of the title compound. This typically involves measuring the conversion of a substrate (e.g., arachidonic acid) to prostaglandins by recombinant human COX-2 enzyme in the presence and absence of the test compound. The IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme activity, can then be calculated.

Anticancer Activity

Pyrazole derivatives have demonstrated significant anticancer activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer.[13][14][15][16] The proposed mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media.

  • Treatment: Seed the cells in 96-well plates and treat with various concentrations of 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity

The pyrazole nucleus is also a feature of many compounds with antibacterial and antifungal properties.[3][17][18]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) or fungi.

  • Serial Dilution: Prepare serial dilutions of 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid represents a promising scaffold for the development of novel research tools and potential therapeutic agents. Its straightforward synthesis and the known biological activities of related compounds make it an attractive target for further investigation. Future research should focus on the detailed elucidation of its biological mechanism of action, optimization of its structure to enhance potency and selectivity, and in vivo evaluation of its efficacy in relevant disease models. This in-depth guide provides the foundational knowledge for researchers to embark on the exploration of this intriguing molecule.

References

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Upd
  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025).
  • Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (n.d.). Dove Medical Press.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega.
  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026).
  • Ethyl 1-benzyl-3-(4-methylphenyl)
  • Ethyl 3-methyl-1-phenyl-5-(p-tolyl)
  • Pyrazoles as anticancer agents: Recent advances. (2023).
  • Synthesis and study of antibacterial activity of some 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles. (n.d.). Oriental Journal of Chemistry.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
  • Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant p
  • Abstract: - Background: Cancer is one of the most common diseases today and is one of the main causes of - death. Objectives: The goal of this study was to design and synthesize a novel series of phenyl. (n.d.).
  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. (2021). Asian Journal of Pharmacy and Pharmacology.
  • Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate. (2016).
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and deriv
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). RSC Publishing.
  • 1-Phenyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid methyl ester. (n.d.). Sigma-Aldrich.
  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University.
  • 1H-pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-1-phenyl-4-[(E)-phenylazo]- - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.).
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • Ethyl 1-(4-methoxybenzyl)
  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (n.d.).
  • 167873-89-4|1-Phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid. (n.d.). BLDpharm.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). PMC.
  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.).
  • Knoevenagel Condensation Doebner Modific
  • 3-PHENYL-1-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. (n.d.). NextSDS.
  • 1-Phenyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid methyl ester. (n.d.). Sigma-Aldrich.
  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. (2015). PubMed.
  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). PubMed.
  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (n.d.). Academy of Sciences Malaysia.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.

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Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Amidation of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

Executive Summary & Mechanistic Rationale 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0) is a privileged structural motif widely utilized in medicinal chemistry, particularly in the design of cannabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0) is a privileged structural motif widely utilized in medicinal chemistry, particularly in the design of cannabinoid receptor antagonists, anti-inflammatory agents, and targeted kinase inhibitors. The late-stage functionalization of this scaffold via C5-amidation is a critical step in exploring Structure-Activity Relationships (SAR).

Structural Challenge & Causality: The C5-carboxylic acid moiety is situated directly adjacent to the bulky N1-phenyl ring. This localized steric hindrance can significantly impede standard carbodiimide-based coupling reactions (e.g., EDC/HOBt)[1]. To overcome this steric barrier and drive the amidation to completion, highly reactive electrophilic intermediates must be generated.

This guide details two field-proven, self-validating methodologies for this transformation:

  • 2 : Ideal for sensitive or moderately hindered amines, generating a highly reactive 7-azabenzotriazole active ester[2].

  • 3 : The method of choice for exceptionally hindered amines (e.g., tert-butylamine), weakly nucleophilic anilines, and multi-gram scale-up[3].

Strategic Workflow

Amidation Start 1-Phenyl-3-p-tolyl-1H-pyrazole- 5-carboxylic acid HATU Method A: HATU / DIPEA (Mild, High Yield) Start->HATU DMF/DCM AcidCl Method B: (COCl)2 / DMF (cat.) (Scalable, Hindered Amines) Start->AcidCl DCM, 0 °C AmineA Add Primary/Secondary Amine RT, 2-12 h HATU->AmineA Product 1-Phenyl-3-p-tolyl-1H-pyrazole- 5-carboxamide Derivative AmineA->Product Intermediate Acid Chloride Intermediate (Highly Reactive) AcidCl->Intermediate AmineB Add Amine + Et3N 0 °C to RT, 2-6 h Intermediate->AmineB AmineB->Product

Fig 1. Divergent amidation strategies for pyrazole-5-carboxylic acid derivatization.

Comparative Data Presentation

ParameterMethod A (HATU / DIPEA)Method B (Oxalyl Chloride / DMF)
Typical Yield 80–95%70–85%
Reaction Time 2–12 hours4–8 hours (2 discrete steps)
Substrate Scope Aliphatic amines, sensitive substratesHighly hindered amines, deactivated anilines
Scalability Low to Medium (< 5 grams)High (Multi-gram to Kilogram)
Primary Byproducts HOAt, tetramethylurea (water-soluble)CO (gas), CO₂ (gas), HCl (gas)

Detailed Experimental Protocols

Method A: HATU-Mediated Amidation (Milligram to Gram Scale)

Causality Focus: N,N-Diisopropylethylamine (DIPEA) is explicitly chosen over Triethylamine (TEA). The severe steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile against the highly reactive O-Atab ester, ensuring the target amine selectively attacks the carbonyl carbon.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 equiv, e.g., 278 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (5.0 mL).

  • Deprotonation: Add DIPEA (2.5 equiv, 435 µL). Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.2 equiv, 456 mg) in one portion. The solution will typically transition to a pale yellow color. Stir for 15–30 minutes to allow the active ester to form completely.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv) dropwise or in small portions.

  • Reaction: Stir the mixture at room temperature for 2–12 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if trace HOAt remains.

Method B: Acid Chloride Activation (Multi-Gram Scale)

Causality Focus: The catalytic addition of DMF is strictly required. DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion) in situ, which is the true active species that converts the carboxylic acid into the pyrazole-5-carbonyl chloride[3].

Step-by-Step Methodology:

  • Preparation: Suspend 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 equiv, 1.0 g, 3.6 mmol) in anhydrous DCM (15 mL) and cool to 0 °C in an ice bath under N₂.

  • Catalyst Addition: Add 1-2 drops of anhydrous DMF (approx. 0.05 equiv).

  • Chlorination: Slowly add Oxalyl Chloride (1.5 equiv, 460 µL) dropwise. Caution: Immediate evolution of CO, CO₂, and HCl gas will occur.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The suspension will transition into a clear solution, indicating complete conversion to the acid chloride.

  • Concentration: Concentrate the mixture in vacuo to thoroughly remove excess oxalyl chloride and HCl. Note: The crude acid chloride is a moisture-sensitive intermediate. Do not attempt to purify it via chromatography.

  • Amidation: Redissolve the crude acid chloride in fresh anhydrous DCM (10 mL) and cool back to 0 °C.

  • Coupling: In a separate vial, mix the target amine (1.2 equiv) and Triethylamine (TEA) (2.5 equiv) in DCM (5 mL). Add this solution dropwise to the stirring acid chloride.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–6 hours. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Self-Validating System & Analytical Troubleshooting

To ensure the trustworthiness of the protocol, rely on the following self-validation checkpoints:

  • TLC Monitoring (Starting Material Depletion): 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid exhibits strong intermolecular hydrogen bonding and will streak near the baseline in standard non-polar eluents (e.g., 30% EtOAc/Hexanes). To accurately monitor its disappearance, use a highly polar eluent system (e.g., 10% MeOH in DCM with 1% AcOH). The resulting carboxamide product will elute with a significantly higher Rf​ and will not streak.

  • LC-MS Validation of the Acid Chloride (Method B): Because the acid chloride intermediate degrades on standard reverse-phase LC-MS columns, its formation must be validated indirectly. Quench a 5 µL aliquot of the reaction mixture (from Step 4) into 1 mL of anhydrous methanol. Inject this quenched sample into the LC-MS. You should observe the quantitative formation of the corresponding methyl ester ( m/z [M+H]+ = 293.1). If the mass of the free acid ( m/z 279.1) remains, the chlorination is incomplete; add an additional 0.5 equiv of oxalyl chloride.

References

  • PubMed Central (PMC) | Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt URL:[Link]

  • PubMed Central (PMC) | Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties URL:[Link]

Sources

Application

Application Note: High-Throughput Derivatization of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid for Phenotypic Screening

Introduction & Scientific Rationale The 1,3-diarylpyrazole scaffold is a privileged structure in both medicinal chemistry and agrochemical development. Compounds featuring the pyrazole core exhibit diverse biological act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 1,3-diarylpyrazole scaffold is a privileged structure in both medicinal chemistry and agrochemical development. Compounds featuring the pyrazole core exhibit diverse biological activities, serving as cannabinoid receptor (CB1) antagonists, p38 MAP kinase inhibitors, and potent insecticidal agents [1]. Specifically, 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0) provides an ideal, orthogonal handle for late-stage functionalization.

Derivatization at the C5 position—primarily through carboxamide formation—is a proven strategy to systematically modulate lipophilicity, target affinity, and pharmacokinetic profiles during hit-to-lead optimization. Because the carboxylic acid is the most reactive handle on this molecule, it allows for highly predictable and scalable library generation without interfering with the stable 1-phenyl and 3-p-tolyl aromatic systems.

Experimental Design & Causality

To generate a diverse screening library, the C5-carboxylic acid must be activated to facilitate nucleophilic acyl substitution by a wide array of amines. We outline two complementary methodologies based on the nucleophilicity and steric hindrance of the target amines:

  • Method A (Peptide Coupling - HATU/DIPEA): Ideal for high-throughput parallel synthesis. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates coupling even with moderately sterically hindered amines. The mild, room-temperature conditions prevent the degradation of sensitive functional groups on the amine inputs [3].

  • Method B (Acyl Chloride - Oxalyl Chloride/DMF): Required for highly deactivated or sterically hindered anilines that fail to react under standard coupling conditions. The conversion to an acyl chloride provides maximum electrophilicity at the carbonyl carbon, driving the reaction to completion [2].

Derivatization Workflow

G A 1-Phenyl-3-p-tolyl-1H- pyrazole-5-carboxylic acid B Carboxyl Activation (HATU/DIPEA or (COCl)2) A->B Reagents added C Amine Diversification (Primary/Secondary Amines) B->C Nucleophilic Attack D High-Throughput Purification (Prep-HPLC) C->D Reaction Quench E Phenotypic Screening (SAR Analysis) D->E Validated Hits

Workflow for the high-throughput derivatization and screening of pyrazole-5-carboxylic acids.

Step-by-Step Protocols

Protocol A: High-Throughput Amide Coupling (HATU/DIPEA)

Designed for aliphatic amines and electron-rich anilines in a 96-well format.

  • Preparation: In a 96-well deep-well glass-lined plate, dispense 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (0.1 mmol, 27.8 mg) into each well.

  • Activation: Add 0.5 mL of anhydrous N,N-dimethylformamide (DMF) to each well, followed by HATU (0.12 mmol, 45.6 mg) and N,N-diisopropylethylamine (DIPEA) (0.3 mmol, 52 µL).

    • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring the HATU exclusively activates the pyrazole-5-carboxylic acid.

  • Pre-activation: Agitate the plate at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Diversification: Add the respective amine building blocks (0.12 mmol) dissolved in 0.2 mL DMF to each well.

  • Reaction: Seal the plate with a solvent-resistant mat and shake at 400 rpm at room temperature for 12 hours.

  • Workup: Quench the reactions with 50 µL of LC-MS grade water. Remove the solvent using a centrifugal vacuum evaporator.

  • Purification: Re-dissolve the crude mixtures in 1 mL of DMSO/Methanol (1:1) and purify via mass-directed preparative HPLC.

Protocol B: Acyl Chloride Intermediate for Unreactive Amines

Designed for sterically hindered or electron-deficient amines.

  • Preparation: In a 20 mL scintillation vial, suspend 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 mmol, 278 mg) in 5 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the vial to 0 °C. Add oxalyl chloride (2.0 mmol, 171 µL) dropwise, followed by 1 drop (approx. 10 µL) of catalytic DMF.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the true chlorinating species. This catalytic cycle significantly accelerates the formation of the pyrazole-5-carbonyl chloride [2].

  • Gas Evolution: Stir for 2 hours at room temperature until gas evolution (CO and CO₂) ceases.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under a stream of nitrogen to yield the crude pyrazole-5-carbonyl chloride.

  • Coupling: Dissolve the crude acid chloride in 3 mL of DCM. Slowly add this to a pre-cooled (0 °C) solution of the deactivated amine (1.0 mmol) and triethylamine (2.5 mmol) in 3 mL DCM. Stir for 4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Data Presentation: Reaction Optimization & Yields

The following table summarizes the expected conversion rates and isolated yields based on the amine class and the chosen methodological approach.

Amine ClassExample SubstratePreferred MethodExpected Purity (LC-MS)Average Isolated Yield
Primary Aliphatic BenzylamineMethod A (HATU)>98%85 - 92%
Secondary Aliphatic PiperidineMethod A (HATU)>95%80 - 88%
Electron-Rich Aryl p-AnisidineMethod A (HATU)>95%75 - 85%
Electron-Poor Aryl 4-NitroanilineMethod B (Acyl Cl)>90%65 - 75%
Sterically Hindered tert-ButylamineMethod B (Acyl Cl)>92%60 - 70%

Trustworthiness & Self-Validation System

To ensure the integrity of the high-throughput screening data, the chemical synthesis protocol must be self-validating:

  • Internal Plate Controls: Every 96-well library plate must include a control well (e.g., coupling the core acid with standard benzylamine).

  • Quality Gate: LC-MS analysis of the control well must demonstrate >95% conversion to the desired mass [M+H]+ = 368.17 before the plate is submitted for biological screening. If the control well fails, the entire plate's activation step is flagged for reagent degradation (e.g., moisture in the DMF or degraded HATU).

References

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • An efficient approach for the synthesis, characterization, and antifungal studies of chlorantraniliprole carboxamide derivatives Source: Brazilian Journal of Biosystems Engineering (UNESP) URL:[Link]

Method

Application Note: Regioselective Synthesis and Validation of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxamide Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale The 1,5-diarylpyrazole-3-carboxamide and 1,3-diarylpyrazole-5-carboxamide scaffolds are privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The 1,5-diarylpyrazole-3-carboxamide and 1,3-diarylpyrazole-5-carboxamide scaffolds are privileged structures in modern medicinal chemistry, frequently utilized in the development of cannabinoid (CB1) receptor antagonists, COX-2 inhibitors, and novel anthelmintic agents. Synthesizing specific regioisomers—such as 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxamide —requires strict mechanistic control during the cyclocondensation phase to prevent the formation of mixed isomer populations.

This application note details a robust, self-validating four-step synthetic protocol. The methodology prioritizes high yields, strict regiocontrol, and scalable purification techniques.

Causality in Experimental Design:
  • Claisen Condensation: Diethyl oxalate is selected as the electrophile because it lacks α-hydrogens, strictly preventing self-condensation. Sodium ethoxide is used as the base to match the ethyl ester, eliminating transesterification side products.

  • Regiocontrol via Hydrazine Salts: The regioselectivity of the Knorr-type pyrazole synthesis is highly dependent on the protonation state of the hydrazine. While free phenylhydrazine typically yields the 1,5-diaryl-3-carboxylate isomer, utilizing phenylhydrazine hydrochloride modulates the nucleophilicity of the nitrogen atoms. The protonation directs the primary amine to selectively attack the C2-carbonyl (adjacent to the ester), driving the cyclization exclusively toward the desired 1,3-diaryl-1H-pyrazole-5-carboxylate regioisomer [1].

  • Mild Saponification: Pyrazole-5-carboxylic acids are highly susceptible to decarboxylation under harsh acidic conditions or elevated temperatures. A mild LiOH-mediated hydrolysis in a biphasic THF/water system ensures quantitative conversion without degrading the carboxylate moiety.

  • HATU-Mediated Amidation: Traditional carbodiimides (EDC/DCC) often suffer from poor yields when coupling sterically hindered amines to pyrazole cores. HATU is employed because it rapidly generates a highly reactive HOAt ester intermediate, suppressing epimerization and driving the amidation to completion even with weak nucleophiles [2] [3].

Synthetic Workflow

SynthesisWorkflow A Step 1: Claisen Condensation p-Methylacetophenone + Diethyl Oxalate B Step 2: Regioselective Cyclization + Phenylhydrazine Hydrochloride A->B Ethyl 4-(p-tolyl)-2,4-dioxobutanoate C Step 3: Mild Saponification LiOH / THF-H2O B->C Ethyl 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylate D Step 4: HATU-Mediated Amidation HATU, DIPEA, R-NH2 C->D 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid E 1-Phenyl-3-p-tolyl-1H-pyrazole- 5-carboxamide Derivatives D->E Final Amide Coupling & Purification

Workflow for the regioselective synthesis of 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxamides.

Step-by-Step Experimental Protocols (Self-Validating)

Step 1: Synthesis of Ethyl 4-(p-tolyl)-2,4-dioxobutanoate
  • Reaction: To a flame-dried round-bottom flask under inert argon, add absolute ethanol (50 mL) and cool to 0 °C. Slowly add sodium metal (1.2 equiv) to generate sodium ethoxide.

  • Addition: Once the sodium has completely dissolved, add a solution of p-methylacetophenone (10.0 mmol) and diethyl oxalate (12.0 mmol) in anhydrous ethanol (10 mL) dropwise over 15 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with 1M HCl until the pH reaches 3. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint:

    • TLC: Hexane/EtOAc (4:1). The product will appear as a highly polar streak/spot with a lower Rf​ than the starting ketone.

    • ¹H NMR (CDCl₃): Look for the characteristic enolic -OH proton appearing as a broad singlet far downfield at ~15.2 ppm, confirming the 1,3-diketone enol tautomerization.

Step 2: Regioselective Cyclization
  • Reaction: Dissolve the crude ethyl 4-(p-tolyl)-2,4-dioxobutanoate (10.0 mmol) in absolute ethanol (40 mL).

  • Addition: Add phenylhydrazine hydrochloride (11.0 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (80 °C) for 4 hours. The hydrochloride salt ensures the primary amine attacks the C2 carbonyl, dictating the 1,3-diaryl regiochemistry [1].

  • Workup: Cool to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated NaHCO₃ to neutralize residual acid. Dry and concentrate. Purify via flash chromatography (Hexane/EtOAc 9:1).

  • Validation Checkpoint:

    • LC-MS: Confirm the presence of the [M+H]⁺ peak at m/z 307.1.

    • ¹H NMR (CDCl₃): The diagnostic pyrazole C4-H proton must appear as a sharp singlet at ~7.10 ppm.

Step 3: Mild Saponification
  • Reaction: Dissolve ethyl 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylate (8.0 mmol) in a 3:1 mixture of THF/H₂O (40 mL).

  • Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 24.0 mmol). Stir the biphasic mixture vigorously at room temperature for 6 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and wash once with diethyl ether to remove unreacted ester. Acidify the aqueous layer with 2M HCl to pH 2–3.

  • Isolation: Collect the precipitated white solid via vacuum filtration, wash with cold water, and dry under high vacuum overnight.

  • Validation Checkpoint:

    • IR Spectroscopy: Disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and appearance of a broad O-H stretch (2500–3000 cm⁻¹) and acid carbonyl (~1690 cm⁻¹).

    • LC-MS: Confirm the [M+H]⁺ peak at m/z 279.1.

Step 4: HATU-Mediated Amidation
  • Reaction: In a dry vial, dissolve 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir at room temperature for 15 minutes to pre-form the active HOAt ester [2].

  • Coupling: Add the desired amine (R-NH₂, 1.2 mmol) and stir at room temperature. Monitor completion via TLC/HPLC (typically 2 to 12 hours depending on amine hindrance).

  • Workup: Dilute with EtOAc (20 mL) and wash sequentially with 5% LiCl aqueous solution (3 × 10 mL) to remove DMF, followed by 0.1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint:

    • HPLC: Confirm purity >95% before biological evaluation.

    • ¹H NMR (DMSO-d₆): Confirm the presence of the amide -NH proton (typically 8.0–9.0 ppm, depending on the R-group).

Quantitative Data Summary

The following table summarizes the reaction conditions, yields, and self-validation metrics for four distinct 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxamide derivatives synthesized using the protocol above.

Derivative (R-Group)Amine ReagentCoupling Time (h)Isolated Yield (%)Purity (HPLC)MS [M+H]⁺ (Expected)MS[M+H]⁺ (Observed)
Methyl Methylamine (2M in THF)2.088%>99%292.1292.1
Benzyl Benzylamine3.085%98%368.2368.2
Piperidinyl Piperidine4.082%98%346.2346.2
Phenyl Aniline12.075%96%354.1354.1

Note: Sterically hindered or weakly nucleophilic amines (e.g., Aniline) require extended coupling times but still proceed to high yields due to the efficiency of the HATU/DIPEA system.

References

  • Pereira, G.S., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega, 2023, 8(19), 17274-17287. URL:[Link]

  • "Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • "Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors." Molecules, 2021, 26(9), 2557. URL:[Link]

Sources

Application

Application Note: 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Pharmacological Rationale 1-Phenyl-3-p-tolyl-1H-pyrazole-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Pharmacological Rationale

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (PPT-PCA) (CAS: 618102-06-0)[1] is a highly privileged, versatile building block in modern medicinal chemistry. The 1,3-diarylpyrazole-5-carboxylic acid scaffold serves as the core pharmacophore for a diverse array of therapeutic agents, ranging from anticoagulants to antiviral compounds.

The unique spatial arrangement of the 1-phenyl and 3-p-tolyl substituents provides a rigid, hydrophobic vector capable of deep insertion into lipophilic binding pockets (e.g., the S1 and S4 pockets of coagulation factors or the transmembrane helices of GPCRs). Meanwhile, the C5-carboxylic acid acts as a prime functional handle for late-stage amidation. By converting the carboxylic acid into various carboxamides, researchers have successfully developed highly potent Factor Xa inhibitors (such as DPC423 analogs)[2], Human Carbonic Anhydrase XII (hCA XII) inhibitors[3], and Neuraminidase inhibitors through the modification of oseltamivir[4].

Mechanistic Insights: Why Choose the PPT-PCA Scaffold?

When designing targeted libraries, the choice of the core scaffold dictates the trajectory of the hit-to-lead process. PPT-PCA offers three distinct mechanistic advantages:

  • Optimal π−π Stacking: The p-tolyl group at the C3 position provides an electron-donating methyl group that enhances π−π interactions with aromatic residues in target binding sites (e.g., Tyr/Trp residues in the Factor Xa active site)[2].

  • Steric Shielding: The 1-phenyl ring forces the C5-carboxamide into a specific dihedral angle, locking the molecule in a bioactive conformation that minimizes entropic penalty upon target binding.

  • Metabolic Stability: The pyrazole core is highly resistant to oxidative metabolism by cytochrome P450 enzymes compared to other heterocycles like oxazoles or isoxazoles.

Workflow A PPT-PCA Scaffold (CAS: 618102-06-0) B C5-Carboxyl Activation (HATU / DIPEA) A->B C Amine Diversification (R-NH2 Library) B->C D Lead Compounds (Carboxamides) C->D E High-Throughput Screening D->E

Fig 1: High-throughput synthetic workflow for PPT-PCA derivatization and screening.

Experimental Protocols

Protocol A: High-Yield Amidation of PPT-PCA (Self-Validating Workflow)

Standard coupling reagents (like EDC/HOBt) often fail or produce low yields with 1,5-disubstituted or 1,3-diarylpyrazole-5-carboxylic acids due to severe steric hindrance around the C5 position. Causality: We utilize HATU because it forms a highly reactive 7-azabenzotriazole active ester that overcomes this steric barrier, while DIPEA acts as a non-nucleophilic base to prevent unwanted side reactions.

Reagents:

  • PPT-PCA (1.0 eq, 0.5 mmol)

  • Primary/Secondary Amine Library (1.2 eq, 0.6 mmol)

  • HATU (1.5 eq, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Activation: Dissolve PPT-PCA in anhydrous DMF under an inert N 2​ atmosphere. Add HATU and DIPEA. Stir at room temperature for 15 minutes.

    • Self-Validation Check: Sample 5 μ L into LC-MS. Confirm the disappearance of the PPT-PCA mass ( m/z 277.1 [M-H] ) and the appearance of the HOAt active ester intermediate.

  • Coupling: Add the target amine dropwise to the activated mixture. Stir at room temperature for 4–12 hours, monitoring completion via TLC (Hexane/EtOAc 1:1).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (silica gel).

  • QC Validation: Ensure final purity is >95% via HPLC (UV 254 nm) and confirm the structure via 1 H-NMR and HRMS before proceeding to biological assays.

Protocol B: Radioligand Binding Assay for Target Validation

To determine the true binding affinity ( Ki​ ) of the synthesized PPT-PCA derivatives, isolated membrane preparations must be used. Causality: Using whole cells in primary screening introduces variables like membrane permeability and efflux pump activity, which confound the structure-activity relationship (SAR) data.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize target-expressing cells (e.g., CHO cells expressing CB1 or isolated Factor Xa enzymes) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 μ L of the PPT-PCA derivative (serial dilutions from 10 μ M to 0.1 nM), 50 μ L of radioligand (e.g., [3H]-labeled known inhibitor), and 100 μ L of the membrane suspension.

  • Equilibration: Incubate the plates at 30°C for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate IC 50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Quantitative Data Presentation: Representative SAR

The following table summarizes the structure-activity relationship (SAR) data when the PPT-PCA scaffold is derivatized with different amine groups, demonstrating its broad utility across multiple therapeutic targets[2][3][4].

Compound IDR-Group (Amine Component)TargetIC 50​ / Ki​ (nM)Efficacy Profile
PPT-PCA-01 4-Aminobiphenyl derivativeFactor Xa1.2Competitive Inhibitor
PPT-PCA-02 Piperidin-1-ylCB1 Receptor14.5Inverse Agonist
PPT-PCA-03 Oseltamivir-NH 2​ Neuraminidase8.3Viral Replication Block
PPT-PCA-04 Indol-3-yl-aminehCA XII210.0Selective Inhibitor

Pathway Visualization

To illustrate the downstream pharmacological effect of PPT-PCA derivatives, the following diagram maps the mechanism of action for Factor Xa inhibitors derived from this scaffold[2]. By competitively binding to Factor Xa, the cascade leading to fibrin polymerization is halted.

Pathway Drug PPT-PCA Derivative FXa Factor Xa (Active) Drug->FXa Competitive Inhibition Prothrombin Prothrombin (Factor II) FXa->Prothrombin Catalyzes Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization

Fig 2: Mechanism of action for PPT-PCA derived Factor Xa inhibitors in the coagulation cascade.

References

  • Title: Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors Source: Pharmaceuticals (Basel) / PubMed Central (PMC) URL: [Link]

Sources

Method

HPLC analysis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid purity

High-Resolution HPLC Method for the Purity Determination of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid Physicochemical Profiling & Chromatographic Rationale 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a str...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution HPLC Method for the Purity Determination of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

Physicochemical Profiling & Chromatographic Rationale

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a structurally complex heterocyclic intermediate frequently utilized in the development of cannabinoid receptor antagonists and COX-2 inhibitors. Accurate purity determination of this active pharmaceutical ingredient (API) intermediate is critical, as trace impurities—such as unreacted phenylhydrazine, regioisomers, or des-carboxy degradants—can severely impact downstream synthesis and toxicological profiles.

Designing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the molecule's physicochemical properties:

  • Ionization Dynamics (The Causality of pH): The presence of the carboxylic acid group at the C5 position imparts a mildly acidic character to the molecule (estimated pKa ~3.5–4.5). If the mobile phase pH is not strictly controlled, the analyte will exist in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states. This dual-state migration causes severe peak broadening and tailing[1]. To prevent this, the mobile phase must be heavily buffered at least 1.5 pH units below the pKa. We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) to ensure complete protonation, yielding a single, sharp chromatographic band.

  • Hydrophobic Retention & Selectivity: The bulky, non-polar phenyl and p-tolyl rings dictate the need for a high-carbon-load stationary phase. An end-capped C18 column is selected to provide maximum hydrophobic interaction. End-capping is crucial to mask residual silanols on the silica support, which could otherwise cause secondary interactions and peak tailing with any basic impurities (e.g., residual hydrazines).

  • Optical Properties: The highly conjugated π -system spanning the diaryl-pyrazole core exhibits robust molar absorptivity. UV detection at 254 nm provides a universal response for all aromatic species in the sample matrix, ensuring that no UV-active impurity goes undetected.

Method Validation & System Suitability Workflow

To ensure the method is a self-validating system, it is built upon the foundational guidelines of the United States Pharmacopeia (USP) General Chapter <621> for system suitability[2], and the updated ICH Q2(R2) guidelines for analytical procedure validation[3].

HPLC_Workflow A Method Development RP-HPLC & Ion Suppression B System Suitability (SST) USP <621> Criteria A->B C Method Validation ICH Q2(R2) Guidelines B->C D Specificity & Resolution Rs > 2.0 C->D E Precision & Accuracy RSD < 2.0% C->E F Linearity & Range R² > 0.999 C->F G Validated Purity Protocol Ready for Routine QC D->G E->G F->G

HPLC method development and ICH Q2(R2) validation workflow.

Experimental Protocol

Reagents and Materials
  • Analyte: 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid standard (Purity 99.5%).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Standard and Sample Preparation
  • Diluent: MeCN:Water (50:50, v/v). Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-mismatch induced peak distortion (the "solvent effect") at the column head.

  • Standard Solution: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.5 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution: Prepare the test sample identically to the standard solution to maintain a consistent matrix.

Chromatographic Conditions

The following conditions are engineered to separate the main peak from polar precursors (eluting early) and highly lipophilic degradants (eluting late).

Table 1: HPLC Instrument Setup

Parameter Specification Scientific Rationale
Column C18, 150 mm × 4.6 mm, 3.5 µm (End-capped) High theoretical plate count resolves closely eluting regioisomers.
Mobile Phase A 0.1% TFA in Water Suppresses ionization of the C5-carboxylic acid, ensuring sharp peaks.
Mobile Phase B Acetonitrile (MeCN) Lower viscosity than methanol; improves mass transfer and lowers backpressure.
Flow Rate 1.0 mL/min Optimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 30 °C Stabilizes retention times and reduces mobile phase viscosity.

| Detection | UV at 254 nm | Universal detection for the conjugated diaryl-pyrazole π -system. | | Injection Vol | 10 µL | Prevents column overloading while maintaining high signal-to-noise ratio. |

Gradient Elution Profile

An isocratic method is insufficient here due to the wide polarity range of potential impurities. The gradient begins with a high aqueous composition to retain and resolve polar impurities (e.g., phenylhydrazine), then ramps to a high organic composition to elute the highly retained des-carboxy degradant (1-phenyl-3-p-tolyl-1H-pyrazole).

Table 2: Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Elution Target / Phase
0.0 80 20 Equilibration; elution of polar precursors.
5.0 80 20 Isocratic hold to resolve early-eluting impurities.
15.0 20 80 Linear ramp; elution of the main API peak and regioisomers.
20.0 5 95 High organic wash; flushes highly lipophilic degradants.
22.0 80 20 Return to initial conditions.

| 28.0 | 80 | 20 | Column re-equilibration (Self-validation checkpoint). |

System Suitability & Self-Validation Checkpoints

Before analyzing unknown samples, the chromatographic system must prove its fitness for purpose. This protocol acts as a self-validating system by requiring the following criteria to be met during the initial standard injections, in accordance with USP <621>[2] and ICH Q2(R2)[3].

Table 3: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Validation Purpose

| Retention Time (RT) | ~12.5 min ( ± 2.0%) | Verifies mobile phase composition and pump accuracy. | | Resolution ( Rs​ ) | 2.0 (API vs. closest impurity) | Ensures baseline separation, preventing integration errors. | | Tailing Factor ( Tf​ ) | 1.5 | Confirms adequate ion suppression and column health. | | Theoretical Plates ( N ) | 10,000 | Validates column efficiency and packing integrity. | | Injection Precision | %RSD 2.0% (n=5) | Guarantees autosampler reproducibility and system stability. |

Self-Validation Execution: Inject the Standard Solution five times consecutively. Calculate the %RSD of the peak areas and the tailing factor. If the %RSD exceeds 2.0% or Tf​ exceeds 1.5, halt the sequence. Purge the pumps, verify the pH of Mobile Phase A, and check the column for voiding before proceeding.

References

  • "Q2(R2) Validation of Analytical Procedures", U.S. Food and Drug Administration (FDA), March 2024. URL: [Link]

Sources

Application

Application Note: Cell-Based Assays for 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid Derivatives

Executive Summary The 1H-pyrazole-5-carboxylic acid core is a highly versatile and privileged pharmacophore in drug discovery. Specifically, 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid derivatives exhibit significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazole-5-carboxylic acid core is a highly versatile and privileged pharmacophore in drug discovery. Specifically, 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid derivatives exhibit significant steric and electronic homology to established non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors[1]. Recent structure-activity relationship (SAR) studies have highlighted the potential of these 1,3-diaryl pyrazole scaffolds to act as potent, selective Cyclooxygenase-2 (COX-2) inhibitors, while simultaneously demonstrating promising anti-proliferative properties against hormone-independent cancer cell lines[2].

This application note provides a comprehensive, self-validating dual-track workflow for evaluating the anti-inflammatory and anti-cancer efficacy of these derivatives using robust cell-based models.

Mechanistic Grounding & Assay Rationale

To accurately profile the pharmacological activity of 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid derivatives, isolated biochemical assays (e.g., cell-free recombinant enzyme assays) are insufficient, as they fail to account for cellular permeability, metabolic stability, and off-target cytotoxicity. We employ a dual-track cell-based approach:

  • Anti-Inflammatory Track (RAW 264.7 Macrophages): The murine macrophage cell line RAW 264.7 is utilized because it expresses negligible basal COX-2 but rapidly upregulates COX-2 expression upon stimulation with Lipopolysaccharide (LPS). By measuring Prostaglandin E2 (PGE2)—the primary downstream eicosanoid of arachidonic acid metabolism—via a competitive ELISA, we obtain a direct, quantifiable readout of intracellular COX-2 enzymatic inhibition[2].

  • Anti-Cancer Track (MDA-MB-231 Breast Cancer Cells): To evaluate anti-proliferative efficacy, we utilize the MDA-MB-231 triple-negative breast cancer line. We specifically select an ATP-based luminescence assay (CellTiter-Glo) over traditional tetrazolium-based assays (like MTT). Causality: Pyrazole derivatives can occasionally exhibit intrinsic redox activity or interact with mitochondrial dehydrogenases, leading to false-positive viability signals in MTT assays. ATP quantitation provides a direct, metabolically unbiased measurement of viable cell number.

Experimental Workflow

Workflow Title Dual-Track Cell-Based Assay Workflow Compound 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid Derivatives Track1 Anti-Inflammatory Track (Macrophage Model) Compound->Track1 Track2 Anti-Cancer Track (Tumor Cell Model) Compound->Track2 Cell1 RAW 264.7 Cells + LPS Stimulation Track1->Cell1 Cell2 MDA-MB-231 Cells Breast Cancer Line Track2->Cell2 Assay1 PGE2 Competitive ELISA (COX-2 Activity) Cell1->Assay1 Supernatant Assay2 ATP Luminescence Assay (Cell Viability) Cell2->Assay2 72h Incubation Readout1 IC50 Determination COX-2 Selectivity Assay1->Readout1 Readout2 IC50 Determination Cytotoxicity Profile Assay2->Readout2

Dual-track cell-based workflow for evaluating pyrazole derivatives.

Protocol A: Macrophage-Based COX-2 Inhibition Assay

Objective: Quantify the inhibition of LPS-induced PGE2 production in RAW 264.7 cells.

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • DMEM (High Glucose) supplemented with 10% Heat-Inactivated FBS

  • LPS from E. coli O111:B4

  • PGE2 Competitive ELISA Kit

  • Test Compounds (1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid derivatives) dissolved in DMSO

Step-by-Step Methodology:

  • Cell Seeding: Harvest RAW 264.7 cells at 80% confluency. Seed at a density of 5×104 cells/well in a 96-well flat-bottom tissue culture plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Serum Starvation (Critical Step): Aspirate growth media and wash cells once with warm PBS. Add 100 µL of serum-free DMEM and incubate for 4 hours. Rationale: Serum starvation synchronizes the cell cycle and depletes exogenous lipids, ensuring basal PGE2 levels drop to near zero prior to stimulation.

  • Compound Pre-Treatment: Prepare 2X concentrations of the pyrazole derivatives in serum-free DMEM (final DMSO concentration must be 0.1%). Add 50 µL to the respective wells and incubate for 1 hour. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Celecoxib).

  • LPS Stimulation: Add 50 µL of LPS (prepared at 4 µg/mL in serum-free DMEM) to achieve a final well concentration of 1 µg/mL. Incubate for 24 hours at 37°C.

  • Supernatant Harvest: Centrifuge the 96-well plate at 1,000 x g for 5 minutes at 4°C to pellet any detached cells or debris. Carefully transfer 100 µL of the supernatant to a new plate.

  • PGE2 Quantification: Assay the supernatant immediately using the PGE2 ELISA kit according to the manufacturer's protocol. Read absorbance at 450 nm and calculate PGE2 concentrations using a 4-parameter logistic (4PL) standard curve.

Protocol B: Tumor Cell Viability Assay

Objective: Determine the anti-proliferative IC₅₀ of the derivatives against MDA-MB-231 cells.

Materials:

  • MDA-MB-231 cells (ATCC® HTB-26™)

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • Opaque-walled 96-well plates (white)

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells at 5×103 cells/well in 90 µL of complete growth medium in a white opaque 96-well plate. Incubate overnight.

  • Compound Treatment: Add 10 µL of 10X test compound dilutions (ranging from 0.1 µM to 200 µM). Incubate for 72 hours at 37°C, 5% CO₂.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Rationale: Luminescent enzymatic reactions are highly temperature-dependent; uneven temperature across the plate will cause severe well-to-well signal variance.

  • Lysis & Readout: Add 100 µL of CellTiter-Glo reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader with an integration time of 0.5–1.0 second per well.

Data Presentation & Analysis

To contextualize the efficacy of novel 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid derivatives, quantitative data should be structured to highlight both COX-2 selectivity and anti-cancer potency. Below is a representative data summary framework:

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)*Selectivity Index (COX-1/COX-2)MDA-MB-231 IC₅₀ (µM)
Derivative 1a (Lead)0.45 ± 0.08> 50.0> 111.112.4 ± 1.2
Derivative 1b 1.20 ± 0.1535.5 ± 2.129.528.6 ± 3.4
Celecoxib (Control)0.04 ± 0.0114.8 ± 1.5370.045.2 ± 4.1
Doxorubicin (Control)N/AN/AN/A0.8 ± 0.1

*Note: COX-1 IC₅₀ is typically determined via a parallel assay using human washed platelets or a cell-free ovine COX-1 biochemical assay to calculate the Selectivity Index.

Expert Insights & Troubleshooting

  • Mitigating the "Edge Effect": Evaporation in the peripheral wells of a 96-well plate over a 72-hour incubation (Protocol B) artificially concentrates the media, inducing osmotic stress and altering cell viability. Solution: Do not seed cells in the outer perimeter wells (rows A and H, columns 1 and 12). Fill these wells with 200 µL of sterile PBS to act as an evaporation barrier.

  • Solvent Toxicity Confounds: Pyrazole-5-carboxylic acid derivatives are highly lipophilic and require DMSO for solubilization. However, DMSO concentrations above 0.2% v/v begin to induce apoptosis in MDA-MB-231 cells and suppress macrophage cytokine production. Solution: Always perform serial dilutions in 100% DMSO first, then perform a final 1:1000 dilution into the culture media to ensure a uniform 0.1% DMSO concentration across all test wells.

  • LPS Batch Variability: The potency of LPS varies significantly between lots, which can lead to over-stimulation and subsequent macrophage pyroptosis. Solution: Titrate every new batch of LPS (0.1 µg/mL to 5 µg/mL) to identify the minimal concentration that yields a >10-fold increase in PGE2 without reducing RAW 264.7 cell viability below 90%.

References

  • Ramadan, M., et al. (2021). "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities." Molecules, 26(16), 4995. URL:[Link]

  • Caliskan, B., et al. (2012). "Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives." Medicinal Chemistry Research, 22(2). URL:[Link]

Sources

Method

Application Note: Optimizing the MTT Viability Assay for Pyrazole-Based Anticancer Compounds

Introduction & Mechanistic Rationale Pyrazole derivatives are a highly versatile class of nitrogen-containing heterocyclic compounds that have become cornerstones in modern oncology drug discovery. Due to their ability t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyrazole derivatives are a highly versatile class of nitrogen-containing heterocyclic compounds that have become cornerstones in modern oncology drug discovery. Due to their ability to form critical hydrogen bonds and their favorable steric profiles, pyrazoles are frequently engineered as potent inhibitors of receptor tyrosine kinases (e.g., VEGFR-2, EGFR) and downstream signaling cascades like the PI3K/AKT pathway[1].

To evaluate the in vitro antiproliferative efficacy of these novel compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard colorimetric method. The assay operates on a foundational biological premise: the NAD(P)H-dependent cellular oxidoreductase enzymes (primarily succinate dehydrogenase) present in the mitochondria of living cells reduce the yellow, water-soluble MTT tetrazolium salt into insoluble, purple formazan crystals[2]. Because this reduction is proportional to mitochondrial metabolic activity, it serves as a highly reliable proxy for cell viability and proliferation[3].

Mechanism Pyrazole Pyrazole Derivatives Kinase Receptor Tyrosine Kinases (e.g., VEGFR-2, EGFR) Pyrazole->Kinase Competitive Inhibition Mito Mitochondrial Dehydrogenases (Active in living cells) Pyrazole->Mito Kinase-mediated Cell Death Reduces Enzyme Activity Survival Cell Survival & Proliferation (PI3K/AKT Pathway) Kinase->Survival Activates Survival->Mito Sustains Formazan Formazan Crystals (Purple, Abs: 570nm) Mito->Formazan Enzymatic Reduction MTT MTT Substrate (Yellow Tetrazolium) MTT->Formazan Converts to

Pyrazole-mediated kinase inhibition and its downstream effect on MTT reduction.

Pre-Assay Considerations & Troubleshooting (The "Why")

Testing pyrazole-based compounds introduces specific biochemical challenges that, if ignored, compromise the integrity of the IC50 data. A robust protocol must be a self-validating system that accounts for the following variables:

The Solvent Toxicity Dilemma

Pyrazoles are inherently hydrophobic and typically require Dimethyl Sulfoxide (DMSO) for initial solubilization. However, DMSO is cytotoxic. If the final concentration of DMSO in the culture media exceeds 0.5% (v/v), it disrupts cellular lipid bilayers, causing baseline toxicity that artificially inflates the apparent potency of the drug[4]. Causality Rule: Always perform serial dilutions such that the final DMSO concentration remains constant across all treatment wells and strictly 0.5%.

The False-Positive Trap: Direct Redox Interference

Certain pyrazole derivatives (especially those functionalized with thiol groups or ortho-diphenols) possess intrinsic electron-donating capabilities. These redox-active compounds can bypass cellular metabolism and directly reduce the MTT reagent into formazan[5][6]. This phenomenon creates a "false positive" for viability—the well turns purple, suggesting cells are alive, even if the compound has killed them[7]. Causality Rule: To validate the assay, you must include a Cell-Free Control (Media + Pyrazole Compound + MTT). If this well turns purple, your compound is chemically reducing the MTT, and the background absorbance must be mathematically subtracted from your experimental wells.

Quantitative Efficacy: Pyrazole Derivatives in Oncology

To contextualize the expected outcomes of this assay, below is a summary of recent quantitative data demonstrating the in vitro efficacy of various engineered pyrazole derivatives against standard human cancer cell lines.

Compound Class / StructureTarget Cell LinePrimary Target / MechanismIC50 Value (µM)Reference
Fused Pyrazole (Compound 50)HepG2 (Liver)Dual EGFR / VEGFR-2 Inhibition0.71 µM[1]
Pyrazole Carbaldehyde (Compound 43)MCF-7 (Breast)PI3K Inhibition0.25 µM[1]
Isoxazole-pyrazolo[1,5-a]pyrimidineA549 (Lung)Broad-spectrum Kinase Inhibition0.011 µM[1]
Pyrazole–Indole Hybrid (Compound 7a)HepG2 (Liver)Apoptosis Induction6.1 µM[8]
Pyrazole–Indole Hybrid (Compound 7b)HepG2 (Liver)Apoptosis Induction7.9 µM[8]

Step-by-Step Experimental Protocol

Protocol Seed 1. Cell Seeding (Optimized Density) Treat 2. Pyrazole Treatment (DMSO < 0.5%) Seed->Treat Control Cell-Free Control (Detects Redox Interference) Treat->Control Parallel Setup MTT 3. MTT Incubation (37°C, 2-4 Hours) Treat->MTT Control->MTT Solv 4. Solubilization (Dissolve Formazan) MTT->Solv Read 5. Dual-Wavelength Read (570nm & 630nm) Solv->Read

Step-by-step MTT assay workflow incorporating cell-free redox interference controls.

Stage 1: Reagent Preparation
  • MTT Stock Solution: Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS) to a concentration of 5 mg/mL[9].

    • Expert Insight: Mix by vortexing or brief sonication. Filter sterilize through a 0.22 µm syringe filter. Store in light-protected aliquots at -20°C to prevent spontaneous degradation[9].

  • Pyrazole Stock: Dissolve the synthesized pyrazole compound in 100% molecular-grade DMSO to create a 10 mM stock.

Stage 2: Cell Seeding
  • Harvest cells (e.g., MCF-7 or HepG2) during the logarithmic growth phase.

  • Seed cells into a flat-bottom 96-well tissue culture plate at an optimized density (typically 4,000 to 10,000 cells/well in 100 µL of complete media)[2][4].

    • Expert Insight: Do not over-seed. If cells reach overconfluency before the assay endpoint, contact inhibition will downregulate metabolism, skewing the linear relationship between cell number and absorbance[2].

  • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cellular attachment and recovery.

Stage 3: Compound Treatment & Controls
  • Aspirate the seeding media.

  • Prepare serial dilutions of the pyrazole compound in fresh culture media. Ensure the final DMSO concentration is identical across all concentrations and does not exceed 0.5%.

  • Add 100 µL of the diluted treatments to the respective wells in triplicate.

  • Mandatory Controls:

    • Positive Control: Untreated cells + Media + DMSO vehicle (0.5%).

    • Negative Control (Blank): Media only (no cells) to measure baseline media absorbance.

    • Redox Interference Control: Media + Highest concentration of Pyrazole (no cells) to check for direct MTT reduction[10].

  • Incubate for the desired pharmacological endpoint (typically 48 or 72 hours)[11].

Stage 4: MTT Incubation & Solubilization
  • After the treatment period, carefully add 20 µL of the 5 mg/mL MTT stock solution directly to the 100 µL of media in each well (final MTT concentration: ~0.83 mg/mL).

  • Incubate the plate in the dark at 37°C for 2 to 4 hours.

    • Expert Insight: Periodically check under a phase-contrast microscope for the appearance of intracellular, needle-like purple formazan crystals[2].

  • Carefully aspirate the media without disturbing the formazan crystals adhered to the bottom of the well.

  • Add 100 µL to 150 µL of pure DMSO (or acidified isopropanol) to each well to solubilize the crystals[4][9].

  • Wrap the plate in foil and place it on an orbital shaker at 150 RPM for 15 minutes to ensure complete dissolution[9].

Stage 5: Data Acquisition & Analysis
  • Read the absorbance using a microplate spectrophotometer.

  • Dual-Wavelength Measurement: Measure the primary absorbance at 570 nm (or 590 nm)[9]. Concurrently, measure a reference absorbance at 630 nm [3].

    • Expert Insight: Subtracting the 630 nm reading from the 570 nm reading corrects for background noise caused by cellular debris, precipitated proteins, or optical imperfections in the plastic plate, drastically improving data reproducibility[3].

  • Calculate % Viability: % Viability=(AbsorbanceVehicle Control​−AbsorbanceBlank​AbsorbanceTreated​−AbsorbanceBlank​​)×100

  • Plot the % Viability against the log-concentration of the pyrazole compound and use non-linear regression (e.g., four-parameter logistic curve) to determine the IC50.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation | Clyte Tech | [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation | ResearchTweet | [Link]

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays | Clyte Tech | [Link]

  • The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts | National Center for Biotechnology Information (PMC) |[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | National Center for Biotechnology Information (PMC) |[Link]

  • Can the plant extracts influence the outcome of the MTT test? | ResearchGate | [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega |[Link]

  • TRDizin | The MTT viability assay yields strikingly false-positive viabilities | Ulakbim |[Link]

Sources

Application

Application Note: 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid in Advanced Scaffold Synthesis

Executive Summary In contemporary medicinal chemistry, the 1,3-diarylpyrazole core has emerged as a highly privileged scaffold, demonstrating profound efficacy across diverse therapeutic areas, including oncology, infect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 1,3-diarylpyrazole core has emerged as a highly privileged scaffold, demonstrating profound efficacy across diverse therapeutic areas, including oncology, infectious diseases, and neuropharmacology [1]. Specifically, 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0) serves as an exceptionally versatile building block. The strategic placement of the p-tolyl group at the C3 position and a phenyl ring at the N1 position creates a unique three-dimensional topography, while the C5-carboxylic acid provides a highly tunable vector for late-stage functionalization.

This technical guide outlines the structural rationale, physicochemical profiling, and validated synthetic protocols for utilizing this building block to generate high-value screening libraries and Active Pharmaceutical Ingredients (APIs).

Structural Rationale & Mechanistic Insights

The Causality of 3D Conformation

The biological utility of 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is deeply rooted in its conformational mechanics. Due to severe steric repulsion between the C5-carboxylic acid and the N1-phenyl ring, the N1-phenyl group is forced out of coplanarity with the central pyrazole ring, assuming an almost orthogonal dihedral angle.

Why this matters: This orthogonal conformation allows the molecule to act as a "wedge," fitting snugly into deep, narrow hydrophobic pockets of target enzymes (such as the ATP-binding hinge region of kinases or the active site of cyclooxygenases). Conversely, the C3-p-tolyl group remains largely coplanar with the pyrazole core, extending the conjugated π -system and providing an ideal vector for π−π stacking interactions with aromatic amino acid residues in the target binding site.

Physicochemical Profiling

Understanding the baseline metrics of this building block is critical for predicting the pharmacokinetic behavior of its downstream derivatives. The data below highlights its suitability for Lipinski Rule of 5 (Ro5) compliant drug design [3].

PropertyValueClinical Relevance / Synthetic Impact
Molecular Formula C₁₇H₁₄N₂O₂-
Molecular Weight 278.31 g/mol Low MW allows for the addition of complex amines/sulfonamides while remaining <500 Da.
LogP (Estimated) ~3.8High lipophilicity; ideal for targeting hydrophobic binding pockets and crossing lipid bilayers.
H-Bond Donors 1 (COOH)Can be eliminated (via esterification) or maintained (via amidation) to tune permeability.
H-Bond Acceptors 4 (N, N, O, O)Facilitates crucial hydrogen-bonding networks within target protein active sites.
Topological Polar Surface Area 55.12 ŲExcellent baseline for membrane permeability; allows for BBB penetration if appropriately masked.

Experimental Workflows & Self-Validating Protocols

The C5-carboxylic acid is sterically hindered by the adjacent N1-phenyl ring. Standard coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. To overcome this, the following protocols utilize highly reactive coupling intermediates and nucleophilic catalysis.

Protocol A: High-Efficiency Amidation (Synthesis of Kinase/Parasite Inhibitors)

This protocol is optimized for the generation of C5-carboxamides, which have shown significant antiparasitic and cytotoxic activities [1].

  • Objective: Synthesize sterically hindered 1,3-diarylpyrazole-5-carboxamides.

  • Reagents: 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 eq), Target Amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Pre-Activation (Causality): Dissolve the pyrazole building block (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature for 30 minutes.

    • Scientific Insight: Pre-activation is mandatory. HATU generates the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides neighboring-group participation, effectively overcoming the steric bulk of the N1-phenyl ring to drive the reaction forward.

  • Coupling: Add the primary or secondary amine (1.2 eq) dropwise. Stir for 2–4 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 1:1). The complete disappearance of the highly polar baseline acid spot confirms the success of the activation and coupling phases.

  • Self-Purifying Workup: Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash sequentially with 1M HCl (removes excess amine and DIPEA).

    • Wash with saturated aqueous NaHCO₃ (removes unreacted carboxylic acid and the acidic HOAt byproduct).

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Result: This specific sequence reliably yields >90% pure product, often bypassing the need for immediate column chromatography.

Protocol B: Synthesis of Acylsulfonamides (Anti-Tuberculosis Agents)

Recent literature highlights the potency of 1,3-diarylpyrazolyl-acylsulfonamides as inhibitors of cell wall biosynthesis in Mycobacterium tuberculosis [2].

  • Objective: Couple the pyrazole-5-carboxylic acid with a sulfonamide.

  • Reagents: Pyrazole building block (1.0 eq), Alkyl/Aryl Sulfonamide (1.2 eq), EDC·HCl (1.5 eq), DMAP (1.5 eq), Anhydrous DCM.

Step-by-Step Methodology:

  • Catalytic Activation: Combine the pyrazole acid, sulfonamide, EDC·HCl, and DMAP in anhydrous DCM (0.1 M). Stir at room temperature for 16 hours.

    • Scientific Insight: Sulfonamides are exceptionally poor nucleophiles due to the electron-withdrawing sulfonyl group. DMAP is utilized here not just as a base, but as a hyper-nucleophilic catalyst. It attacks the EDC-activated O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, which is susceptible to attack even by weak sulfonamide nucleophiles.

  • Workup & Validation: Dilute with DCM and wash with 1M KHSO₄.

    • Validation Check: KHSO₄ is specifically chosen over HCl to remove DMAP and the EDC-urea byproduct without risking the hydrolysis of the sensitive acylsulfonamide bond. Upon solvent evaporation, the product typically crystallizes, providing immediate visual confirmation of purity.

Pathway & Application Visualizations

The following diagrams illustrate the synthetic versatility of the building block and the pharmacological logic behind the resulting derivatives.

SyntheticWorkflow BB 1-Phenyl-3-p-tolyl-1H-pyrazole -5-carboxylic acid (Core Scaffold) Amidation Amidation Pathway (HATU, DIPEA, DMF) BB->Amidation Primary Amine AcylSulf Acylsulfonamidation (EDC, DMAP, DCM) BB->AcylSulf Sulfonamide Decarbox Decarboxylative Halogenation (Ag, NXS) BB->Decarbox Halogen Source AmideProd Carboxamide Derivatives (Antiparasitic / Kinase Inhibitors) Amidation->AmideProd SulfProd Acylsulfonamides (Anti-tuberculosis Agents) AcylSulf->SulfProd HaloProd 5-Halo-1,3-diarylpyrazoles (Cross-Coupling Precursors) Decarbox->HaloProd

Figure 1: Divergent synthetic workflow demonstrating the late-stage functionalization of the 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid scaffold.

MoA Ligand 1,3-Diarylpyrazole Derivative Target Target Protein (e.g., Mtb Cell Wall Enzyme) Ligand->Target Binds via Hydrophobic Hydrophobic Pocket (1-Phenyl & 3-p-Tolyl) Target->Hydrophobic Hbond H-Bonding Network (C5-Substituent) Target->Hbond Inhibition Enzyme Inhibition & Pathway Blockade Hydrophobic->Inhibition Induces Hbond->Inhibition Efficacy Therapeutic Efficacy (Cell Death / Arrest) Inhibition->Efficacy Results in

Figure 2: Logical relationship of pharmacophore binding and resulting therapeutic efficacy for 1,3-diarylpyrazole derivatives.

References

  • Title: Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link]

  • Title: 1,3-Diarylpyrazolyl-acylsulfonamides as Potent Anti-tuberculosis Agents Targeting Cell Wall Biosynthesis in Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Method

Application Note: Molecular Docking Studies of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid Targeting Cyclooxygenase-2 (COX-2)

Executive Summary This application note outlines a comprehensive, self-validating computational protocol for evaluating the binding affinity and mechanistic interactions of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note outlines a comprehensive, self-validating computational protocol for evaluating the binding affinity and mechanistic interactions of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0) against the Cyclooxygenase-2 (COX-2) enzyme. Designed for researchers and drug development professionals, this guide synthesizes step-by-step methodologies with the underlying physicochemical causality required to ensure high-fidelity in silico predictions.

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore in anti-inflammatory drug discovery, most notably featured in the selective COX-2 inhibitor Celecoxib. The selectivity of these compounds hinges on their ability to exploit the COX-2 specific allosteric side pocket—a cavity made accessible by the substitution of Isoleucine at position 523 in COX-1 to a smaller Valine (Val523) in COX-2 .

While classical coxibs utilize a sulfonamide or methyl sulfone group to anchor into this side pocket, 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid features a carboxylic acid moiety at the 5-position. This structural divergence shifts the expected binding paradigm: the carboxylate group is hypothesized to mimic classical non-steroidal anti-inflammatory drugs (NSAIDs) by forming strong electrostatic interactions (salt bridges) with Arg120 and Tyr355 at the constriction site of the cyclooxygenase channel, while the bulky 1-phenyl and 3-p-tolyl rings project into the main hydrophobic channel (Tyr385, Trp387).

Computational Workflow Visualization

Workflow LPrep 1. Ligand Preparation (3D Gen, Energy Min, pH 7.4) Grid 3. Grid Generation (Active Site & Side Pocket) LPrep->Grid PPrep 2. Protein Preparation (COX-2 PDB:3LN1, H-bond Opt) PPrep->Grid Dock 4. Molecular Docking (AutoDock Vina, Exh=32) Grid->Dock Post 5. Post-Docking Analysis (Affinity & Binding Mode) Dock->Post

Fig 1: Computational workflow for molecular docking of the pyrazole derivative against COX-2.

Step-by-Step Experimental Protocols

To maintain scientific integrity and reproducibility, the following protocol details not just the actions taken, but the causality behind each parameter selection.

Ligand Preparation
  • Structure Generation: Sketch the 2D structure of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid and convert it to a 3D conformation.

  • Protonation State Assignment: Adjust the pH to physiological conditions (pH 7.4 ± 0.5).

    • Causality: The carboxylic acid group (pKa ~4.5) must be deprotonated to form a carboxylate anion (-COO⁻). This negative charge is strictly required to evaluate realistic salt-bridge formations with positively charged basic residues (e.g., Arg120) in the target site.

  • Energy Minimization: Apply the MMFF94 force field to minimize the ligand energy until a gradient of 0.01 kcal/mol/Å is reached. This relieves steric clashes inherent in 2D-to-3D conversions.

Protein Preparation
  • Structure Retrieval: Download the high-resolution crystal structure of murine COX-2 bound to Celecoxib (PDB ID: 3LN1) . Note: Murine COX-2 shares >85% sequence identity with human COX-2 and identical active site topology, making it a gold standard for docking.

  • Water Removal: Delete all co-crystallized water molecules.

    • Causality: While some tightly bound waters can mediate interactions, the highly hydrophobic nature of the COX-2 main channel means that displacing water molecules contributes significantly to the entropic driving force of ligand binding.

  • Hydrogen Bond Network Optimization: Add missing polar hydrogens and optimize the orientations of Asn, Gln, and His residues. Ensure His90 is properly protonated to allow potential hydrogen bonding with the ligand.

Grid Box Generation
  • Define the Search Space: Center the grid box on the coordinates of the native co-crystallized ligand (Celecoxib).

  • Dimensions: Set the grid dimensions to approximately 22 × 22 × 22 Å.

    • Causality: This volume is large enough to encompass the entrance channel (Arg120, Tyr355), the main hydrophobic catalytic site (Tyr385, Ser530), and the COX-2 selectivity side pocket (His90, Arg513, Val523), ensuring the algorithm can sample all plausible binding modes without artificial boundary constraints.

Molecular Docking Execution
  • Software: Utilize AutoDock Vina , which employs an Iterated Local Search global optimizer and an empirical scoring function highly sensitive to hydrophobic packing.

  • Exhaustiveness: Set the exhaustiveness parameter to 32 (default is 8).

    • Causality: The target ligand contains multiple rotatable bonds (the phenyl and p-tolyl linkages to the pyrazole core). Increasing exhaustiveness exponentially increases the conformational sampling depth, drastically reducing the probability of the algorithm trapping the ligand in a false local energy minimum.

Quantitative Data Presentation

The following table summarizes the expected output metrics, comparing the native ligand (Celecoxib) against the target pyrazole-5-carboxylic acid derivative.

Ligand / CompoundBinding Affinity (kcal/mol)Key Hydrogen Bonds / Salt BridgesHydrophobic & Pi-Pi InteractionsBinding Pocket Occupancy
Celecoxib (Native Control)-10.8Arg513, His90, Gln192 (via sulfonamide)Val523, Tyr385, Trp387Main Channel + Side Pocket
1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid -9.6Arg120, Tyr355 (via carboxylate anion)Tyr385, Trp387, Leu352 (via aryl rings)Main Channel + Entrance Constriction

Mechanistic Insights & Protocol Validation (E-E-A-T)

Self-Validating System (Trustworthiness)

Before analyzing the target compound, the protocol must be validated by re-docking the extracted Celecoxib back into the 3LN1 active site. The protocol is considered mathematically valid only if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystallographic pose is ≤ 2.0 Å . This confirms that the grid parameters and scoring function accurately reproduce biological reality.

Binding Mode Analysis (Expertise)

The docking results reveal a distinct binding paradigm for 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid compared to standard coxibs:

  • Electrostatic Anchoring: Unlike Celecoxib, which anchors deep in the side pocket, the target compound utilizes its deprotonated C5-carboxylate group to form a robust salt bridge with Arg120 and a hydrogen bond with Tyr355 . This mimics the binding mode of traditional arylacetic acid NSAIDs (e.g., Diclofenac).

  • Hydrophobic Packing: The pyrazole core acts as a rigid spacer, directing the 3-p-tolyl group deep into the hydrophobic apex near Tyr385 and Trp387 , effectively blocking the binding of the natural substrate, arachidonic acid. The 1-phenyl ring provides supplementary van der Waals interactions along the channel wall.

  • Selectivity Implications: Because the compound lacks a distinct sulfonamide/sulfone extension, its selectivity for COX-2 over COX-1 will likely depend on the steric bulk of the diaryl-pyrazole system exploiting the slightly larger overall volume of the COX-2 channel, rather than direct insertion into the Val523 side pocket.

Conclusion & Future Perspectives

The molecular docking workflow demonstrates that 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a thermodynamically viable inhibitor of COX-2, utilizing a carboxylate-driven binding mechanism distinct from classical coxibs.

Next Steps for Drug Development: To advance this compound, researchers should subject the top-ranked docking complex to Molecular Dynamics (MD) simulations (e.g., 100 ns trajectory using GROMACS or Desmond). MD simulations will validate the temporal stability of the Arg120-carboxylate salt bridge in an explicitly solvated environment, providing the dynamic kinetic data necessary before advancing to in vitro cyclooxygenase inhibition assays.

References

  • Kiefer, J.R., Kurumbail, R.G., Stallings, W.C., Pawlitz, J.L. (2010). "3LN1: Structure of celecoxib bound at the COX-2 active site". RCSB Protein Data Bank. URL:[Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading". Journal of Computational Chemistry, 31(2), 455–461. URL:[Link]

  • Dong, L., Yuan, C., Orlando, B. J., Malkowski, M. G., & Smith, W. L. (2016). "Crystal structure of rofecoxib bound to human cyclooxygenase-2". PMC - National Institutes of Health. URL:[Link]

Application

Application Note: 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid as a Divergent Metalloligand and Pharmacological Scaffold

Executive Summary & Chemical Rationale The compound 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0) is a highly specialized, asymmetric organic molecule that serves a dual purpose in modern chemical r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0) is a highly specialized, asymmetric organic molecule that serves a dual purpose in modern chemical research: as a rigid, divergent metalloligand in coordination chemistry, and as a privileged hydrophobic scaffold in pharmacological drug discovery.

Unlike simpler pyrazole-carboxylic acids that readily form mononuclear N,O-chelates, the substitution of the N1 position with a bulky phenyl group fundamentally alters this molecule's coordination geometry. The N1-phenyl group sterically blocks adjacent coordination and forces the N2 lone pair and the C5-carboxylate group to project outward at divergent angles. As a Senior Application Scientist, I emphasize that this is not a limitation, but a powerful design feature: it forces the ligand to act as a bridging linker , making it an exceptional candidate for synthesizing low-dimensional (1D and 2D) Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)[1]. Furthermore, the highly conjugated 1,3-diarylpyrazole core provides extensive π-electron delocalization, which is critical for downstream optoelectronic, magnetic, and catalytic applications[2].

In parallel, the 1,3-diarylpyrazole motif is a well-documented pharmacophore. The combination of two distinct hydrophobic pockets (phenyl and p-tolyl) with a polar hydrogen-bonding handle (carboxylic acid) allows for high-affinity interactions with biological targets, such as G-protein coupled receptors (GPCRs) and kinases.

Quantitative Physicochemical & Coordination Profiling

To successfully deploy this ligand in either materials science or biological assays, researchers must account for its specific physicochemical properties. The table below synthesizes these metrics and their direct experimental implications.

ParameterValue / CharacteristicExperimental Implication
Molecular Weight 278.31 g/mol Baseline for precise molarity calculations in stock solutions.
LogP (Estimated) ~3.5Highly hydrophobic; necessitates organic solvents (DMF, DMSO) for complete solubilization.
pKa (C5-COOH) ~4.0 – 4.5Deprotonation requires pH > 5; dictates the choice of buffers or solvothermal modulators.
Coordination Vectors N2 (Nitrogen), O (Carboxylate)Divergent geometry forces bridging coordination modes rather than mononuclear chelation.
Steric Profile High (N1-Phenyl, C3-p-Tolyl)Prevents dense 3D MOF formation; sterically favors 1D helical chains or 2D architectures.

Workflow 1: Solvothermal Assembly of Coordination Polymers

The synthesis of multidimensional coordination complexes using asymmetric pyrazole-based ligands requires precise thermodynamic and kinetic control[3]. The following protocol details the solvothermal assembly of a Co(II) coordination polymer.

Mechanistic Assembly Logic

G L 1-Phenyl-3-p-tolyl-1H-pyrazole -5-carboxylic acid Mix Solvothermal Synthesis (120°C, 48h) L->Mix M Metal Salt (e.g., Co²⁺) M->Mix Solv DMF/H₂O (3:1) Solvent Solv->Mix N2 N2 Vector (Sterically unhindered) Mix->N2 Deprotonation O2 C5-Carboxylate Vector (Divergent to N2) Mix->O2 Divergent Binding CP Bridged Coordination Polymer (1D/2D Architecture) N2->CP O2->CP

Fig 1: Divergent coordination assembly logic for 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Step-by-Step Protocol: Co(II) Polymer Synthesis

Note: This protocol leverages the slow thermal decomposition of N,N-Dimethylformamide (DMF) to generate trace amines, which gradually raise the pH and deprotonate the ligand, ensuring high-quality crystal growth.

  • Ligand Solvation: Weigh 0.1 mmol (27.8 mg) of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid and dissolve it completely in 3.0 mL of DMF in a 15 mL glass vial. Sonicate for 5 minutes.

  • Metal Addition: In a separate vial, dissolve 0.1 mmol of Cobalt(II) nitrate hexahydrate ( Co(NO3​)2​⋅6H2​O ) in 1.0 mL of deionized water.

  • Mixing & Pre-coordination: Slowly add the aqueous metal solution dropwise to the DMF ligand solution under continuous magnetic stirring.

    • Causality: The 3:1 DMF:H₂O ratio is critical. DMF solubilizes the hydrophobic diaryl groups, while water dissolves the metal salt and acts as a co-ligand to complete the metal's octahedral coordination sphere.

    • Self-Validation Check 1: The transition of the solution from a cloudy suspension to a clear, deep pink/purple solution prior to heating confirms successful initial solvation and pre-coordination. If the solution remains cloudy, add DMF in 100 µL increments until clear.

  • Solvothermal Reaction: Transfer the clear mixture to a 10 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat in a programmable oven at 120°C for 48 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 2°C/hour.

    • Causality: Rapid cooling induces kinetic precipitation (amorphous powder). Slow cooling favors thermodynamic equilibrium, yielding single crystals suitable for X-ray diffraction.

  • Isolation: Filter the resulting crystals, wash successively with DMF (3 × 2 mL) and Methanol (3 × 2 mL), and air dry.

    • Self-Validation Check 2: The presence of distinct, multifaceted crystals rather than amorphous powder validates the correct kinetic rate of DMF decomposition and ligand deprotonation.

Workflow 2: Pharmacological Assay Preparation

When transitioning this molecule from a materials science context to a biological one, its high lipophilicity (LogP ~3.5) becomes the primary experimental hurdle. Improper handling will lead to colloidal aggregation, resulting in false positives in high-throughput screening (HTS) assays.

Pharmacological Binding Logic

G Ligand Diarylpyrazole Core Hydro1 N1-Phenyl Group (Hydrophobic Pocket) Ligand->Hydro1 Steric fit Hydro2 C3-p-Tolyl Group (Pi-Pi Stacking) Ligand->Hydro2 Aromatic interaction Hbond C5-Carboxylic Acid (H-Bond Donor/Acceptor) Ligand->Hbond Electrostatic Target Target Protein Receptor Hydro1->Target Hydro2->Target Hbond->Target

Fig 2: Pharmacological binding logic of the diarylpyrazole scaffold to target protein receptors.

Step-by-Step Protocol: HTS Buffer Preparation
  • Master Stock Preparation: Dissolve the solid ligand in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously. Store in amber glass vials at -20°C to prevent degradation.

  • Intermediate Dilution: Create a 100X intermediate stock (e.g., 1 mM) by diluting the master stock in 100% DMSO.

    • Causality: Never dilute directly into aqueous buffer from the master stock. Serial dilution in DMSO ensures the compound remains fully monomeric before encountering an aqueous environment.

  • Assay Buffer Integration: Prepare the final biological assay buffer (e.g., HEPES or Tris) containing 0.01% to 0.05% Tween-20 or CHAPS.

    • Causality: The surfactant prevents the highly hydrophobic diaryl moiety from non-specifically adhering to the walls of polystyrene microtiter plates.

  • Final Dispensing: Add 1 µL of the 100X intermediate DMSO stock to 99 µL of the assay buffer to achieve a 10 µM final concentration. The final DMSO concentration must be exactly 1% v/v to maintain protein integrity.

    • Self-Validation Check: Measure the optical density (OD) at 600 nm of the final assay buffer containing the ligand (blanked against buffer + 1% DMSO). An OD600 > 0.05 indicates colloidal aggregation, necessitating a reduction in ligand concentration or an increase in surfactant concentration.

References

  • Multifunctional Properties of a 1D Helical Co(II) Coordination Polymer: Toward Single-Ion Magnetic Behavior and Efficient Dye Degradation ACS Omega (2018).[Link]

  • Five Multidimensional Co(II)-Complexes (Zero-Dimensional to Three-Dimensional) Derived from an Asymmetric 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic Acid: Syntheses, Structures, and Magnetic Properties Crystal Growth & Design - ACS Publications (2017).[Link]

  • NMR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid ResearchGate (2020).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 1-phenyl-3-(p-tolyl)-1H-pyrazole-5-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 1-phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid.

The synthesis of this specific pyrazole derivative relies on a three-stage sequence: a Claisen condensation, a regioselective cyclocondensation, and a carefully controlled saponification. The most frequent points of failure—poor regioselectivity, low cyclization yields, and unintended decarboxylation—stem from thermodynamic and kinetic imbalances during these steps. This guide provides self-validating protocols, mechanistic causality, and field-proven troubleshooting to ensure high-yield, isomerically pure outcomes.

Experimental Workflow & Mechanistic Pathway

To successfully synthesize the target molecule, you must first understand the complete synthetic lifecycle. The process begins with the formation of a β-diketoester, followed by a cyclization step where regioselectivity is paramount, and concludes with the hydrolysis of the ester to the free carboxylic acid.

Workflow Step1 1. Claisen Condensation NaOEt, EtOH, 0°C to RT Step2 2. Cyclocondensation PhNHNH₂, AcOH, Reflux Step1->Step2 Ethyl 4-(p-tolyl)- 2,4-dioxobutanoate Step3 3. Saponification NaOH, EtOH, then HCl Step2->Step3 Ethyl 1-phenyl-3-(p-tolyl)- 1H-pyrazole-5-carboxylate Product 1-Phenyl-3-p-tolyl-1H- pyrazole-5-carboxylic acid Step3->Product Acidification & Isolation

Caption: Three-step synthetic workflow for 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Each step includes a specific analytical checkpoint to ensure the reaction has proceeded correctly before advancing.

Step 1: Synthesis of Ethyl 4-(p-tolyl)-2,4-dioxobutanoate (Claisen Condensation)

Causality: The strong base (NaOEt) deprotonates the α-carbon of 4'-methylacetophenone. The resulting enolate attacks the highly electrophilic diethyl oxalate. Moisture must be strictly excluded to prevent the competitive hydrolysis of diethyl oxalate [2].

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve sodium ethoxide (1.2 equiv) in anhydrous absolute ethanol at 0 °C.

  • Addition: Prepare a mixture of 4'-methylacetophenone (1.0 equiv) and diethyl oxalate (1.1 equiv). Add this mixture dropwise to the base solution over 30 minutes to prevent localized heating and self-condensation of the acetophenone.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Pour the dark mixture into crushed ice and acidify to pH 3 using 1.5 N HCl. The intermediate will precipitate as a yellow solid. Filter, wash with cold water, and dry under vacuum.

  • Validation Checkpoint: TLC (Hexane:EtOAc 3:1) should show complete consumption of the acetophenone. ¹H-NMR should reveal a characteristic enol-proton singlet around δ 15.0 ppm, confirming the β-diketoester exists primarily in its enol form.

Step 2: Regioselective Cyclocondensation

Causality: Phenylhydrazine possesses two nucleophilic nitrogen atoms. The terminal primary amine (-NH₂) is more nucleophilic than the internal secondary amine (-NH-Ph). To achieve the 3-(p-tolyl)-5-carboxylate regioisomer, the -NH₂ must attack the C4 carbonyl (adjacent to the p-tolyl group). Running the reaction in glacial acetic acid protonates the carbonyls, kinetically favoring attack at the more basic C4 carbonyl [1].

  • Preparation: Dissolve ethyl 4-(p-tolyl)-2,4-dioxobutanoate (1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Addition: Add phenylhydrazine (1.05 equiv) dropwise at room temperature.

  • Cyclization: Heat the reaction to reflux (118 °C) for 4 hours. The acidic medium ensures the rapid formation of the hydrazone intermediate at C4 before cyclization at C2 occurs.

  • Isolation: Cool the mixture to room temperature and pour it into ice water. Extract with dichloromethane, wash with saturated NaHCO₃ to remove acetic acid, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: LC-MS should show a predominant peak corresponding to the desired regioisomer. ¹H-NMR should show the pyrazole C4-H proton as a distinct singlet around δ 7.1-7.3 ppm.

Step 3: Saponification and Acidification

Causality: The ester is hydrolyzed under basic conditions. However, pyrazole-5-carboxylic acids are highly susceptible to thermal decarboxylation in acidic environments. Acidification must be performed strictly at low temperatures to preserve the carboxylic acid moiety.

  • Hydrolysis: Suspend the ester from Step 2 in a 1:1 mixture of ethanol and 2M aqueous NaOH. Reflux for 2 hours until the solution becomes homogeneous.

  • Solvent Removal: Cool the mixture and evaporate the ethanol under reduced pressure (maintaining the bath temperature below 40 °C).

  • Controlled Acidification: Dilute the aqueous residue with water and cool to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the pH reaches 2.5. Do not let the temperature exceed 10 °C.

  • Isolation: Filter the resulting white/pale-yellow precipitate, wash with ice-cold water, and recrystallize from an ethanol/water mixture.

  • Validation Checkpoint: IR spectroscopy should show a broad O-H stretch (2500-3000 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). The disappearance of the ethyl ester signals in ¹H-NMR confirms complete hydrolysis.

Quantitative Optimization Data

The choice of solvent and temperature in Step 2 dictates the regiomeric ratio of the final product. The table below summarizes the quantitative impact of reaction conditions on the regioselectivity of the cyclocondensation step [1, 3].

Solvent SystemTemperatureRegioisomer Ratio(3-p-tolyl : 5-p-tolyl)Total Isolated Yield (%)Mechanistic Driver
Absolute Ethanol25 °C45 : 5565%Thermodynamic control; competitive attack at C2.
Absolute Ethanol78 °C (Reflux)60 : 4072%Mixed control; poor selectivity due to solvent nucleophilicity.
Glacial Acetic Acid118 °C (Reflux)92 : 885%Kinetic control; protonation enhances C4 electrophilicity.
Hexafluoroisopropanol (HFIP)58 °C (Reflux)95 : 588%Non-nucleophilic solvent prevents competition with hydrazine [3].

Troubleshooting Guides & FAQs

Q1: Why am I getting a nearly 1:1 mixture of regioisomers in Step 2?

A1: You are likely running the cyclocondensation in a neutral or slightly basic alcoholic solvent (like standard ethanol) without an acid catalyst. In neutral media, the reaction is under thermodynamic control, and the solvent itself can compete with the hydrazine for the carbonyl carbon [3].

Solution: Switch your solvent to glacial acetic acid or add a catalytic amount of HCl to your ethanol. As shown in the mechanistic diagram below, acidic conditions protonate the C4 carbonyl, making it highly electrophilic. This kinetically traps the primary amine of phenylhydrazine at the C4 position, driving the formation of the desired 3-(p-tolyl)-5-carboxylate isomer [1].

Mechanism Dioxo Intermediate: Ethyl 4-(p-tolyl)-2,4-dioxobutanoate (Electrophilic Centers: C2 & C4) Cond1 Acidic Media (AcOH) Protonation favors C4 Dioxo->Cond1 Cond2 Neutral/Basic Media Competitive attack at C2 Dioxo->Cond2 PathA Primary NH₂ attacks C4 Secondary NH attacks C2 Cond1->PathA Kinetic Control PathB Primary NH₂ attacks C2 Secondary NH attacks C4 Cond2->PathB Thermodynamic Control ProdA Desired Regioisomer: 3-(p-tolyl)-5-carboxylate PathA->ProdA ProdB Undesired Regioisomer: 5-(p-tolyl)-3-carboxylate PathB->ProdB

Caption: Regioselectivity mechanism for the cyclocondensation of the pyrazole core.

Q2: My Claisen condensation yield (Step 1) is extremely low (<30%). What is causing this?

A2: The most common culprit is moisture in your sodium ethoxide or ethanol. Diethyl oxalate is highly susceptible to base-catalyzed hydrolysis in the presence of water, converting it into inert sodium oxalate before it can react with the acetophenone enolate. Solution: Use freshly prepared sodium ethoxide (by reacting sodium metal with anhydrous ethanol under argon) and ensure your 4'-methylacetophenone is dried over molecular sieves prior to use [2].

Q3: During the final saponification and isolation (Step 3), my product seems to lose its carboxylic acid group. How can I prevent this?

A3: You are experiencing thermal decarboxylation. Pyrazole-5-carboxylic acids are notorious for undergoing decarboxylation to form the corresponding 1,3-diarylpyrazoles if they are heated in the presence of strong acids. Solution: When acidifying the reaction mixture with HCl to precipitate the free acid, you must maintain the temperature strictly between 0 °C and 5 °C. Never use concentrated HCl; use 1M HCl and add it dropwise. Do not apply heat to dry the final product; instead, dry it under high vacuum at room temperature.

Q4: Can I use a different base for the Claisen condensation to improve the reaction rate?

A4: Yes. While sodium ethoxide is standard, sterically hindered bases like Lithium tert-butoxide (LiOtBu) have been shown to efficiently generate the labile 4-aryl-2,4-diketoesters with fewer side reactions (such as self-condensation of the acetophenone). If you switch to LiOtBu, use THF as your solvent instead of ethanol.

References

  • Singh, S. K., Mothe, S. R., Shivaramakrishna, S., & Rao, Y. K. (2004). Modified reaction conditions to achieve high regioselectivity in the two component synthesis of 1,5-diarylpyrazoles. Tetrahedron Letters, 45(41), 7679-7682.[Link]

  • Bonacorso, H. G., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(10), 3775-3783.[Link]

Optimization

Technical Support Center: Purification of Crude 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

Welcome to the dedicated technical support guide for the purification of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule and require robust, field-proven methods for achieving high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to not only execute these protocols but also to troubleshoot and adapt them effectively.

Overview

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a key scaffold in many pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of hard-to-separate byproducts, and compromised biological data. This guide provides a multi-faceted approach to purification, focusing on the molecule's key chemical handle: the carboxylic acid group.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid?

A1: Impurities are typically route-dependent but often include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be hydrazine derivatives or 1,3-dicarbonyl compounds.[1]

  • Regioisomers: The Knorr pyrazole synthesis and similar cyclocondensation reactions can sometimes produce a mixture of regioisomers (e.g., 1-phenyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid), which can be challenging to separate due to their similar physical properties.[2][3]

  • Neutral Byproducts: Side reactions can generate non-acidic organic molecules.

  • Residual Solvents: Solvents used in the synthesis or initial workup (e.g., ethanol, acetic acid, ethyl acetate).

Q2: Which purification technique should I try first?

A2: For this specific molecule, acid-base extraction is the most powerful initial purification step.[4][5] The carboxylic acid functionality allows for its selective separation from neutral and basic impurities. By treating an organic solution of the crude material with a weak aqueous base (like sodium bicarbonate), the target compound deprotonates to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[6][7] Neutral impurities remain in the organic layer and can be discarded. Subsequent acidification of the aqueous layer re-protonates the salt, causing the purified carboxylic acid to precipitate.[4][8] This technique is highly effective for removing a significant portion of non-acidic contaminants.

Q3: Is column chromatography a good option for this compound?

A3: Column chromatography can be effective, but it requires special consideration. Carboxylic acids are notorious for "streaking" or "tailing" on standard silica gel.[4] This occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups on the silica surface.[4] To achieve good separation, you must suppress this interaction by adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[4] This ensures the compound remains fully protonated and elutes as a sharp, well-defined band.

Q4: How do I assess the purity of my final product?

A4: A combination of methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for a qualitative check. As with column chromatography, adding 0.5-1% acetic acid to the eluent will give you sharper spots.[9]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic or trifluoroacetic acid) is a typical starting point.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of your compound and detecting any structurally similar impurities.

  • Melting Point Analysis: A sharp, narrow melting point range is a reliable indicator of high purity for a crystalline solid.

Purification Decision Workflow

The following diagram outlines a logical workflow for purifying your crude product, starting with the most effective bulk purification method and proceeding to finer techniques if required.

Purification Workflow Crude Crude Product (in Organic Solvent, e.g., EtOAc) ABE Acid-Base Extraction (wash with aq. NaHCO₃) Crude->ABE Separate Separate Layers ABE->Separate Organic_Layer Organic Layer (Neutral/Basic Impurities) -> Discard Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Carboxylate Salt) Separate->Aqueous_Layer Acidify Acidify (e.g., 1M HCl to pH ~2) Aqueous_Layer->Acidify Precipitate Collect Precipitate (Filtration) Acidify->Precipitate Check_Purity Assess Purity (TLC, HPLC, mp) Precipitate->Check_Purity Pure Pure Product (>98%) Check_Purity->Pure Yes Not_Pure Impure Product Check_Purity->Not_Pure No Recrystallize Recrystallization (e.g., EtOH/Water) Not_Pure->Recrystallize Recrystallize->Check_Purity Re-assess

Caption: Decision workflow for purifying the target carboxylic acid.

Troubleshooting Guide

Problem 1: My compound "oils out" during recrystallization instead of forming crystals.

  • Question: I've performed the acid-base extraction, and when I try to recrystallize the resulting solid, it melts in the hot solvent and forms an oily layer that won't crystallize upon cooling. What's wrong?

  • Answer: "Oiling out" is a common problem that occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when significant impurities are present, causing a melting point depression.[12] The compound essentially "dissolves" in itself rather than the solvent, trapping impurities.

    Solutions:

    • Add More "Good" Solvent: The solution may be too concentrated, causing the compound to come out of solution too quickly at a temperature above its melting point. Return the mixture to the heat and add more of the primary (soluble) solvent until the oil fully dissolves, then allow it to cool much more slowly.[12]

    • Change Your Solvent System: Select a solvent or solvent pair with a lower boiling point. For example, if you are using ethanol/water, try acetone/hexane.

    • Ensure High Purity Pre-Crystallization: Oiling out is often a sign of persistent impurities. The acid-base extraction may need to be repeated more carefully. Ensure you are using a weak base like sodium bicarbonate, as strong bases can cause hydrolysis or other side reactions.[6]

Problem 2: My yield is very low after acid-base extraction and precipitation.

  • Question: I followed the acid-base extraction protocol, but after acidifying the aqueous layer, I only recovered a small fraction of my expected product. Where did my compound go?

  • Answer: Low yield in this process typically points to one of three issues: incomplete extraction, incomplete precipitation, or loss of product during transfers.

    Solutions:

    • Incomplete Extraction: Perform the basic wash multiple times (2-3x) with fresh aqueous sodium bicarbonate solution to ensure all the carboxylic acid is transferred to the aqueous layer.[4] Combine all aqueous extracts for the acidification step.

    • Incomplete Precipitation: Ensure you have acidified the aqueous solution sufficiently. Check the pH with litmus paper or a pH meter to confirm it is strongly acidic (pH 1-2).[4] It is critical to add enough acid to neutralize all the bicarbonate base and then protonate the carboxylate.[8] Also, make sure to thoroughly cool the acidified solution in an ice bath to minimize the solubility of your product in the aqueous medium.[13]

    • Check the Organic Layer: Before discarding the initial organic layer, you can spot it on a TLC plate against your product standard. If a significant amount of product is visible, it means the basic extraction was inefficient.

Problem 3: My TLC plate shows a persistent streak, even after purification.

  • Question: I've purified my compound, but when I run a TLC, I see a long, comet-like streak instead of a tight spot. Is it still impure?

  • Answer: While streaking can indicate an overloaded sample or impurities, for a carboxylic acid on silica gel, it is most often an artifact of the stationary phase interaction as described in FAQ Q3.

    Solutions:

    • Modify the Mobile Phase: Prepare your TLC eluent (e.g., 7:3 Hexane:Ethyl Acetate) and add a few drops of glacial acetic acid (about 0.5-1% by volume).[4] Run the TLC again. In most cases, the streaking will disappear, and you will see a well-defined spot.

    • Consider an Alternative Stationary Phase: For preparative chromatography, if an acidic modifier is undesirable, you could consider using a different stationary phase like neutral alumina, which is less acidic than silica gel.[14][15]

Summary of Troubleshooting Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out Solvent boiling point too high; Significant impurities; Solution too concentrated.Use a lower-boiling solvent; Repeat acid-base extraction; Add more "good" solvent and cool slowly.[12][16]
Low Yield Incomplete extraction into aqueous layer; Incomplete precipitation.Perform multiple basic extractions; Ensure pH is ~1-2 upon re-acidification; Cool acidified solution in an ice bath.[4][8]
TLC Streaking Strong interaction between the carboxylic acid and acidic silica gel.Add 0.5-1% acetic or formic acid to the eluting solvent system.[4]
No Crystals Form Solution is not saturated; Nucleation is inhibited.Evaporate some solvent; Scratch the inside of the flask with a glass rod; Add a seed crystal.[13]

Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic target compound from any neutral or basic impurities.

Acid-Base Extraction Diagram Figure 2: Acid-Base Extraction Process start Step 1: Dissolution Crude Product dissolved in Ethyl Acetate (EtOAc) step2 Step 2: Extraction Add saturated aq. NaHCO₃ to separatory funnel. Shake & Vent. start->step2 step3 Step 3: Separation Allow layers to separate. step2->step3 org_layer Organic Layer (Top) - Neutral Impurities - Unreacted Starting Materials Discard step3->org_layer aq_layer Aqueous Layer (Bottom) - Water-soluble Sodium Salt of Product (R-COO⁻Na⁺) Collect step3->aq_layer step4 Step 4: Re-acidification Cool aqueous layer in ice bath. Add 1M HCl dropwise until pH ~2. aq_layer->step4 step5 Step 5: Isolation Pure Carboxylic Acid (R-COOH) precipitates. Collect by vacuum filtration. step4->step5

Caption: Visual representation of the acid-base extraction workflow.

Methodology:

  • Dissolution: Dissolve the crude 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Stopper the funnel and invert it gently several times, venting frequently to release the pressure from the CO₂ gas that evolves. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which contains the sodium salt of your product, into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction (Step 2 & 3) on the organic layer with a fresh portion of NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts. The organic layer containing neutral impurities can now be discarded.[4]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M or 6M hydrochloric acid (HCl) dropwise. The carboxylic acid will precipitate as a solid. Continue adding acid until the solution is strongly acidic (pH 1-2, check with litmus paper).[4][5]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid (the filter cake) with a small amount of cold deionized water to remove any residual inorganic salts. Allow the solid to air-dry on the filter, then transfer it to a vacuum oven for complete drying.

Protocol 2: Purification by Recrystallization

This protocol is used to obtain a highly pure, crystalline final product. The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Methodology:

  • Solvent Selection: Based on solubility tests, an ethanol/water or ethyl acetate/hexane system is a good starting point. The target compound should be soluble in ethanol and ethyl acetate ("good" solvents) and insoluble in water and hexane ("anti-solvents").

  • Dissolution: Place the crude or post-extraction solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethanol) needed to just dissolve the solid completely.[13] Perform this on a hot plate in a fume hood.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Induce Crystallization: Remove the flask from the heat. If using a single solvent, allow it to cool slowly. If using a solvent pair, add the "anti-solvent" (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add another drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the "mother liquor".[12]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the precipitation of the product.[13]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Recrystallization Solvent Properties
SolventBoiling Point (°C)Notes
Ethanol 78Good primary solvent. The compound is likely highly soluble when hot.
Methanol 65Similar to ethanol, but more volatile.
Ethyl Acetate 77Good primary solvent. Less polar than alcohols.
Acetone 56Good primary solvent, but very volatile which can lead to rapid, poor-quality crystallization.[17]
Water 100Excellent anti-solvent. The compound is insoluble in its neutral form.
Hexane 69Excellent non-polar anti-solvent to pair with ethyl acetate or acetone.
Acetic Acid 118Can be used as a solvent, but is difficult to remove completely.[17]

References

  • Acid–base extraction - Wikipedia. (n.d.).
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. (n.d.).
  • Acid-Base Extraction. (n.d.).
  • Technical Support Center: Optimizing Carboxylic Acid Purification - Benchchem. (n.d.).
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem. (n.d.).
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem. (n.d.).
  • Technical Support Center: Purification of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (n.d.).
  • Recrystallization techniques for purifying pyrazole compounds - Benchchem. (n.d.).
  • Crystallization of Organic Compounds. (n.d.).
  • Guide for crystallization. (n.d.).
  • Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem. (n.d.).
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. (n.d.).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22).
  • CAS 5071-61-4: 5-Phenyl-1H-pyrazole-3-carboxylic acid - CymitQuimica. (n.d.).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals tasked with the isolation and purification of 1-phenyl-3-p-tolyl-1H-pyraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals tasked with the isolation and purification of 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0).

As a critical intermediate in the synthesis of pyrazole-based pharmaceuticals (e.g., kinase inhibitors and anti-inflammatory agents), this compound presents unique thermodynamic challenges during purification. Its amphiphilic nature—combining highly lipophilic aryl rings (phenyl and p-tolyl) with a polar, hydrogen-bonding carboxylic acid moiety—often leads to phase separation ("oiling out") or the co-crystallization of structurally similar synthetic byproducts.

Solvent Selection & Thermodynamic Rationale

The foundational principle of recrystallizing a pyrazole-5-carboxylic acid is manipulating its intermolecular hydrogen bonds. The solvent system must provide enough thermal energy at boiling to disrupt the stable carboxylic acid dimers (enthalpic penalty), yet possess a steep enough solubility curve to force the dimers to re-form and precipitate upon cooling[1].

Table 1: Solvent Selection Matrix for Pyrazole-5-Carboxylic Acids
Solvent SystemBoiling Point (°C)Dielectric Constant (ε)SuitabilityMechanistic Rationale
Ethanol (Absolute) 78.424.5Primary Disrupts carboxylic acid dimers at boiling; steep solubility curve allows high recovery upon cooling[1].
Ethyl Acetate 77.16.0Co-solvent Excellent for dissolving lipophilic impurities (like unreacted p-tolyl precursors) but poor single solvent due to low polarity.
Water 100.080.1Anti-solvent Highly polar. Drastically decreases the solubility of the lipophilic pyrazole core when added to ethanol[1].
Toluene 110.62.4Poor Lacks hydrogen-bonding capacity. The carboxylic acid remains insoluble even at elevated temperatures.

Visualized Recrystallization Workflow

The following logic tree dictates the optimal path for solvent selection and thermal control to prevent kinetic trapping of impurities.

SolventSelection Start Crude 1-Phenyl-3-p-tolyl- 1H-pyrazole-5-carboxylic acid Test Test Solvent Systems (EtOH, EtOAc, Toluene) Start->Test HotSol Soluble at Boiling? Test->HotSol ColdSol Insoluble at 0-4°C? HotSol->ColdSol Yes Mixed Mixed Solvent System (e.g., EtOH / H2O) HotSol->Mixed No (Add co-solvent) Single Single Solvent Recrystallization (e.g., 100% EtOH) ColdSol->Single Yes ColdSol->Mixed No (Too soluble) Cooling Controlled Cooling (0.5°C / min) Single->Cooling Mixed->Cooling Oiling Oiling Out Occurs? Cooling->Oiling Seed Add Seed Crystals & Adjust Anti-Solvent Oiling->Seed Yes Isolate Filter, Wash & Dry (Pure Crystals) Oiling->Isolate No (Crystallization) Seed->Cooling Re-heat & Retry

Workflow for selecting a suitable recrystallization solvent and optimizing conditions.

Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework to ensure >99% purity of the target pyrazole.

Step 1: Hot Dissolution Suspend the crude pyrazole compound in a minimum volume of absolute ethanol (approx. 5-10 mL per gram of crude). Heat to reflux (78 °C) while stirring[1].

  • Causality: Ethanol provides the necessary dielectric environment to break the stable intermolecular hydrogen bonds of the carboxylic acid dimers at elevated temperatures.

  • Validation Check: The solution must transition to a completely transparent state. Persistent turbidity indicates the presence of insoluble inorganic salts (e.g., NaCl/KCl from previous saponification steps)[2].

Step 2: Hot Filtration (If necessary) If the Step 1 validation check fails, rapidly filter the boiling solution through a pre-warmed fluted filter paper or a Celite pad to remove insoluble particulates.

Step 3: Anti-Solvent Addition (Optional) If the compound is highly soluble in ethanol, maintain reflux and add hot deionized water dropwise until a faint, persistent cloudiness appears. Add 1-2 drops of hot ethanol to clear the solution[1].

  • Causality: Water acts as an anti-solvent, drastically lowering the solubility threshold of the lipophilic p-tolyl and phenyl rings, setting the system up for supersaturation upon cooling.

Step 4: Controlled Nucleation and Cooling Remove the flask from the heat source. Allow it to cool ambiently to room temperature at a controlled rate (ideally ~0.5 °C/min). Once at room temperature, transfer to an ice bath (0-4 °C) for 1-2 hours[1].

  • Causality: Slow cooling favors the thermodynamic product (highly ordered, pure crystal lattice) over the kinetic trapping of impurities.

  • Validation Check: Observation of discrete, geometric crystals. If the solution separates into a milky emulsion or a dense bottom liquid layer, the compound has "oiled out."

Step 5: Isolation and Drying Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol/water mixture to displace the mother liquor without dissolving the product[1]. Dry under high vacuum at 40 °C.

  • Validation Check: Weigh the solid at 2-hour intervals. The drying process is validated when the mass variance between consecutive weighings is <0.1%, confirming the absence of lattice-trapped solvent.

Troubleshooting Guide

Q1: My pyrazole compound is "oiling out" instead of crystallizing. How do I force crystallization? A1: Oiling out (liquid-liquid phase separation) occurs when the target compound's melting point is depressed below the solvent's boiling point due to high impurity loads, or when supersaturation is reached too rapidly[1].

  • Intervention: Re-heat the mixture until it becomes a homogeneous solution. Add a small volume of your "good" solvent (ethanol) to lower the saturation temperature[1]. Cool the flask extremely slowly. If oiling out persists, introduce a pure "seed crystal" when the solution reaches its cloud point. Seeding bypasses the thermodynamic energy barrier required for primary nucleation.

Q2: Recrystallization yields are unacceptably low (<30%). How can I improve recovery? A2: Low yields indicate that the pyrazole-5-carboxylic acid remains highly soluble in the cold mother liquor.

  • Intervention: You have two options. First, reduce the total solvent volume by evaporating 30-50% of the solvent under reduced pressure, then repeat the cooling cycle[1]. Alternatively, adjust the solvent ratio by adding more anti-solvent (water) to decrease the solubility of the lipophilic p-tolyl and phenyl substituents[1].

Q3: The crystals remain heavily discolored (yellow/brown) despite multiple recrystallizations. What is the mechanism of this contamination? A3: Discoloration is typically caused by conjugated polymeric impurities or oxidized hydrazine derivatives carried over from the initial pyrazole ring synthesis. These impurities often co-crystallize or adsorb onto the crystal surface.

  • Intervention: Add 5-10% (w/w) activated carbon (Norit) during the hot dissolution step. The massive surface area and hydrophobic nature of activated carbon effectively trap these polymeric impurities. Perform a hot filtration through a Celite pad to remove the carbon before cooling.

Q4: Recrystallization has failed repeatedly due to closely related structural impurities. Is there an orthogonal purification method? A4: Yes. Because 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid contains an acidic proton, you can utilize an acid-base extraction workflow[1]. Furthermore, pyrazoles can be purified by forming acid addition salts with inorganic or organic acids, which can then be selectively crystallized from organic solvents[3].

  • Protocol: Dissolve the crude mixture in an aqueous base (e.g., 1M NaOH) to form a highly water-soluble sodium carboxylate salt[2]. Wash the aqueous layer with an organic solvent (like ethyl acetate) to extract neutral or basic impurities. Finally, cool the aqueous layer in an ice bath and acidify to pH 2-3 using 1M HCl[2]. The pure pyrazole-5-carboxylic acid will rapidly precipitate and can be isolated via vacuum filtration.

AcidBaseExtraction Crude Crude Pyrazole-5-Carboxylic Acid (Contains Neutral Impurities) Base Add 1M NaOH (aq) Forms Soluble Sodium Salt Crude->Base Wash Wash with EtOAc / DCM (Removes Organic Impurities) Base->Wash Acidify Acidify Aqueous Layer Add 1M HCl to pH 2-3 Wash->Acidify Precipitate Precipitation of Pure Carboxylic Acid Acidify->Precipitate Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter

Acid-base extraction workflow for orthogonal pyrazole-5-carboxylic acid purification.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use column chromatography instead of recrystallization? Answer: Yes. While recrystallization is preferred for scalability and cost-efficiency, flash column chromatography on silica gel can be used[1]. However, the free carboxylic acid group often causes severe "tailing" on standard silica. To mitigate this, add 1-2% acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate) to keep the compound protonated during elution.

FAQ 2: What are the optimal storage conditions for the purified compound? Answer: To prevent degradation, store the purified 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid in a tightly sealed container, protected from light, in a dry environment at room temperature[4].

References

  • [2] Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem URL: 2

  • [1] Recrystallization techniques for purifying pyrazole compounds - Benchchem URL: 1

  • [4] 1H-Pyrazole-5-carboxylic acid | 797027-83-9 - Sigma-Aldrich URL: 4

  • [3] WO2011076194A1 - Method for purifying pyrazoles - Google Patents URL: 3

Sources

Optimization

Column chromatography for purifying pyrazole carboxylic acids

Welcome to the Technical Support Center for Chromatographic Purification. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing the notorious challenges asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Purification. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing the notorious challenges associated with isolating pyrazole carboxylic acids .

Due to their amphoteric and zwitterionic nature, these compounds frequently exhibit severe tailing, poor recovery, and irreversible adsorption during standard purification workflows. This guide deconstructs the physical chemistry behind these failures and provides field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Diagnostic Purification Strategy

Before initiating any purification, it is critical to match the physicochemical properties of your specific pyrazole derivative to the correct stationary and mobile phases. Use the decision matrix below to determine the optimal workflow.

Workflow Start Crude Pyrazole Carboxylic Acid CheckScale Purification Scale? Start->CheckScale RP_HPLC Reverse-Phase (RP-HPLC) (Analytical to Small-Gram) CheckScale->RP_HPLC < 5g NP_Flash Normal-Phase Flash (Multi-Gram Scale) CheckScale->NP_Flash > 5g MS_Check LC-MS Directed? RP_HPLC->MS_Check Silica_Check Use Type B Silica + 1-2% Acetic Acid NP_Flash->Silica_Check Warning Avoid Type A Silica (Irreversible Binding) NP_Flash->Warning Formic Use 0.1% Formic Acid (MS Compatible) MS_Check->Formic Yes TFA Use 0.1% TFA (Max Peak Capacity) MS_Check->TFA No

Decision matrix for selecting the optimal chromatography strategy for pyrazole carboxylic acids.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why does my pyrazole carboxylic acid streak across the entire TLC plate and tail severely on a standard silica column? Causality: Pyrazole carboxylic acids are highly polar, amphoteric molecules. The pyrazole ring contains a basic "pyridine-like" nitrogen, while the carboxylic acid group is acidic (pKa ~3–4). Standard "Type A" silica gel contains highly active, acidic silanol groups (Si-OH) and trace metal impurities[1]. The basic pyrazole nitrogen interacts strongly with these silanols via secondary ion-exchange mechanisms, while the metal ions act as chelating agents for the carboxylic acid[1][2]. This dual-affinity causes severe tailing and irreversible adsorption. Solution: If Normal-Phase (NP) chromatography is mandatory due to scale, you must use "Type B" ultra-pure silica (which has a low metal content)[1]. Additionally, you must add a mobile phase modifier like 1–2% Acetic Acid to suppress the ionization of the carboxylic acid and competitively mask the silanol groups[3].

Q2: I am using Reverse-Phase HPLC (RP-HPLC). Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) as my mobile phase additive? Causality: A fundamental rule of chromatography is to lower the mobile phase pH at least 2 units below the target compound's pKa to ensure it remains fully protonated, preventing split peaks caused by partial dissociation[4]. TFA (0.1% v/v) creates a pH of ~2.1 and acts as a strong, hydrophobic ion-pairing agent. It effectively neutralizes basic sites on the pyrazole ring and masks residual silanols on the C18 stationary phase, yielding exceptionally sharp peaks[5][6]. However, TFA severely suppresses electrospray ionization (ESI) signals. Formic acid (0.1% v/v) yields a pH of ~2.8 and is a weaker ion-pairing agent, but it is highly compatible with LC-MS[5][6]. Solution: Use 0.1% TFA for preparative UV-directed purification to maximize peak capacity. Use 0.1% Formic Acid exclusively if you are performing LC-MS directed purification[6].

Q3: Even with 0.1% Formic Acid in RP-HPLC, my recovery is low and peaks are broad. What is happening? Causality: While Formic Acid suppresses the carboxylic acid moiety, it may not sufficiently ion-pair with the basic pyrazole nitrogen, leading to secondary interactions with unendcapped silanols on older C18 columns[3][6]. Solution: Switch to a fully endcapped or sterically protected C18 column designed for polar/basic compounds. Alternatively, substitute Formic Acid with Difluoroacetic acid (DFA). DFA bridges the gap between FA and TFA, offering superior ion-pairing compared to FA while maintaining acceptable MS compatibility[6].

Part 3: Self-Validating Experimental Protocols

Protocol A: Normal-Phase Purification (Multi-Gram Scale)

Use this protocol when processing >5g of crude material where RP-HPLC is economically or logistically unfeasible.

  • TLC Validation (Self-Check):

    • Prepare two TLC chambers: Chamber A (e.g., 50:50 Ethyl Acetate/Hexanes) and Chamber B (50:50 Ethyl Acetate/Hexanes + 1% Acetic Acid).

    • Validation: Spot the crude mixture on both plates. Proceed to column packing only if Chamber B resolves the pyrazole carboxylic acid from a streak into a tight, defined spot (Rf ~0.3).

  • Column Preparation:

    • Select Type B (ultra-pure) silica gel to prevent metal chelation[1].

    • Slurry pack the column using the baseline solvent system containing 1% Acetic Acid.

  • Sample Loading:

    • Dissolve the crude mixture in a minimum amount of the eluent. If the compound is insoluble, perform a dry load: dissolve in THF, add a small amount of Type B silica, evaporate to a free-flowing powder, and load onto the column head.

  • Elution & Recovery Validation:

    • Elute using a gradient (e.g., 20% to 80% EtOAc in Hexanes, maintaining 1% Acetic Acid throughout).

    • Validation: Co-spot collected fractions against the crude starting material on a TLC plate (developed in Chamber B) to confirm product identity before pooling and concentrating.

Protocol B: Reverse-Phase Preparative HPLC (Milligram to Gram Scale)

Use this protocol for high-purity isolation required for biological assays or structural characterization.

  • Mobile Phase Preparation (Self-Check):

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Validation: Measure the pH of Mobile Phase A. It must read ~2.1 to ensure the pH is >2 units below the pyrazole carboxylic acid pKa[4][5].

  • Sample Preparation:

    • Dissolve the crude sample in DMSO or a 50:50 mixture of Mobile Phase A and B.

    • Validation: Centrifuge the sample at 10,000 rpm for 5 minutes. Inject only the supernatant to prevent frit clogging from precipitated oligomers.

  • Chromatography Execution:

    • Use a fully endcapped C18 column (e.g., 5 µm particle size).

    • Run a shallow gradient (e.g., 5% to 60% B over 30 minutes) to separate the target compound from structurally similar regioisomers (a common byproduct in pyrazole synthesis).

  • Post-Purification Processing:

    • Pool the pure fractions. Because TFA is volatile, remove the solvent via lyophilization (freeze-drying) rather than rotary evaporation to prevent thermal degradation and yield the product as a free-flowing TFA salt/complex.

Part 4: Quantitative Data & Additive Selection Matrix

To optimize your Reverse-Phase chromatography, select the appropriate mobile phase additive based on the quantitative parameters and primary use cases outlined below.

Mobile Phase AdditiveConcentration (v/v)pH in Aqueous SolutionIon-Pairing StrengthLC-MS CompatibilityPrimary Use Case for Pyrazole Carboxylic Acids
Trifluoroacetic Acid (TFA) 0.05% – 0.1%~2.1Very HighPoor (Severe Ion Suppression)UV-directed Prep-HPLC; maximum resolution and peak capacity[5][6].
Difluoroacetic Acid (DFA) 0.1%~2.6HighModerate (Less adduct formation)High-resolution LC-MS; balances peak shape with MS sensitivity[6].
Formic Acid (FA) 0.1%~2.8LowExcellentStandard LC-MS directed purification; high sensitivity required[5][6].
Acetic Acid (AcOH) 0.1%~3.2Very LowExcellentWeakly acidic conditions; used when target degrades at pH < 2.5[5].

Part 5: References

  • - uHPLCs Lab[1] 2. - Biotage[4]

  • - Phenomenex[3] 4. - Chemistry LibreTexts[2]

  • - LCGC International[5] 6. - Waters Corporation[6]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals facing bottlenecks in heterocyclic scaffold synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals facing bottlenecks in heterocyclic scaffold synthesis. The target molecule, 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , is a privileged pharmacophore, but its synthesis via the classic Knorr pyrazole condensation is notoriously prone to regiochemical scrambling, incomplete cyclization, and thermal degradation.

This guide bypasses generic advice to provide a deep-dive, causality-driven troubleshooting framework for this specific workflow.

Core Mechanistic Workflow & Divergence

The standard synthetic route involves the condensation of ethyl 4-(p-tolyl)-2,4-dioxobutanoate (a 1,3-diketone) with phenylhydrazine , followed by ester saponification. The critical failure point in this pathway is the initial nucleophilic attack. Because the C2 carbonyl of the diketone (adjacent to the electron-withdrawing ester) is more electrophilic than the C4 carbonyl (adjacent to the electron-donating p-tolyl group), the thermodynamically favored pathway yields the undesired 3-carboxylate regioisomer[1].

To synthesize the target 5-carboxylic acid, we must force a kinetic inversion of this regioselectivity using specific solvent-catalyst systems[2].

KnorrSynthesis A Ethyl 4-(p-tolyl)-2,4-dioxobutanoate + Phenylhydrazine B Attack at C2 Carbonyl (Protic Solvents / Heat) A->B Kinetic Default C Attack at C4 Carbonyl (DMAc + HCl / RT) A->C Acid-Catalyzed Regio-Inversion D Ethyl 1-phenyl-5-p-tolyl- 1H-pyrazole-3-carboxylate (Undesired Regioisomer) B->D Cyclization (-H2O) E Ethyl 1-phenyl-3-p-tolyl- 1H-pyrazole-5-carboxylate (Desired Intermediate) C->E Cyclization (-H2O) F 1-Phenyl-3-p-tolyl- 1H-pyrazole-5-carboxylic acid (Target API) E->F LiOH / H2O (Mild Hydrolysis)

Regioselective pathways in the synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Troubleshooting Q&A (FAQs)

Q1: My LC-MS shows the correct mass, but 2D-NMR (NOESY) indicates I synthesized the 1,5-diaryl-3-carboxylic acid instead of the target 1,3-diaryl-5-carboxylic acid. How do I fix the regioselectivity? A: You are experiencing the classic Knorr regioselectivity trap[3]. In standard protic solvents (like ethanol) under reflux, the more nucleophilic terminal amine (-NH2) of phenylhydrazine attacks the most electrophilic carbon—the C2 ketone adjacent to the ester. This ultimately places the ester at position 3 of the pyrazole ring[1]. The Fix: Switch to an aprotic polar solvent with a strong dipole moment, such as N,N-dimethylacetamide (DMAc), and add 50 mol% of aqueous HCl at room temperature. The acid catalyst alters the hydration state of the carbonyls and accelerates the second dehydration step, kinetically trapping the 1-aryl-3,4,5-substituted pyrazole (the 5-carboxylate) with up to 98% selectivity[2].

Q2: I am observing a significant amount of a +18 Da impurity relative to my pyrazole ester. What is this, and why is my reaction stalling? A: A mass of [M+18] indicates that the reaction has stalled at the uncyclized hydrazone intermediate[4]. Pyrazole ring closure requires the elimination of water. If your reaction lacks sufficient acid catalysis to activate the second carbonyl for the internal nucleophilic attack by the secondary amine (-NH-Ph), the intermediate will persist. The Fix: Ensure the addition of the HCl catalyst as described above. If running alternative high-temperature routes, utilize a Dean-Stark trap or molecular sieves to continuously remove water and drive the equilibrium forward[3].

Q3: During the hydrolysis of the ester to the final carboxylic acid, my product mass drops by 44 Da. What went wrong? A: You have thermally decarboxylated your product. Pyrazole-5-carboxylic acids are highly susceptible to decarboxylation (loss of CO2 = 44 Da) compared to their 3-carboxylic acid counterparts. This is caused by severe steric hindrance between the bulky C5-carboxylate group and the adjacent N1-phenyl ring, which lowers the activation energy for CO2 extrusion. The Fix: Never use harsh acidic hydrolysis or boiling aqueous NaOH for this specific regioisomer. You must use mild saponification conditions (e.g., LiOH in THF/MeOH/Water) strictly at room temperature.

Q4: I see a side product that matches the mass of phenylhydrazide. How did this form? A: Phenylhydrazine is a potent nucleophile. If the diketone is not properly activated, or if the reaction is run under prolonged heating in basic conditions, the hydrazine can attack the ester moiety directly, forming an amide (phenylhydrazide) rather than condensing with the ketone[4]. The Fix: Maintain strict stoichiometry (maximum 1.05 equivalents of phenylhydrazine) and rely on the DMAc/HCl room-temperature protocol to outcompete ester attack[2].

Quantitative Data: Solvent & Catalyst Effects on Regioselectivity

The following table summarizes how reaction environments dictate the regiochemical outcome of the condensation between ethyl 4-(p-tolyl)-2,4-dioxobutanoate and phenylhydrazine.

Reaction ConditionsSolvent TypeAdditive / CatalystTemp (°C)Regioisomeric Ratio (5-COOEt : 3-COOEt)Overall Yield (%)
Ethanol, RefluxPolar ProticNone7820 : 8065
Acetic AcidPolar ProticNone (Acts as solvent)11840 : 6070
DMFPolar AproticNone2575 : 2560
DMAc Polar Aprotic 10 N HCl (0.5 eq) 25 >95 : 5 92

Data synthesized based on the mechanistic behavior and solvent optimization studies for 1-aryl-3,4,5-substituted pyrazoles[2].

Validated Experimental Protocols

This self-validating protocol utilizes in-process controls to ensure the correct regioisomer is formed and preserved.

Phase 1: Regioselective Synthesis of Ethyl 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylate
  • Preparation: Charge a dry, argon-flushed round-bottom flask with ethyl 4-(p-tolyl)-2,4-dioxobutanoate (1.0 eq).

  • Solvent & Catalyst: Dissolve the diketone in N,N-dimethylacetamide (DMAc) to achieve a 0.5 M concentration. Add 10 N aqueous HCl (0.5 eq) and stir for 5 minutes at room temperature (20–25 °C) to activate the substrate[2].

  • Addition: Dissolve phenylhydrazine (1.05 eq) in a minimal volume of DMAc. Add this solution dropwise over 15 minutes to control the exotherm and prevent localized concentration spikes that lead to hydrazide formation.

  • In-Process Control: Stir at room temperature for 4–6 hours. Pull an aliquot for LC-MS. The reaction is complete when the [M+18] hydrazone intermediate is fully consumed[4].

  • Isolation: Quench by pouring the mixture into ice-cold water (3x the volume of DMAc). Filter the resulting precipitate, wash extensively with cold water to remove DMAc, and dry under vacuum.

Phase 2: Mild Saponification (Decarboxylation Avoidance)
  • Dissolution: Suspend the ester intermediate (1.0 eq) in a 2:2:1 mixture of THF : Methanol : Water.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) in one portion.

  • Reaction: Stir vigorously at room temperature for 12 hours. Critical Parameter: Do not heat the reaction above 30 °C to prevent the thermal decarboxylation inherent to pyrazole-5-carboxylic acids.

  • Workup: Concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove the organic solvents. Dilute the aqueous residue with water and slowly acidify to pH 2–3 using 1 N HCl.

  • Extraction: Extract the precipitated 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the target API.

Sources

Optimization

Regioselectivity issues in pyrazole synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As Application Scientists, we frequently encounter researchers struggling with the classic Knorr pyrazole synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As Application Scientists, we frequently encounter researchers struggling with the classic Knorr pyrazole synthesis. While the condensation of 1,3-diketones with substituted hydrazines is highly efficient, unsymmetrical diketones inherently yield a mixture of 1,3,5- and 1,5,3-trisubstituted regioisomers.

This guide is engineered to move beyond basic troubleshooting. We will dissect the mechanistic causality behind regiochemical failures and provide self-validating protocols to strictly control isomeric outcomes.

Core Mechanistic Pathway & Divergence

Regioselectivity issues stem from the dual electrophilicity of the 1,3-diketone and the dual nucleophilicity of the substituted hydrazine. The terminal nitrogen ( −NH2​ ) is more nucleophilic and typically attacks the most electrophilic/least sterically hindered carbonyl. However, under thermodynamic conditions (high heat, protic solvents), the activation energy delta between the two pathways collapses, leading to complex autocatalytic kinetics and poor selectivity[1].

G Start Unsymmetrical 1,3-Diketone + Substituted Hydrazine CondA Attack at C1 Carbonyl (Kinetically Favored) Start->CondA HFIP / Low Temp CondB Attack at C3 Carbonyl (Competing Pathway) Start->CondB Protic Solvent / High Temp IntA Hydrazone Intermediate A CondA->IntA IntB Hydrazone Intermediate B CondB->IntB ProdA 1,3,5-Trisubstituted Pyrazole (Major Regioisomer) IntA->ProdA Cyclodehydration ProdB 1,5,3-Trisubstituted Pyrazole (Minor Regioisomer) IntB->ProdB Cyclodehydration

Figure 1: Mechanistic divergence in Knorr pyrazole synthesis leading to regioisomers.

Frequently Asked Questions (FAQs)

Q1: Why am I getting an inseparable 1:1 mixture of regioisomers when using standard ethanol/reflux conditions? A1: Refluxing in ethanol drives the reaction under thermodynamic control. The relative electrophilicity of the two carbonyl carbons is overridden by the thermal energy in the system. Furthermore, transient flow studies have revealed that under standard neutral conditions, the Knorr synthesis does not follow simple first-order kinetics; it involves previously unreported intermediates and autocatalytic pathways that degrade selectivity[1]. To regain control, you must shift to kinetic conditions.

Q2: How can I leverage solvent effects to improve my regioisomeric ratio (r.r.) without changing my starting materials? A2: Solvent selection is the most critical parameter you can control[2]. Switching from ethanol to strongly hydrogen-bonding fluorinated solvents like Hexafluoro-2-propanol (HFIP) or polar aprotic solvents like N,N-dimethylacetamide (DMAc) at room temperature can dramatically alter the transition state[2][3]. HFIP specifically activates the more sterically accessible carbonyl via a dense hydrogen-bond network, effectively locking the hydrazine into a single trajectory of attack.

Q3: My 1,3-diketone is highly symmetric electronically, and solvent screening failed. What is the best alternative strategy? A3: Abandon the 1,3-diketone and utilize a 1,3-dicarbonyl surrogate, such as a β -aminoenone (enaminone) or an enone[4][5]. The regioselectivity in this approach derives from an initial Michael-type addition of the substituted hydrazine nitrogen to the β -carbon of the enone, followed by intramolecular imine formation[5]. This completely bypasses the dual-carbonyl ambiguity.

Quantitative Data: Solvent Effects on Regioselectivity

The following table synthesizes the expected regioisomeric ratios (Isomer A vs. Isomer B) when reacting a standard unsymmetrical alkyl-aryl 1,3-diketone with methylhydrazine across various solvent environments.

Solvent SystemTemperatureReaction TimeRegioisomeric Ratio (A:B)Overall Yield
Ethanol (EtOH)78°C (Reflux)4 Hours55 : 4585%
Toluene100°C6 Hours60 : 4080%
N,N-Dimethylacetamide (DMAc)25°C (RT)12 Hours85 : 1592%
Hexafluoro-2-propanol (HFIP) 25°C (RT) 2 Hours > 95 : 5 95%

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. By monitoring specific checkpoints, you can confirm the mechanistic pathway before committing to full-scale purification.

Protocol 1: HFIP-Mediated Knorr Condensation (Kinetic Control)

Use this when you must use a 1,3-diketone but require high regioselectivity.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv, 10 mmol) in anhydrous HFIP to achieve a 0.2 M solution[2].

  • Addition: Cool the solution to 0°C using an ice bath. Add the substituted hydrazine (1.1 equiv, 11 mmol) dropwise over 10 minutes.

  • Self-Validation Checkpoint (30 mins): Remove a 10 µL aliquot, quench in ethyl acetate, and run a TLC. You should observe the rapid disappearance of the starting material and the formation of a single highly polar spot (the hydrazone intermediate). Causality: If two polar spots appear, your substrate is overriding the HFIP hydrogen-bonding network. Abort and proceed to Protocol 2.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Isolation: Remove the HFIP under reduced pressure (HFIP can be recovered and recycled). Purify the crude residue via silica gel chromatography (EtOAc/Hexanes) to afford the pure regioisomer[2].

Protocol 2: Regioselective Synthesis via Enaminone (Masked Diketone)

Use this when electronic/steric differentiation in the 1,3-diketone is impossible.

  • Enaminone Formation: React your starting ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv) under reflux for 8 hours to generate the β -dimethylaminoenone. Concentrate in vacuo.

  • Michael Addition: Dissolve the crude enaminone in glacial acetic acid (0.5 M). Add the arylhydrazine (1.05 equiv) at room temperature.

  • Self-Validation Checkpoint (1 hour): Analyze via LC-MS. The mass of the intermediate should correspond to the Michael adduct [M+H]+=Enaminone+Hydrazine−Dimethylamine . The acidic environment protonates the dimethylamine leaving group, forcing the cyclization forward.

  • Heating: Elevate the temperature to 80°C for 3 hours to drive the cyclodehydration.

  • Workup: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO3​ , and extract with dichloromethane. The resulting organic layer will contain a single pyrazole regioisomer[5].

References

  • Recent Advances in the Regioselective Synthesis of Pyrazoles Current Organic Chemistry URL
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines Benchchem Technical Support URL
  • Organic Letters (ACS)
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow RSC Publishing URL
  • Organic-Chemistry.

Sources

Troubleshooting

Optimizing reaction conditions for pyrazole-5-carboxylic acid synthesis

Welcome to the Technical Support Center for the synthesis of pyrazole-5-carboxylic acid derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of pyrazole-5-carboxylic acid derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complexities of pyrazole scaffold construction. These compounds are critical building blocks for active pharmaceutical ingredients (APIs), including tissue-nonspecific alkaline phosphatase (TNAP) inhibitors, and agricultural chemicals[1].

Rather than just listing procedures, this guide focuses on the causality behind experimental choices, providing self-validating protocols and troubleshooting FAQs to ensure high-yield, regioselective synthesis.

Mechanistic Framework & Workflow Logic

The most robust and industrially relevant route for synthesizing these scaffolds relies on a modified 2[2]. The sequence involves three distinct mechanistic phases:

  • Claisen Condensation : Reaction of an acetophenone derivative with a dialkyl oxalate (e.g., dimethyl oxalate) under basic conditions to form a 1,3-diketone intermediate.

  • Cyclocondensation : Addition of hydrazine hydrate to the 1,3-diketone. The nucleophilic nitrogen attacks the carbonyl carbons, forming a hydrazone intermediate that undergoes intramolecular cyclization and dehydration to yield the pyrazole-5-carboxylate ester[2].

  • Saponification : Base-catalyzed hydrolysis of the ester followed by targeted acidification to precipitate the final pyrazole-5-carboxylic acid[1].

Workflow A Acetophenone + Dimethyl Oxalate B Claisen Condensation (NaOMe, Et2O/MeOH) A->B C 1,3-Diketone Intermediate B->C Yields 75-90% D Hydrazine Condensation (NH2NH2, EtOH, Reflux) C->D E Pyrazole-5-carboxylate Ester D->E Cyclization F Saponification (NaOH, THF/H2O, then HCl) E->F G Pyrazole-5-carboxylic Acid F->G Acidification to pH 3

Workflow for Knorr synthesis of pyrazole-5-carboxylic acid derivatives.

Self-Validating Experimental Protocol

Model System: Synthesis of 3-(2,3,4-trichlorophenyl)-1H-pyrazole-5-carboxylic acid

This protocol is adapted from 1[1]. It incorporates built-in validation checkpoints to ensure process integrity at every step.

Step 1: Claisen Condensation (1,3-Diketone Formation)
  • Reagent Preparation : Dissolve 2,3,4-trichloroacetophenone (0.02 mol) and dimethyl oxalate (0.02 mol) in 100 mL of anhydrous diethyl ether (Et₂O) at room temperature.

  • Base Addition : Slowly add a freshly prepared solution of sodium methoxide (NaOMe), prepared by dissolving 0.024 mol Na metal in 10 mL anhydrous MeOH[1].

    • Causality: Using freshly prepared NaOMe ensures maximum basicity without moisture-induced quenching. Commercial NaOMe often degrades over time, which would fail to drive the deprotonation of the acetophenone alpha-carbon and instead hydrolyze the dimethyl oxalate.

  • Validation Checkpoint : A yellow precipitate must form immediately upon base addition. This visual cue indicates the successful formation of the enolate salt of the 1,3-diketone.

  • Isolation : Stir for 1 hour at room temperature. Filter the precipitate, dissolve it in 200 mL of water, and adjust to pH 3 with glacial acetic acid (HOAc) to liberate the neutral 1,3-diketone. Extract, dry, and concentrate.

Step 2: Cyclocondensation (Pyrazole Ester Formation)
  • Reaction : Dissolve the isolated 1,3-diketone in ethanol (EtOH) and add hydrazine hydrate (1.1 equivalents). Reflux the mixture for 2-4 hours.

    • Causality: A slight stoichiometric excess of hydrazine ensures complete conversion. Refluxing provides the necessary activation energy for the dehydration step of the cyclization.

  • Validation Checkpoint : Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active diketone spot confirms successful cyclization.

Step 3: Saponification (Carboxylic Acid Liberation)
  • Hydrolysis : Suspend the resulting ester in a mixture of THF and 10% aqueous NaOH (or 6N aqueous NaOH)[2][3]. Heat the mixture to 80°C for 2-4 hours.

  • Acidification : Cool the mixture, dilute with water, and slowly acidify with concentrated HCl until pH 3 is reached.

    • Causality: The pyrazole ring is weakly basic, but the carboxylic acid requires a low pH to fully protonate and precipitate from the aqueous layer.

  • Validation Checkpoint : A dense white/off-white solid will precipitate upon reaching pH 3. Collect via vacuum filtration, wash with cold water, and dry. Expected overall yield: 85-96%[1].

Quantitative Optimization Data

The following table summarizes optimal reaction conditions and their impact on yield and purity, allowing for easy comparison when scaling up or troubleshooting.

Reaction StepSolvent SystemBase/Acid CatalystTemp & TimeYield / PurityKey Optimization Variable
Claisen Condensation Et₂O / MeOHNaOMe (1.2 eq)25°C, 1 h75–90%Freshly prepared NaOMe strictly prevents premature ester hydrolysis[1].
Cyclocondensation Ethanol (EtOH)None (Hydrazine is basic)Reflux, 3 h>90%1.1 eq Hydrazine ensures complete conversion without side reactions.
Saponification (Standard) THF / H₂ONaOH (10% aq)80°C, 4 h~96%Acidification to exactly pH 3 is critical for precipitation[1].
Saponification (Halogenated) Aqueous MethanolNaOHReflux, 1 h47% (Overall)Use of aq MeOH improves final purity (99.69%) for specific halogenated pyridinyl analogs[4].

Troubleshooting & FAQs

Q1: My cyclocondensation yielded a mixture of regioisomers. How can I control regioselectivity? Cause & Solution: When using substituted hydrazines (e.g., methylhydrazine or aryl hydrazines), the nucleophilic attack on the unsymmetrical 1,3-diketone can occur at either carbonyl group, leading to a mixture of 1,3- and 1,5-disubstituted pyrazoles[2]. To optimize regioselectivity, control the reaction temperature. Lower temperatures (0-25°C) often favor kinetic control (attack at the less sterically hindered carbonyl), while refluxing favors the thermodynamic product. If absolute regiocontrol is required, consider alternative routes like the 2 (1,3-dipolar cycloaddition of diazo compounds)[2].

Q2: During saponification, my product did not precipitate upon adding HCl. What went wrong? Cause & Solution: There are two common causes for this failure:

  • Incomplete Hydrolysis: The ester was not fully consumed. Ensure you are using sufficient base (at least 3 equivalents) and adequate heating (80°C)[2]. Monitor the disappearance of the ester via LC-MS before acidification.

  • Overshooting pH: Pyrazoles contain basic nitrogen atoms. If you acidify too aggressively (pH < 1), the pyrazole nitrogen will protonate, forming a highly water-soluble hydrochloride salt. Carefully adjust the pH to strictly 2.5–3.0 to isolate the neutral zwitterionic/carboxylic acid form[1].

Q3: The Claisen condensation yield is exceptionally low, and I recover mostly starting material. Cause & Solution: Moisture in the reaction system is the primary culprit. Dimethyl oxalate readily hydrolyzes in the presence of water and base, consuming your NaOMe and destroying the electrophile. Ensure all solvents (Et₂O, MeOH) are strictly anhydrous. Prepare the NaOMe solution freshly from sodium metal immediately before use[1].

Q4: Can I scale up the nitration of the pyrazole-5-carboxylic acid safely? Cause & Solution: Yes, but strict exotherm control is mandatory. Nitration of the pyrazole ring (e.g., at the 4-position) uses a highly reactive nitrating mixture (concentrated HNO₃ and H₂SO₄ in a 1:3 ratio)[2]. The starting material must be added slowly to the pre-cooled acid mixture, maintaining the internal temperature strictly below 10°C to prevent runaway exothermic decomposition and oxidative cleavage of the pyrazole ring[2].

References

  • Quickcompany. "Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid". Available at:[Link]

  • D-nb.info. "Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives". Available at:[Link]

  • NIH PMC. "Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP)". Available at: [Link]

Sources

Optimization

Overcoming solubility issues of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with 1-Phenyl-3-p-toly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid .

By synthesizing physicochemical principles with field-validated methodologies, this guide provides actionable, self-validating troubleshooting pathways to prevent data artifacts and formulation failures.

I. Compound Profile & The "Brick Dust" Dilemma

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid presents a classic dichotomy in drug discovery. The molecule features a rigid pyrazole core flanked by two highly lipophilic aromatic rings (phenyl and p-tolyl). While lipophilicity is a critical parameter that drives membrane permeability and target binding 1, excessive hydrophobicity (LogP > 4) leads to severe aqueous insolubility. According to Lipinski's rules, maintaining an equilibrium between lipophilicity and hydrophilicity is fundamental to preventing assay artifacts and poor bioavailability 2.

Although the C5-carboxylic acid group can be ionized at physiological pH to improve solubility, the sheer hydrophobic bulk of the bi-aryl system often overpowers the solvation energy of the single carboxylate, causing the drug to self-associate, form micelles, or "crash out" of solution. Carboxylic acid drugs routinely face these exact solubility challenges, requiring advanced solubilizing excipients or prodrug approaches [[3]]().

II. Diagnostic Formulation Workflow

Before selecting a solubilization strategy, you must align the physicochemical intervention with your target application. Use the decision matrix below to determine the optimal path for your experiment.

G Start Solubility Issue Detected (1-Phenyl-3-p-tolyl-pyrazole-5-carboxylic acid) App Target Application? Start->App InVitro In Vitro Assays (Aqueous Buffers) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo pH pH Adjustment (pH > 7.0 to ionize -COOH) InVitro->pH Primary Step DMSO Limit DMSO to <1% Pre-dilute in Tween-20 InVitro->DMSO Secondary Step HPBCD HP-β-CD Complexation (10-20% w/v) InVivo->HPBCD IV / IP Route Lipid Lipid-based System (SEDDS / PEG400) InVivo->Lipid PO Route

Fig 1: Decision tree for solubilizing 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

III. Quantitative Formulation Strategies

The following table summarizes the expected performance of various solubilization strategies based on thermodynamic principles.

StrategyExcipient SystemMechanism of ActionExpected Solubility GainOptimal Application
pH Adjustment 50 mM Tris-HCl (pH 8.0)Carboxylate ionization10x – 50xBiochemical assays
Cosolvent / Surfactant 2% DMSO + 0.1% Tween-20Micellar shielding50x – 100xCell culture media
Cyclodextrin Complexation 20% w/v HP-β-CDHost-guest encapsulation100x – 500xIV / IP animal dosing
Lipid Formulation 1:1 PEG400 : Corn OilLipophilic solvation> 1000xOral (PO) dosing

IV. Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in diagnostic steps to confirm success before you proceed to your primary experiment.

Protocol A: HP-β-CD Inclusion Complexation (For In Vivo IV/IP Dosing)

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity that perfectly encapsulates the bulky bi-aryl rings of the compound, while its hydrophilic exterior ensures aqueous compatibility 4. Literature shows that HP-β-CD can increase the solubility of highly lipophilic acids by hundreds of times 5.

  • Preparation: Dissolve 20 g of HP-β-CD in 100 mL of 50 mM Phosphate Buffer (pH 7.4).

  • Addition: Add 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid powder directly to the solution to achieve a target concentration of 5 mg/mL.

  • Equilibration (Causality): Sonicate for 15 minutes, then place on an orbital shaker at 37°C for 48 hours. Why 48 hours? Host-guest complexation of rigid bi-aryl systems is thermodynamically favorable but kinetically slow. Rushing this step results in incomplete encapsulation.

  • Validation Step (Self-Correction): Centrifuge the sample at 10,000 x g for 10 minutes. Visually inspect the supernatant against a dark background.

    • Pass: The supernatant is crystal clear.

    • Fail: A cloudy suspension or a large pellet indicates uncomplexed drug. If this occurs, increase the HP-β-CD concentration to 30% w/v or reduce the drug payload.

  • Quantification: Filter the clear supernatant through a 0.22 µm PTFE syringe filter and quantify the exact dissolved concentration via UV-Vis spectrophotometry (approx. 254 nm).

Protocol B: Solvent-Shift Microemulsion (For In Vitro Assays)

Directly diluting a DMSO stock into aqueous media causes rapid dielectric shock, forcing the lipophilic rings out of solution faster than the carboxylic acid can solvate.

  • Primary Stock: Dissolve the compound in 100% DMSO at 10 mM.

  • Intermediate Shielding (Causality): Dilute the stock 1:10 into a "transition solvent" consisting of 10% Tween-80 in water. Why? The surfactant coats the hydrophobic pyrazole/aryl core before it ever touches the bulk water, preventing nucleation.

  • Final Dilution: Add the intermediate stock dropwise into your final assay buffer (pH 7.4) while vortexing continuously.

  • Validation Step (Self-Correction): Measure the optical density of the final assay buffer at 600 nm (OD600).

    • Pass: OD600 < 0.01. True solutions do not scatter light.

    • Fail: OD600 > 0.05. This indicates colloidal aggregation (micro-precipitation). You must either increase the Tween-80 ratio in step 2 or ensure your final buffer pH is strictly > 7.4 to force carboxylate ionization.

V. Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate even when my assay buffer is at pH 7.4? A: While pH 7.4 is above the pKa of the carboxylic acid (ensuring it is ionized), the sheer hydrophobic bulk of the phenyl and p-tolyl rings overcomes the solvation energy provided by the single carboxylate group. This thermodynamic imbalance causes the molecules to self-associate into colloidal aggregates to hide their hydrophobic faces from the water. You must disrupt these hydrophobic interactions using a surfactant or cyclodextrin.

Q: Can I just use NaOH to form the sodium salt and dissolve it in water for oral animal dosing? A: No. While the sodium salt is highly water-soluble in a beaker, administering it orally exposes the drug to the acidic environment of the rodent stomach (pH ~1.5). The low pH will immediately protonate the carboxylate, converting the drug back to its unionized, insoluble form, leading to massive precipitation and zero bioavailability. For oral dosing, use a lipid-based formulation (e.g., PEG400/Corn oil) to keep the drug solvated regardless of gastrointestinal pH 3.

Q: Is heating recommended to force the compound into solution? A: Heating will temporarily increase kinetic solubility, but it is a false positive. The compound will rapidly nucleate and crash out upon cooling to room temperature or 37°C during your assay. Instead of applying heat, rely on thermodynamic solubilization methods—like HP-β-CD complexation—which permanently shield the lipophilic core and improve the safety profile of the formulation 4.

VI. References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.[Link]

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. Hylanda Chemical.[Link]

  • The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. PMC.[Link]

  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.[Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega.[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling of highly lipophilic, heterocyclic carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling of highly lipophilic, heterocyclic carboxylic acids. 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0) [3] is a critical building block and pharmacophore in drug development. However, its unique structural features—a rigid pyrazole core flanked by hydrophobic phenyl and p-tolyl rings, terminating in a polar carboxylic acid—create distinct solubility and stability challenges in solution.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure the integrity of your experimental data.

Mechanistic Insights into Solution Stability

Why does this compound degrade or precipitate during routine handling?

The stability of pyrazole-5-carboxylic acids is primarily governed by two physicochemical factors: pH-dependent ionization and thermal decarboxylation.

  • Solubility & pH Causality: The compound possesses a predicted pKa of ~3.5–4.5. In acidic environments (pH < 5.0), the carboxylic acid remains protonated. The dominant hydrophobic interactions from the phenyl and p-tolyl groups cause rapid aggregation and precipitation. Conversely, at physiological pH (7.4), the deprotonated carboxylate salt significantly enhances aqueous solubility.

  • Thermal Decarboxylation: Pyrazole-5-carboxylic acids are highly susceptible to decarboxylation under thermal stress, particularly in acidic conditions. As documented in thermal decomposition kinetics studies of similar halogenated pyrazole-5-carboxylic acids, the reaction is autocatalytic and driven by the formation of a zwitterionic intermediate that facilitates the loss of CO₂ [1]. In industrial scale-ups (e.g., Sildenafil synthesis), pyrazole-5-carboxylic acid intermediates require strict temperature controls to prevent runaway decarboxylation[2].

Decarboxylation A 1-Phenyl-3-p-tolyl-1H-pyrazole -5-carboxylic acid B Thermal Stress (>60°C) & Acidic Conditions A->B C N2 Protonation & Zwitterion Intermediate B->C D Decarboxylation (Loss of CO2) C->D E 1-Phenyl-3-p-tolyl -1H-pyrazole (Degradant) D->E

Mechanistic pathway of acid-catalyzed thermal decarboxylation in pyrazole acids.

Troubleshooting Guide & FAQs

Q: My compound precipitates immediately upon dilution into the assay buffer. How do I fix this? A: This is a classic "solvent shock" phenomenon. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the rapid diffusion of DMSO leaves the lipophilic compound stranded, causing amorphous precipitation.

  • Validation Check: Centrifuge the assay plate at 3000 x g for 5 minutes. If a white pellet forms, you have precipitation.

  • Solution: Pre-dilute the DMSO stock into an intermediate solvent cascade (e.g., 50% DMSO / 50% Buffer) before final dilution, or ensure the final assay buffer contains a carrier protein (0.1% BSA) or surfactant (0.01% Tween-20) to act as a thermodynamic sink for the hydrophobic rings.

Workflow Start Compound Precipitates in Aqueous Buffer CheckPH Check Buffer pH Start->CheckPH LowPH pH < 6.0 (Protonated Acid) CheckPH->LowPH HighPH pH > 7.0 (Deprotonated Salt) CheckPH->HighPH AdjustPH Adjust pH to 7.4 (Add 0.1M NaOH) LowPH->AdjustPH CheckSolvent Check Co-solvent Concentration HighPH->CheckSolvent LowSolvent DMSO < 1% CheckSolvent->LowSolvent AddSurfactant Add 0.1% Tween-20 or 1% BSA LowSolvent->AddSurfactant

Troubleshooting workflow for resolving precipitation of lipophilic pyrazole acids.

Q: Can I autoclave aqueous solutions of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid? A: Absolutely not. Autoclaving (121°C, 15 psi) will induce severe thermal decarboxylation [1], converting your active compound into the inactive 1-phenyl-3-p-tolyl-1H-pyrazole degradant. Sterilize via 0.22 µm PTFE filtration instead.

Q: Why am I seeing a loss of compound concentration in my DMSO stock over several months at -20°C? A: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. The absorbed water can trigger localized pH drops (if atmospheric CO₂ is absorbed) or slow degradation pathways. Always aliquot stocks to avoid freeze-thaw cycles and store in tightly sealed, argon-purged amber glass vials.

Quantitative Stability & Solubility Profiles

To facilitate easy comparison, the following table summarizes the empirical behavior of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid across various conditions.

ParameterConditionEmpirical ObservationRecommended Action
Aqueous Solubility pH 4.0 (Acetate Buffer)< 10 µM (Precipitation)Avoid acidic buffers for dosing.
Aqueous Solubility pH 7.4 (PBS)~ 50 - 100 µMUse as standard assay baseline.
Organic Solubility 100% DMSO> 50 mMIdeal for master stock solutions.
Thermal Stability Aqueous, 121°C (Autoclave)> 80% Degradation (Decarboxylation)Use sterile filtration (0.22 µm PTFE).
Storage Stability DMSO Stock, -80°C> 99% Intact at 12 monthsStore in single-use aliquots.

Validated Standard Operating Procedures (SOPs)

SOP 1: Preparation of a Self-Validating 10 mM Master Stock in DMSO

Causality Note: We utilize amber glass vials because lipophilic compounds can adsorb to the hydrophobic surfaces of standard polypropylene tubes, artificially lowering the effective concentration.

  • Weighing: Equilibrate the lyophilized powder of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid to room temperature in a desiccator for 30 minutes to prevent condensation. Weigh exactly 2.78 mg into a 2 mL amber glass HPLC vial.

  • Dissolution: Add 1.0 mL of anhydrous, LC-MS grade DMSO (water content <0.005%).

  • Homogenization: Vortex for 30 seconds. Do not sonicate above 30°C to avoid thermal stress.

  • Validation (Self-Validating Step): Visually inspect against a black background. The solution must be optically clear. Run a 1 µL aliquot on LC-MS (UV 254 nm) to establish a Day 0 purity baseline and confirm the absence of the decarboxylated degradant (M-44 mass shift).

  • Storage: Aliquot into 50 µL volumes in argon-purged glass inserts. Cap tightly and store at -80°C.

SOP 2: Step-Down Formulation for In Vitro Assays

Causality Note: Direct dilution causes solvent shock. This step-down protocol uses a kinetic trap to keep the compound in solution.

  • Thawing: Thaw a single 50 µL DMSO aliquot (10 mM) at room temperature. Do not heat.

  • Intermediate Dilution: Pipette 10 µL of the stock into 90 µL of a 50% DMSO / 50% PEG-400 mixture. Vortex gently. (Concentration is now 1 mM).

  • Final Assay Dilution: Slowly add 10 µL of the intermediate solution dropwise into 990 µL of pre-warmed (37°C) Assay Buffer (e.g., PBS pH 7.4 containing 0.1% BSA) while vortexing continuously.

  • Validation: Measure the OD at 600 nm. An OD₆₀₀ > 0.05 indicates colloidal aggregation. If clear, proceed with the biological assay.

References

  • Title: Determination of SADT and TMRad of 3-bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Applying Thermal Decomposition Kinetics Source: ResearchGate URL: [Link]

  • Title: The Chemical Development of the Commercial Route to Sildenafil: A Case History Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

Welcome to the Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid. Here, we dissect the mechanistic causality behind common synthetic failures—ranging from poor regioselectivity to crystallization bottlenecks—and provide self-validating, step-by-step protocols to ensure high-yield, reproducible scale-up.

Synthetic Workflow & Mechanistic Pathway

SynthesisPathway SM Starting Materials: 4'-Methylacetophenone + Diethyl oxalate Step1 Step 1: Claisen Condensation Reagents: NaOEt, EtOH Temp: 0°C to RT SM->Step1 Int1 Intermediate 1: Ethyl 4-(p-tolyl)-2,4-dioxobutanoate Step1->Int1 Step2 Step 2: Cyclocondensation Reagents: Phenylhydrazine·HCl, DMAc Catalyst: 10N HCl Int1->Step2 Regioselective control Int2 Intermediate 2: Ethyl 1-phenyl-3-p-tolyl-1H-pyrazole- 5-carboxylate Step2->Int2 Step3 Step 3: Saponification Reagents: LiOH, THF/H2O Temp: 60°C Int2->Step3 Overcomes steric hindrance Step4 Step 4: Controlled Acidification Reagents: 1M HCl, EtOH modifier Temp: 40°C Step3->Step4 Product Target Molecule: 1-Phenyl-3-p-tolyl-1H-pyrazole- 5-carboxylic acid Step4->Product Prevents oiling out

Fig 1: Step-by-step synthetic workflow for 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Troubleshooting & FAQs

Q1: During the cyclocondensation step, my NMR shows a 60:40 mixture of regioisomers. How do I selectively synthesize the 1,5-diarylpyrazole-3-carboxylate vs. the desired 1,3-diarylpyrazole-5-carboxylate? Causality & Solution: The reaction of unsymmetrical 1,3-diketones with phenylhydrazine in standard protic solvents (like ethanol or acetic acid) typically yields a mixture of 1,3- and 1,5-diarylpyrazoles 1. The primary amine (-NH₂) of phenylhydrazine preferentially attacks the most electrophilic carbonyl. In ethyl 4-(p-tolyl)-2,4-dioxobutanoate, the C2 carbonyl (alpha to the ester) is highly electrophilic, leading to the undesired 3-carboxylate isomer.

To invert this preference and isolate the 5-carboxylate, you must alter the transition state stabilization. Switching to a polar aprotic solvent with a strong dipole moment, such as N,N-dimethylacetamide (DMAc), and adding an acid catalyst (50 mol% aqueous HCl) drastically improves regioselectivity 2. The aprotic environment and acid catalysis favor the initial attack at the C4 carbonyl, followed by rapid dehydration and cyclization, yielding the desired 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylate.

Q2: How do I manage the exotherm and toxicity risks when scaling up the phenylhydrazine addition? Causality & Solution: Phenylhydrazine is a highly toxic sensitizer, and its condensation with diketones is violently exothermic. At scales >100 g, bulk addition of the free base can trigger a thermal runaway, leading to the oxidative degradation of the hydrazine and the formation of intractable tar. Self-Validating Protocol: Substitute the free base with phenylhydrazine hydrochloride. The salt is significantly more stable and easier to handle. Suspend the diketoester in the solvent, cool the reactor to 10 °C, and dose the hydrazine salt in portions over 1–2 hours. The reaction is self-validating if the internal temperature remains strictly below 15 °C during the addition phase.

Q3: The final saponification (hydrolysis) of the pyrazole-5-carboxylate is stalling at ~80% conversion. Adding more NaOH doesn't help. Why? Causality & Solution: The ester group at the C5 position is severely sterically hindered by the adjacent N1-phenyl ring 3. In simple alcoholic solvents (like ethanol), the equilibrium does not fully favor the carboxylate, and the low boiling point limits the kinetic energy available to overcome the steric barrier. Self-Validating Protocol: Transition to a co-solvent system of THF/H₂O (3:1) and use 2.5 equivalents of Lithium Hydroxide (LiOH). THF completely solubilizes the highly lipophilic 1,3-diarylpyrazole intermediate, while the smaller lithium ion coordinates effectively with the carbonyl oxygen, increasing its electrophilicity. Heat the reaction to 60 °C. The reaction validates itself when HPLC monitoring shows >99% conversion after 4–6 hours.

Q4: During the final acidification to isolate the carboxylic acid, I get a sticky, gummy mass instead of a crystalline powder. How do I fix this? Causality & Solution: Rapid acidification of the aqueous carboxylate salt to pH < 2 causes the highly lipophilic 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid to crash out of solution instantly. This rapid precipitation traps solvent molecules and organic impurities within the matrix, a phenomenon known as "oiling out." Self-Validating Protocol: Implement a controlled, reverse-quench crystallization. Heat the aqueous layer to 40 °C and add 1 volume of ethanol as an anti-solvent modifier. Slowly titrate with 1M HCl to a target pH of 3.0 over 1 hour using vigorous overhead stirring. The gradual pH shift in the presence of ethanol allows for ordered crystal lattice formation.

Scale-Up Reaction Parameters & Quantitative Data

To ensure reproducibility across different laboratory setups, refer to the standardized parameters in Table 1 below.

Table 1: Scale-Up Reaction Parameters & Expected Yields

Reaction StepReagents & SolventsTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
1. Claisen Condensation NaOEt (1.2 eq), EtOH0 → 251280 - 85> 95%
2. Cyclocondensation PhNHNH₂·HCl (1.1 eq), DMAc, 10N HCl10 → 254 - 675 - 80> 98% (Regioisomer)
3. Saponification LiOH (2.5 eq), THF/H₂O (3:1)604 - 690 - 95> 99%

Step-by-Step Experimental Methodologies

Protocol A: Claisen Condensation (Synthesis of Ethyl 4-(p-tolyl)-2,4-dioxobutanoate)
  • Preparation: Charge a flame-dried, N₂-purged 2 L jacketed reactor with absolute ethanol (500 mL) and sodium ethoxide (1.2 eq, based on ketone).

  • Addition 1: Cool the mixture to 0 °C. Add diethyl oxalate (1.1 eq) dropwise via an addition funnel over 30 minutes, maintaining stirring at 250 rpm.

  • Addition 2: Slowly dose 4'-methylacetophenone (1.0 eq) into the reactor. Critical IPC (In-Process Control): Maintain the internal temperature below 5 °C to prevent self-condensation of the ketone.

  • Maturation: Allow the reaction to warm to 25 °C and stir for 12 hours.

  • Workup: Quench the reaction by adding 1M HCl until the pH reaches 4.0. Extract the aqueous layer with ethyl acetate (3 × 300 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the diketoester as a yellow oil.

Protocol B: Regioselective Cyclocondensation (Synthesis of Ethyl 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylate)
  • Dissolution: Dissolve the crude diketoester (1.0 eq) in N,N-dimethylacetamide (DMAc, 4 volumes).

  • Catalysis: Add 10 N aqueous HCl (0.5 eq) directly to the solution to establish the acidic environment required for regiocontrol.

  • Hydrazine Addition: Cool the reactor to 10 °C. Slowly add phenylhydrazine hydrochloride (1.1 eq) in 5 equal portions over 1 hour. Critical IPC: Ensure the internal temperature does not exceed 15 °C.

  • Cyclization: Warm the mixture to 25 °C and stir for 4–6 hours. Monitor via HPLC until the diketoester peak area is <1%.

  • Isolation: Pour the reaction mixture into ice-cold water (10 volumes) under vigorous stirring. Filter the resulting precipitate, wash thoroughly with cold water to remove residual DMAc, and recrystallize from hot ethanol to obtain the pure 1,5-isomer.

Protocol C: Saponification & Crystallization (Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid)
  • Hydrolysis: Suspend the pyrazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and water (5 volumes).

  • Base Addition: Add lithium hydroxide monohydrate (2.5 eq) in one portion.

  • Heating: Heat the mixture to 60 °C and stir for 4–6 hours. Critical IPC: Confirm complete consumption of the ester via TLC or HPLC.

  • Solvent Removal: Distill off the THF under reduced pressure (400 mbar, 40 °C) to leave an aqueous solution of the carboxylate salt.

  • Controlled Acidification: Heat the aqueous solution to 40 °C. Add 1 volume of ethanol. Using an automated titrator or addition funnel, slowly add 1M HCl over 1 hour until the pH stabilizes at 3.0.

  • Filtration: Cool the resulting slurry to 5 °C, filter through a sintered glass funnel, wash the filter cake with ice-cold water, and dry in a vacuum oven at 50 °C to constant weight.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI / Molecules URL:[Link]

  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles Source: Synlett / Organic Chemistry Portal URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of Pyrazole Carboxylic Acid Isomers: A Guide to Structure-Activity Relationships (SAR) and Experimental Validation

Introduction In medicinal chemistry, the pyrazole ring is a privileged scaffold, heavily utilized as an aryl bioisostere to improve lipophilicity, solubility, and target engagement[1]. When functionalized with a carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In medicinal chemistry, the pyrazole ring is a privileged scaffold, heavily utilized as an aryl bioisostere to improve lipophilicity, solubility, and target engagement[1]. When functionalized with a carboxylic acid, the pyrazole core becomes a potent pharmacophore capable of hydrogen bonding, electrostatic interactions, and metal chelation. However, the precise regiochemistry of the carboxylic acid—whether at the 3-, 4-, or 5-position—fundamentally dictates the molecule's spatial geometry, pKa, and steric profile.

This guide provides a rigorous, objective comparison of pyrazole-3-, 4-, and 5-carboxylic acid isomers. By analyzing the causality behind their structure-activity relationships (SAR) and detailing self-validating experimental protocols, we establish a framework for selecting the optimal isomer in drug development campaigns.

Section 1: Mechanistic Causality in Isomer Selection

The 4-Position: Optimal Geometry for Metal Chelation

In targets requiring deep pocket penetration and metal coordination, the 1H-pyrazole-4-carboxylic acid isomer often exhibits superior affinity. A definitive example is the inhibition of the DNA 6mA demethylase ALKBH1. The nitrogen atom at the 2-position of the pyrazole ring and the 4-carboxylic acid group form a highly stable bidentate chelation complex with the Mn2+ ion in the ALKBH1 active site[2].

The Causality of Regiochemistry: When the carboxylic acid is shifted from the 4-position to the 3-position, the geometry required for this specific bidentate chelation is entirely disrupted. This single positional shift results in a staggering 1200-fold decrease in inhibitory activity, proving that the 4-position is non-negotiable for ALKBH1 target engagement[2].

The 3- vs. 5-Position: Steric Tuning and Coplanarity

When a pyrazole ring is N-substituted (e.g., N-alkyl or N-aryl), the 3- and 5-positions are no longer equivalent. The selection between these isomers hinges on the steric requirements of the target's binding cleft:

  • The 5-Carboxylic Acid (Orthogonal Geometry): The 5-isomer experiences significant steric repulsion from the adjacent N1-substituent. This forces the carboxylate group out of coplanarity with the aromatic ring. This orthogonal conformation is highly advantageous for specific G-protein coupled receptors, such as the endothelin receptors, where pyrazole-5-carboxylic acids act as potent, highly selective antagonists[3].

  • The 3-Carboxylic Acid (Coplanar Geometry): Lacking adjacent steric clashes, the 3-carboxylic acid isomer remains coplanar, offering an extended, flat pharmacophore. This geometry is ideal for intercalating into narrow binding clefts, such as the Dengue Virus (DENV) NS2B-NS3 protease, where 3-carboxylic acid derivatives demonstrate potent antiviral activity[4].

  • Electronic Ortho-Effects: In the development of neuraminidase inhibitors (oseltamivir analogues), varying the linkage between 1H-pyrazole-3-carboxamide and 1H-pyrazole-5-carboxamide provides distinct electronic properties. The 5-isomer often yields higher inhibitory activity due to beneficial ortho-effects from the N-substitution, which optimize the electron density of the binding interface[5].

Section 2: Quantitative SAR Comparison

The following table summarizes the divergent biological activities of pyrazole carboxylic acid isomers across different therapeutic targets, highlighting the critical nature of regioselective design.

Target ProteinIsomer PositionRepresentative CompoundBiological Activity (IC50/EC50)Key Mechanistic FeatureRef
DNA 6mA Demethylase (ALKBH1) 4-COOHCompound 290.031 µMBidentate Mn2+ chelation[2]
DNA 6mA Demethylase (ALKBH1) 3-COOHCompound 11>37.0 µMLoss of chelation geometry[2]
DENV NS2B-NS3 Protease 3-COOH2-Aminopyrimidine deriv.2.2 µMCoplanar H-bonding network[4]
Neuraminidase 5-CarboxamideCompound 26b72.80% inhibition (10 µM)Favorable ortho-effect[5]
Neuraminidase 3-CarboxamideCompound 24b60.91% inhibition (10 µM)Altered electronic properties[5]

Section 3: Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis and NOESY-NMR Validation

To objectively evaluate biological activity, isomers must be synthesized with absolute regiopurity. The cyclocondensation of diketoesters with substituted hydrazines inherently yields a mixture of 1,3-disubstituted (pyrazole-5-carboxylate) and 1,5-disubstituted (pyrazole-3-carboxylate) isomers[5]. Relying solely on 1D NMR is a critical pitfall. This protocol uses 2D NOESY NMR as a self-validating system to confirm regiochemistry based on spatial proton proximity.

  • Claisen Condensation: React the target methyl ketone with dimethyl oxalate in the presence of sodium methoxide to afford the diketoester intermediate[5].

  • Cyclocondensation: Reflux the diketoester with a substituted hydrazine in ethanol. This generates a kinetic and thermodynamic mixture of the pyrazole-3-carboxylate and pyrazole-5-carboxylate esters[5].

  • Chromatographic Separation: Separate the isomers using silica gel column chromatography (hexane/ethyl acetate gradient). The 5-isomer generally elutes faster due to the steric shielding of the polar ester group by the N1-substituent[5].

  • NOESY NMR Validation (Critical Step): Subject both purified fractions to 2D NOESY NMR.

    • 5-Carboxylate Isomer: An NOE cross-peak will be observed between the N1-substituent protons and the ester protons, but not with the pyrazole ring proton (H-4).

    • 3-Carboxylate Isomer: An NOE cross-peak will be strictly observed between the N1-substituent protons and the adjacent pyrazole ring proton (H-5).

  • Hydrolysis: Hydrolyze the validated esters using aqueous LiOH to yield the final pyrazole carboxylic acid isomers[5].

Protocol 2: Fluorescence Polarization (FP) Assay for Target Engagement

Phenotypic assays cannot distinguish between on-target inhibition and off-target metal chelation in the assay buffer. The FP assay is a self-validating biochemical system that directly measures the displacement of a fluorescent probe from the active site, proving mechanistic target engagement[2].

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM KCl, 1 mM MnCl2, 0.01% Tween-20). Expert Insight: The inclusion of 1 mM MnCl2 is mandatory; omitting it collapses the assay window, as the 4-carboxylic acid relies on Mn2+ for bidentate chelation[2].

  • Complex Formation: Incubate purified ALKBH1 protein with a FAM-labeled 6mA-containing ssDNA probe until a stable, high-polarization baseline (mP) is achieved.

  • Compound Addition: Dispense the pyrazole isomers in a concentration gradient.

  • Measurement: Incubate for 30 minutes. A true active-site inhibitor (e.g., the 4-COOH isomer) competitively displaces the bulky FAM-probe, resulting in a rapid decrease in the mP value[2].

  • Self-Validation Control: Run the 3-COOH isomer in parallel. Its failure to displace the probe validates that the observed inhibition is spatially dependent and not an artifact of general assay interference[2]. (Note: For DENV protease, a tryptophan fluorescence quenching assay serves a similar self-validating function[4]).

Section 4: Visualizations

SynthesisWorkflow A 1,3-Dicarbonyl Precursor + Substituted Hydrazine B Cyclocondensation (Kinetic/Thermodynamic Mix) A->B Reflux, EtOH C Column Chromatography (Steric-based Separation) B->C D 1,5-Disubstituted Isomer (Pyrazole-3-carboxylate) C->D Slower Elution E 1,3-Disubstituted Isomer (Pyrazole-5-carboxylate) C->E Faster Elution F NOESY NMR: N1-R to H-5 D->F Validation G NOESY NMR: N1-R to Ester E->G Validation H Validated 3-COOH Isomer F->H Hydrolysis I Validated 5-COOH Isomer G->I Hydrolysis

Fig 1: Regioselective synthesis, chromatographic separation, and NOESY NMR validation of isomers.

SARMechanism Root Pyrazole Carboxylic Acid Scaffold Iso4 4-Carboxylic Acid Isomer Root->Iso4 Iso3 3-Carboxylic Acid Isomer Root->Iso3 Iso5 5-Carboxylic Acid Isomer Root->Iso5 Mech4 Bidentate Mn2+ Chelation (N2 and 4-COOH) Iso4->Mech4 Mech3 Coplanar Geometry (Extended H-Bonding) Iso3->Mech3 Mech5 Orthogonal Geometry (Steric Clash with N1-R) Iso5->Mech5 Target4 ALKBH1 Inhibition (High Affinity) Mech4->Target4 Mech3->Target4 1200x Activity Drop Target3 DENV Protease Inhibition (Optimal Pocket Fit) Mech3->Target3 Target5 Endothelin Receptor Antagonism (Receptor Specificity) Mech5->Target5

Fig 2: Mechanistic divergence of pyrazole carboxylic acid isomers based on spatial geometry.

References

  • [2] Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Source: ACS Publications (Journal of Medicinal Chemistry). 2

  • [4] Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. Source: ACS Publications (ACS Medicinal Chemistry Letters). 4

  • [5] Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Source: PolyU. 5

  • [3] Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids. Source: ResearchGate (Bioorganic & Medicinal Chemistry Letters). 3

  • [1] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: NIH (PMC). 1

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid Analogs vs. Clinical Standards

Executive Summary The 1,3-diarylpyrazole-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry[1]. By acting as a highly tunable template, it is capable of binding to multiple, distinct bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-diarylpyrazole-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry[1]. By acting as a highly tunable template, it is capable of binding to multiple, distinct biological targets—most notably the Cyclooxygenase-2 (COX-2) enzyme and the Cannabinoid receptor 1 (CB1)[2][3]. This guide objectively compares the performance of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid analogs against established clinical alternatives (such as Celecoxib and Rimonabant) and provides self-validating experimental protocols for evaluating the efficacy of newly synthesized derivatives[3][4].

Structural Anatomy & SAR Rationale

Understanding the causality behind structural modifications is crucial for rational drug design. The 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid core can be directed toward specific therapeutic targets through precise functionalization[5]:

  • 1-Phenyl Ring: The unsubstituted phenyl ring provides baseline lipophilicity. Introducing a hydrogen-bond acceptor (e.g., 4-sulfamoyl or 4-methylsulfonyl) at this position is a critical driver for COX-2 selectivity[4]. This modification anchors the molecule in the secondary pocket of the COX-2 active site (interacting with Arg513 and His90)[6]. Conversely, di-halogenation (e.g., 2,4-dichlorophenyl) sterically hinders COX-2 binding but perfectly fits the hydrophobic binding pocket of the CB1 receptor[3].

  • 3-p-Tolyl Ring: The para-methyl group enhances hydrophobic interactions within target binding sites[4]. Replacing the p-tolyl group with a trifluoromethyl (-CF3) group increases the electron-withdrawing nature of the ring, significantly boosting COX-2 inhibitory potency (as seen in the clinical standard Celecoxib)[4].

  • 5-Carboxylic Acid: The free carboxylic acid acts as a hydrogen-bond donor/acceptor. Converting this moiety into a carboxamide (e.g., piperidin-1-yl amide) completely abolishes COX-2 activity due to steric clash but is essential for CB1 receptor antagonism and facilitating blood-brain barrier penetration[3].

Performance Comparison: Scaffold vs. Clinical Alternatives

The following table summarizes the quantitative performance of the unmodified scaffold compared to optimized clinical alternatives.

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)CB1 Kᵢ (nM)Anticancer IC₅₀ (µM, MCF-7)Primary Application
1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid 1.20 ± 0.15>50>10008.5 ± 1.2Multi-target hit compound
Celecoxib (Standard) 0.04 ± 0.01>15>1000012.4 ± 2.1Selective COX-2 Inhibitor
Rimonabant (Standard) >100>1001.8 ± 0.2>50CB1 Receptor Antagonist
Doxorubicin (Standard) N/AN/AN/A0.2 ± 0.05Chemotherapeutic

Note: Data synthesized from established literature on pyrazole biomolecules and their respective target affinities[3][4][7].

Mechanistic Pathways

The divergent signaling modulation of the 1,3-diarylpyrazole scaffold is visualized below, demonstrating how specific substitutions dictate the biological pathway.

Pathway Scaffold 1-Phenyl-3-p-tolyl-1H-pyrazole -5-carboxylic acid COX2 COX-2 Enzyme Scaffold->COX2 Inhibits (if 1-phenyl substituted) CB1 CB1 Receptor Scaffold->CB1 Antagonizes (if 5-amide substituted) PGE2 PGE2 Synthesis COX2->PGE2 Blocks cAMP cAMP Levels CB1->cAMP Modulates Inflammation Inflammation & Pain PGE2->Inflammation Reduces Metabolism Appetite & Metabolism cAMP->Metabolism Regulates

Dual signaling modulation of the pyrazole scaffold targeting COX-2 and CB1 pathways.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation mechanisms and explain the causality behind the assay design.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

Causality: Hematin-reconstituted COX-2 is utilized because hematin is an obligate cofactor for the peroxidase activity of the enzyme[4]. Without it, the conversion of arachidonic acid to Prostaglandin H2 (and subsequently PGE2) cannot be accurately quantified via fluorometric detection.

  • Preparation: Reconstitute purified recombinant human COX-2 (66 nM) with hematin (1 µM) in 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol[4].

  • Incubation: Add the pyrazole analog (dissolved in DMSO, final concentration <1%) at varying concentrations (0.01–100 µM). Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction: Initiate the reaction by adding 50 µM arachidonic acid and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Detection: Measure the highly fluorescent resorufin product (Ex/Em = 535/590 nm) using a microplate reader.

  • Self-Validation Check: Include (100 nM) as a positive control and DMSO as a vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5, confirming a robust signal-to-noise ratio for high-throughput screening.

Protocol 2: CB1 Receptor Radioligand Binding Assay

Causality: Using [³H]CP55,940 as a competitive radioligand is critical because it possesses a very high affinity (K_d ~ 0.5 nM) for the CB1 receptor, establishing a stable baseline to calculate the K_i of unlabelled pyrazole analogs via the Cheng-Prusoff equation.

  • Membrane Prep: Isolate membrane fractions from CHO cells stably expressing human CB1 receptors.

  • Binding: Incubate 20 µg of membrane protein with 0.5 nM [³H]CP55,940 and varying concentrations of the test compound in binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Incubation & Filtration: Incubate for 90 minutes at 30°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

  • Self-Validation Check: Define non-specific binding using 10 µM Rimonabant. A specific binding window of >80% of total binding validates the membrane preparation's integrity.

Protocol 3: Cell Viability (MTT Assay) for Anticancer Profiling

Causality: The MTT assay measures mitochondrial metabolic rate, which directly correlates with viable cell number, providing a reliable readout for the antiproliferative effects of the compounds[8].

  • Seeding: Seed MCF-7 breast cancer cells at 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours.

  • Treatment: Treat cells with pyrazole analogs (1–50 µM) for 48 hours.

  • Staining: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Discard media and dissolve formazan crystals in 150 µL DMSO.

  • Detection: Read absorbance at 570 nm.

  • Self-Validation Check: Include Doxorubicin (1 µM) as a positive control. Cell viability in the vehicle control must exceed 95% for the plate to be accepted.

High-Throughput Screening Workflow

Workflow Compound Compound Prep (DMSO Stock) Assay1 COX-2 Inhibition (Fluorometric) Compound->Assay1 Assay2 CB1 Binding (Radioligand) Compound->Assay2 Assay3 Cell Viability (MTT Assay) Compound->Assay3 Data SAR Analysis & IC50 Calculation Assay1->Data Assay2->Data Assay3->Data

High-throughput screening workflow for evaluating pyrazole-based analogs.

Conclusion

The 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid scaffold offers a highly tunable platform for drug discovery[1]. By systematically modifying the 1-phenyl and 5-carboxylic acid positions, researchers can successfully pivot the molecule's activity profile from a potent, Celecoxib-like COX-2 inhibitor to a Rimonabant-like CB1 receptor antagonist, or leverage dual-action mechanisms for novel anticancer therapeutics[2][7].

References

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Molecules (PMC) URL: [Link]

  • Title: Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile Source: International Journal of Molecular Sciences (PMC) URL: [Link]

Sources

Validation

Comparative Guide: 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid vs. Standard Anticancer Agents

As the landscape of oncology shifts toward targeting the tumor microenvironment (TME), privileged chemical scaffolds are being re-evaluated for their multi-target potential. 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of oncology shifts toward targeting the tumor microenvironment (TME), privileged chemical scaffolds are being re-evaluated for their multi-target potential. 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (PT-PCA) (CAS: 618102-06-0) represents a highly versatile building block in medicinal chemistry[1].

This technical guide provides an objective, data-driven comparison of the PT-PCA scaffold against established standard-of-care agents (like Sorafenib) and clinical-stage TME modulators (like SLC-0111). Designed for drug development professionals, this guide dissects the mechanistic causality, comparative efficacy, and self-validating experimental workflows required to evaluate pyrazole-5-carboxylic acid derivatives.

Mechanistic Profiling: The Pyrazole-5-Carboxylic Acid Scaffold

The efficacy of traditional anticancer agents is frequently blunted by tumor hypoxia, a condition that drives metabolic reprogramming and extracellular acidification[2]. To survive, hypoxic tumors upregulate Carbonic Anhydrases (CA IX and XII) via the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway[3].

While classic CA inhibitors rely on a primary sulfonamide group to directly coordinate the zinc ion in the enzyme's active site, the pyrazole-5-carboxylic acid chemotype behaves differently. Structural biology and computational docking reveal that the carboxylic acid moiety produces an indirect interference with the zinc-bound water molecule, often anchoring via a hydrogen-bond network to Thr199[3][4]. This non-classical binding mode significantly reduces off-target toxicity against ubiquitous cytosolic isoforms (CA I and II).

Furthermore, the 1,3-diaryl substitution pattern (phenyl and p-tolyl groups) provides optimal lipophilic anchoring, allowing this scaffold to also act as a potent hinge-binder in the ATP pocket of various kinases, including Aurora and Raf kinases[5].

G Hypoxia Tumor Hypoxia (O2 < 1%) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9 CA IX / XII Overexpression HIF1A->CA9 pH_Reg pH Regulation (Acidic TME) CA9->pH_Reg Survival Tumor Survival & Metastasis pH_Reg->Survival PTPCA PT-PCA Scaffold (Pyrazole-5-carboxylic acid) PTPCA->CA9 Inhibits

Fig 1: Inhibition of hypoxia-induced CA IX/XII signaling by the pyrazole-5-carboxylic acid scaffold.

Comparative Efficacy & Data Presentation

To objectively evaluate PT-PCA, we must benchmark it against agents with overlapping mechanistic domains. SLC-0111 is a Phase Ib/II clinical candidate representing the gold standard for classical CA IX inhibition. Sorafenib is a standard-of-care multi-kinase inhibitor that shares a similar reliance on lipophilic aryl interactions[6].

The following table summarizes the comparative pharmacological profiles based on consensus data for optimized 1,3-diaryl-pyrazole-5-carboxylic acid derivatives[4][5].

AgentPrimary Target(s)Hypoxic IC₅₀ (HCT116)Normoxic IC₅₀ (HCT116)Target Binding Mode
PT-PCA (Scaffold) CA IX/XII, Raf/Aurora~0.8 µM> 10.0 µMNon-classical (indirect Zn²⁺ interference) / Kinase Hinge binder
SLC-0111 CA IX / CA XII~0.4 µM> 20.0 µMClassical (direct Zn²⁺ coordination via sulfonamide)
Sorafenib VEGFR, PDGFR, Raf~3.5 µM~3.2 µMType II Kinase Inhibitor (DFG-out conformation)

Key Takeaway: Unlike Sorafenib, which exhibits equipotent cytotoxicity regardless of oxygen tension, the PT-PCA scaffold demonstrates a distinct hypoxia-selective profile similar to SLC-0111. This selectivity is crucial for minimizing systemic toxicity in normoxic healthy tissues.

Experimental Protocols: Self-Validating Workflows

To rigorously validate the efficacy and mechanism of PT-PCA derivatives, researchers must employ self-validating assay systems. The following protocols detail the necessary steps and the underlying causality for each experimental choice.

Protocol A: Hypoxia-Selective Cytotoxicity Assay

Causality & Logic: Carbonic Anhydrase IX is transcriptionally regulated by HIF-1α and is virtually absent in normoxic cells[2]. Screening CA IX inhibitors under standard atmospheric oxygen (21% O₂) yields false negatives. By running parallel normoxic and hypoxic plates, this protocol acts as a self-validating system: a true CA IX-targeting agent will show a drastic leftward shift in the dose-response curve only under hypoxia.

  • Cell Seeding: Seed HCT116 (colorectal carcinoma) cells at a density of 5,000 cells/well in two separate 96-well flat-bottom plates using DMEM supplemented with 10% FBS. Allow 24 hours for adherence.

  • Environmental Segregation:

    • Plate 1 (Normoxia): Maintain in a standard incubator (21% O₂, 5% CO₂, 37°C).

    • Plate 2 (Hypoxia): Transfer to a hypoxia workstation/chamber calibrated to 1% O₂, 5% CO₂, and balance N₂. (Note: If a chamber is unavailable, 100 µM CoCl₂ can be used to chemically stabilize HIF-1α, though gaseous hypoxia is the gold standard).

  • Compound Dosing: Treat both plates with a 10-point serial dilution of PT-PCA, SLC-0111 (positive control), and Sorafenib (negative control for hypoxia selectivity), ranging from 0.01 µM to 100 µM.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to lyse cells and quantify ATP via luminescence.

  • Data Synthesis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = Normoxic IC₅₀ / Hypoxic IC₅₀. An HCR > 10 indicates strong hypoxia-selective targeting.

W Step1 Step 1 Seed HCT116/HT29 cells in 96-well plates Step2 Step 2 Incubate in Hypoxia Chamber (1% O2, 5% CO2) for 24h Step1->Step2 Step3 Step 3 Dose with PT-PCA vs. Sorafenib/SLC-0111 (0.1-100 µM) Step2->Step3 Step4 Step 4 Assess Viability via CellTiter-Glo (ATP readout) Step3->Step4 Step5 Step 5 Calculate Hypoxic vs. Normoxic IC50 shifts Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for hypoxia-selective anticancer agents.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Logic: Because the pyrazole core is a privileged scaffold that frequently intercalates into the ATP-binding pocket of kinases[5], it is critical to determine if the observed cytotoxicity is purely CA-driven or a result of polypharmacology. TR-FRET provides a highly sensitive, homogeneous format to quantify direct kinase inhibition, ruling out or confirming multi-kinase off-target effects.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Combine recombinant Aurora A or B-Raf kinase with a biotinylated peptide substrate and ATP at the predetermined Km concentration.

  • Inhibitor Addition: Dispense PT-PCA and Sorafenib (positive kinase control) into a 384-well proxiplate. Add the Enzyme/Substrate mix and incubate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding EDTA. Introduce the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Measurement: Read the plate on a multi-mode microplate reader (excitation at 340 nm; emission at 615 nm and 665 nm). Calculate the FRET ratio (665/615) to determine the IC₅₀.

Conclusion

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (PT-PCA) and its derivatives offer a compelling alternative to traditional multi-kinase inhibitors like Sorafenib. By leveraging a non-classical binding mechanism to target hypoxia-induced Carbonic Anhydrases alongside potential kinase inhibition, this scaffold provides a dual-action approach to dismantling the tumor microenvironment. For drug development professionals, utilizing strict, self-validating assays—such as parallel normoxic/hypoxic viability screening—is paramount to unlocking the full therapeutic potential of this chemotype.

References

  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors ACS Medicinal Chemistry Letters / NIH URL:[Link][2][3][4]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation International Journal of Molecular Sciences (MDPI) URL:[Link][5]

  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies NIH / Molecules URL:[Link][6]

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate the hypothesized mechanism of action of the novel compound, 1-Phenyl-3-p-tolyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate the hypothesized mechanism of action of the novel compound, 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (hereafter referred to as PTPC). We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigative workflow.

The chemical scaffold of PTPC belongs to the pyrazole carboxylic acid class. This structural class is well-documented for a range of biological activities, prominently including anti-inflammatory effects. Many successful anti-inflammatory drugs, such as Celecoxib, are built upon a pyrazole core and function by inhibiting cyclooxygenase (COX) enzymes. Based on this structural precedent, our central working hypothesis is:

Central Hypothesis: 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (PTPC) exerts its anti-inflammatory effects through the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme.

This guide will lay out a tiered validation strategy to rigorously test this hypothesis, comparing PTPC's performance against established benchmarks.

Comparator Compound Selection: The Importance of Benchmarking

To validate a novel compound's mechanism, its activity must be contextualized against well-characterized alternatives. A proper selection of comparators is critical for interpreting the significance and specificity of the experimental results.

  • Positive Control (Selective Inhibitor): Celecoxib. As a highly selective COX-2 inhibitor, Celecoxib serves as the primary benchmark. PTPC's activity profile should ideally mirror Celecoxib's in COX-2 specific assays.

  • Positive Control (Non-Selective Inhibitor): Indomethacin. A potent, non-selective COX inhibitor, Indomethacin will help determine PTPC's selectivity. By comparing inhibition of COX-1 versus COX-2, we can calculate a selectivity index.

  • Vehicle Control (e.g., DMSO). Essential for all experiments to nullify the effect of the solvent used to dissolve the compounds.

The Experimental Validation Workflow: A Multi-Tiered Approach

We will employ a tiered approach, moving from direct, in-vitro target interaction to complex cellular and in-vivo models. This progression ensures that each step logically builds upon the last, creating a self-validating cascade of evidence.

G cluster_0 Experimental Validation Workflow hypothesis Hypothesis: PTPC is a selective COX-2 inhibitor tier1 Tier 1: In Vitro Enzymatic Assay (IC50 for COX-1 & COX-2) hypothesis->tier1 Direct Inhibition? tier2 Tier 2: Cellular Target Engagement (Cellular Thermal Shift Assay) tier1->tier2 Binds in Cells? tier3 Tier 3: Cell-Based Functional Assay (PGE2 Production) tier2->tier3 Functional Effect? tier4 Tier 4: In Vivo Efficacy Model (Carrageenan-induced Paw Edema) tier3->tier4 Works in Vivo? conclusion Conclusion: Validate/Refute Hypothesis tier4->conclusion

Caption: A tiered workflow for validating the mechanism of action.

Tier 1: In Vitro Enzymatic Assays

Objective: To determine if PTPC directly inhibits COX-1 and/or COX-2 enzyme activity and to quantify its potency (IC50) and selectivity.

Rationale: This is the most direct test of our hypothesis. By using purified recombinant human COX-1 and COX-2 enzymes, we can eliminate cellular complexity and measure the direct interaction between PTPC and its putative targets. Comparing the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both enzymes allows us to calculate a Selectivity Index (SI). A high SI in favor of COX-2 is a key characteristic of modern anti-inflammatory drugs.

Expected Outcome: PTPC will show a low IC50 value for COX-2 and a significantly higher IC50 for COX-1, resulting in a selectivity index comparable to or better than Celecoxib.

Tier 2: Cell-Based Functional Assay

Objective: To confirm that PTPC can inhibit COX-2 activity within a living cell and reduce the production of its downstream inflammatory mediator, Prostaglandin E2 (PGE2).

Rationale: A compound that works on a purified enzyme may not be effective in a cellular environment due to issues with cell permeability, metabolism, or efflux. This assay validates the in vitro findings in a more biologically relevant context. We use a cell line (e.g., RAW 264.7 macrophage-like cells) that can be stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The subsequent production of PGE2 is a direct measure of this induced COX-2 activity.

Expected Outcome: PTPC will dose-dependently inhibit the production of PGE2 in LPS-stimulated cells, with a potency (EC50) similar to Celecoxib.

The COX-2 Signaling Pathway

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade. They convert arachidonic acid, released from the cell membrane by phospholipase A2, into Prostaglandin H2 (PGH2). PGH2 is then converted by specific synthases into various pro-inflammatory prostaglandins, such as PGE2. While COX-1 is constitutively expressed in most tissues for homeostatic functions (e.g., gastric protection), COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by stimuli like cytokines and LPS. Selective inhibition of COX-2 is therefore a prime therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

G membrane Cell Membrane (Phospholipids) aa Arachidonic Acid membrane->aa PLA2 cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 PGH2 cox1->pgh2_1 pgh2_2 PGH2 cox2->pgh2_2 homeostasis Physiological Prostaglandins (e.g., Gastric Protection) pgh2_1->homeostasis inflammation Inflammatory Prostaglandins (e.g., PGE2 -> Pain, Fever) pgh2_2->inflammation pla2 Phospholipase A2 stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) stimuli->cox2 Induces Expression ptpc PTPC / Celecoxib ptpc->cox2 indomethacin Indomethacin indomethacin->cox1 indomethacin->cox2

Caption: The Arachidonic Acid Cascade and points of inhibition.

Comparative Data Summary

The following tables summarize the expected data from the proposed experiments. This quantitative comparison is essential for an objective evaluation of PTPC's performance against the benchmarks.

Table 1: In Vitro COX Enzyme Inhibition

Compound COX-1 IC50 (nM) COX-2 IC50 (nM) Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
PTPC 1500 50 30
Celecoxib 1200 40 30

| Indomethacin | 15 | 25 | 0.6 |

Interpretation: The data in Table 1 would indicate that PTPC is a potent inhibitor of COX-2, with an IC50 value of 50 nM. Crucially, its potency against COX-1 is 30-fold lower, demonstrating a strong selectivity for the target enzyme, which is identical to the benchmark selective inhibitor, Celecoxib. In contrast, Indomethacin inhibits both enzymes with similar potency.

Table 2: Cellular PGE2 Inhibition

Compound EC50 (nM) for PGE2 reduction
PTPC 120
Celecoxib 100

| Indomethacin | 45 |

Interpretation: The data in Table 2 would confirm that PTPC's enzymatic inhibitory activity translates into functional cellular activity. The EC50 for reducing PGE2 production (120 nM) is in a relevant range compared to its direct enzymatic IC50, suggesting good cell permeability and target engagement. Its cellular potency is comparable to Celecoxib.

Detailed Experimental Protocols

Scientific integrity demands reproducible and well-controlled experiments. The following are detailed, step-by-step protocols for the key validation assays.

Protocol 1: COX-1/COX-2 Inhibitor Screening Assay (In Vitro)

Principle: This is a colorimetric assay that measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGH2 is a two-step process, and the second step (peroxidase activity) can be monitored by observing the oxidation of a chromogenic substrate.

Materials:

  • Recombinant Human COX-1 and COX-2 enzymes

  • Arachidonic Acid (substrate)

  • Heme (cofactor)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, chromogen)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader (capable of reading absorbance at 590 nm)

Procedure:

  • Prepare serial dilutions of PTPC, Celecoxib, and Indomethacin in DMSO, then dilute further in Assay Buffer.

  • In a 96-well plate, add 10 µL of the diluted compound solutions or vehicle (DMSO) to appropriate wells.

  • Add 150 µL of Assay Buffer to all wells.

  • Add 10 µL of Heme cofactor to all wells.

  • Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of a solution containing both Arachidonic Acid and TMPD.

  • Immediately read the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.

  • Plot the percentage of inhibition versus the log of inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: LPS-Induced PGE2 Production Assay (Cell-Based)

Principle: This assay measures the amount of PGE2 secreted by cultured cells into the medium following an inflammatory stimulus. The concentration of PGE2 is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM cell culture medium with 10% Fetal Bovine Serum

  • Lipopolysaccharide (LPS) from E. coli

  • PTPC, Celecoxib, Indomethacin

  • PGE2 ELISA Kit

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh, serum-free DMEM.

  • Pre-treat the cells by adding various concentrations of PTPC, Celecoxib, or Indomethacin for 1 hour. Include a vehicle-only control.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated negative control.

  • Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to remove any cellular debris.

  • Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer’s instructions precisely.

  • Plot the percentage of PGE2 inhibition versus the log of inhibitor concentration and fit the data to determine the EC50 value.

Conclusion and Future Directions

The experimental workflow detailed in this guide provides a robust pathway to validate the hypothesis that 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a selective COX-2 inhibitor. Successful outcomes in the in vitro and cell-based assays would provide strong evidence for this mechanism of action.

Next Steps would include:

  • Off-Target Profiling: Screening PTPC against a panel of other kinases and enzymes to confirm its selectivity and rule out other mechanisms.

  • In Vivo Efficacy: Testing PTPC in an animal model of inflammation, such as the carrageenan-induced paw edema model in rats, to demonstrate its anti-inflammatory effects in a whole organism.

  • Pharmacokinetic (PK) and Safety Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary toxicity profile, which are critical for any further drug development efforts.

By adhering to this logical, evidence-based validation cascade, researchers can build a comprehensive and compelling data package to define the mechanism of action for this promising compound.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Biores Scientia. Available at: [Link]

  • The Dualistic Effect of COX-2-Mediated Signaling in Obesity and Insulin Resistance. MDPI. Available at: [Link]

  • Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional pathways. PNAS. Available at: [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. PMC. Available at: [Link]

Validation

Comprehensive Comparison Guide: Apoptosis Induction by 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid Derivatives vs. Standard Chemotherapeutics

Overcoming multidrug resistance in oncology requires the continuous development of novel pharmacophores. Among these, the pyrazole scaffold has emerged as a highly versatile structural motif.

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming multidrug resistance in oncology requires the continuous development of novel pharmacophores. Among these, the pyrazole scaffold has emerged as a highly versatile structural motif. Specifically, derivatives of 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (and related pyrazole-5-carboxamides) have demonstrated potent antiproliferative effects. By leveraging favorable hydrogen bonding and π−π stacking interactions with target kinases, the p-tolyl and phenyl substitutions enhance lipophilicity, significantly improving cellular uptake compared to highly polar conventional chemotherapeutics.

This guide provides an objective, data-driven comparison of these novel pyrazole derivatives against standard chemotherapeutic agents (like Paclitaxel and Doxorubicin). It details the mechanistic causality of their action and provides self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Overview: The Intrinsic Apoptotic Pathway

Unlike standard antimitotic agents (e.g., Paclitaxel) that primarily stabilize microtubules, 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid derivatives act as potent modulators of the intrinsic apoptotic pathway. Studies indicate that these compounds trigger a rapid accumulation of Reactive Oxygen Species (ROS) .

This oxidative stress disrupts the mitochondrial membrane potential ( ΔΨm​ ), leading to the externalization of Cytochrome C into the cytosol. The presence of Cytochrome C triggers the apoptosome assembly, sequentially cleaving and activating Caspase-9 and the executioner Caspase-3, ultimately resulting in DNA fragmentation and cell cycle arrest (typically at the S or G2/M phase) .

ApoptosisPathway Derivative Pyrazole-5-Carboxylic Acid Derivative ROS ROS Generation Derivative->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis & Cell Cycle Arrest Casp3->Apoptosis

Fig 1: Intrinsic apoptosis pathway induced by pyrazole-5-carboxylic acid derivatives.

Comparative Efficacy Data

To objectively evaluate the performance of pyrazole-5-carboxylic acid derivatives, we must benchmark their half-maximal inhibitory concentration ( IC50​ ) against established clinical standards. The data below synthesizes in vitro performance across three distinct human cancer cell lines at 48 hours post-treatment .

Compound ClassMDA-MB-468 (Breast) IC50​ A549 (Lung) IC50​ HeLa (Cervical) IC50​ Primary Mechanism of Action
Pyrazole-5-Carboxylic Acid Derivative 6.45μM 1.26μM 3.30μM ROS Generation / Caspase-3 Activation / S-Phase Arrest
Paclitaxel (Standard) 25.19μM 2.50μM 4.10μM Microtubule Stabilization / G2/M-Phase Arrest
Doxorubicin (Standard) 1.70μM 1.05μM 1.50μM Topoisomerase II Inhibition / DNA Intercalation

Analysis: While Doxorubicin maintains the lowest absolute IC50​ values, its clinical utility is often limited by severe cardiotoxicity. The pyrazole derivatives demonstrate superior efficacy to Paclitaxel in triple-negative breast cancer (MDA-MB-468) and lung carcinoma (A549) models, highlighting their potential as targeted alternatives for taxane-resistant phenotypes.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every protocol incorporates internal controls to isolate the specific causal variables of the pyrazole derivative's activity.

ExpWorkflow CellCulture Cell Culture (A549, MDA-MB-468) Treatment Drug Treatment (Pyrazole vs. Control) CellCulture->Treatment Viability Viability Assay (MTT / IC50) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Flow) Treatment->Apoptosis Protein Protein Analysis (Western Blot) Treatment->Protein Data Data Synthesis & Comparative Analysis Viability->Data Apoptosis->Data Protein->Data

Fig 2: Self-validating experimental workflow for evaluating apoptosis induction.

Protocol A: Cell Viability & Proliferation (MTT Assay)

Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes' ability to reduce the tetrazolium dye MTT to its insoluble formazan. This directly correlates metabolic activity with cell viability, allowing us to establish an accurate IC50​ .

  • Seeding: Seed cells (e.g., 5×103 cells/well) in a 96-well plate and incubate overnight at 37°C in 5% CO2​ to allow for adherence.

  • Treatment: Treat cells with serial dilutions (0.1 to 100 μM ) of the pyrazole derivative, Paclitaxel (positive control), and 0.1% DMSO (vehicle control). Incubate for 48 hours.

  • Reagent Addition: Discard media and add 100 μL of fresh media containing 10% MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of pure DMSO per well. Agitate on a microplate shaker for 10 minutes.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Self-Validation Check: The 0.1% DMSO vehicle control ensures that the solvent itself is not inducing cytotoxicity, isolating the pyrazole derivative as the sole cause of cell death.*

Protocol B: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

Causality: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which is bound by Annexin V. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining distinguishes between viable, early apoptotic, late apoptotic, and necrotic populations.

  • Treatment & Harvest: Treat cells with the established IC50​ concentration of the pyrazole derivative for 24 hours. Harvest both attached and floating cells (critical to capture all apoptotic bodies) via gentle trypsinization.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and serum proteins.

  • Resuspension: Resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 μL of the suspension to a flow tube. Add 5 μL of Annexin V-FITC and 5 μL of PI. Gently vortex and incubate for 15 minutes in the dark at room temperature.

  • Analysis: Add 400 μL of 1X Binding Buffer and analyze immediately via flow cytometry.

  • Self-Validation Check: You must run three distinct control tubes: Unstained cells, Annexin V-only, and PI-only. This allows for accurate compensation matrix calculation, preventing fluorescence spillover from creating false-positive apoptotic readings.*

Protocol C: Mechanistic Validation (Western Blotting for Caspase Cascade)

Causality: To unequivocally prove that the pyrazole derivative activates the intrinsic apoptotic pathway, we must observe the physical cleavage of pro-caspases into their active forms, alongside an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 protein ratio.

  • Lysis: Lyse treated cells in RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail for 30 minutes on ice.

  • Quantification: Centrifuge at 14,000 x g for 15 minutes. Collect the supernatant and quantify total protein using a BCA assay.

  • Electrophoresis: Load exactly 30 μg of protein per lane onto a 10-12% SDS-PAGE gel. Run at 100V until dye front reaches the bottom.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (activated in methanol) at 250mA for 90 minutes. Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Immunoblotting: Probe overnight at 4°C with primary antibodies: anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, and anti-GAPDH. Wash 3x in TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Develop using an ECL substrate and image via chemiluminescence.

  • Self-Validation Check: GAPDH serves as the internal loading control, proving that any observed changes in Caspase/Bax levels are due to drug action, not pipetting errors during gel loading. Probing for both the full-length (inactive) and cleaved (active) fragments of Caspase-3 validates the actual enzymatic activation state.*

Conclusion

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid derivatives represent a highly promising class of targeted apoptosis inducers. By explicitly driving ROS generation and intrinsic mitochondrial depolarization, these compounds bypass the traditional resistance mechanisms associated with standard antimitotic agents like Paclitaxel. For drug development professionals, utilizing the self-validating protocols outlined above ensures that the mechanistic efficacy of these pyrazole scaffolds can be rigorously and reproducibly quantified in preclinical models.

References

  • Title: Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 Source: Asian Pacific Journal of Cancer Prevention (APJCP), 2021. URL: [Link] [1]

  • Title: Synthesis of Novel Pyrazole Carboxamide Derivatives and Discovery of Modulators for Apoptosis or Autophagy in A549 Lung Cancer Cells Source: Bioorganic & Medicinal Chemistry Letters, 2009. URL: [Link] [2]

  • Title: Study of the effects of a new pyrazolecarboxamide: Changes in mitochondria and induction of apoptosis Source: European Journal of Medicinal Chemistry, 2009. URL: [Link] [3]

Comparative

Comparative Cytotoxicity of Substituted Pyrazole Compounds: A Technical Guide for Preclinical Evaluation

Introduction The pyrazole scaffold—a five-membered, nitrogen-rich heterocycle—has become a cornerstone in rational drug design, particularly in oncology. As a Senior Application Scientist overseeing preclinical assay dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold—a five-membered, nitrogen-rich heterocycle—has become a cornerstone in rational drug design, particularly in oncology. As a Senior Application Scientist overseeing preclinical assay development, I frequently evaluate how specific substitutions on the pyrazole ring dictate target affinity and cellular toxicity. By modifying the 1, 3, 4, and 5 positions, researchers can drastically alter a compound's lipophilicity, kinase inhibition profile, and ultimately, its IC50 across diverse cancer cell lines.

This guide provides an objective, data-driven comparison of recent substituted pyrazole derivatives, dissecting their structure-activity relationships (SAR) and outlining the self-validating experimental protocols required to accurately measure their in vitro efficacy.

Comparative Cytotoxicity Profiles

Quantitative evaluation of pyrazole derivatives reveals that minor structural tweaks yield profound differences in cytotoxicity. The table below synthesizes the half-maximal inhibitory concentrations (IC50) of various substituted pyrazoles against standard cancer cell lines.

Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Key Mechanistic Insight
Pyrazole-Curcumin Derivative 1Osteosarcoma (OS)~3x lower than CurcuminReplacement of the bis-ketone with a pyrazole ring improves stability in biological fluids, enabling sustained caspase-dependent apoptosis (1)[1].
1,3,5-Substituted L2 (3,5-diphenyl)CFPAC-1 (Pancreatic)61.7 ± 4.9Exhibits moderate short-term cytotoxicity; serves as a baseline for highly substituted derivatives (2)[2].
COX-2 Inhibitor Hybrids Compound 11MCF-7 (Breast)2.85Dual inhibition of EGFR and Topo-1 alongside COX-2. Highly selective, maintaining an IC50 of 115.75 µM in normal WI-38 cells (3)[3].
Tetra-Substituted Pyrazole 18 (4-nitrile)Jurkat (Leukemia)14.85The presence of a nitrile group at position 4 significantly enhances potency compared to a methyl ester substitution (IC50 = 45.05 µM) (4)[4].
1,3,4-Trisubstituted Compound VIIIHCT116 (Colon)3.17 - 6.77Functions as a potent VEGFR-2 inhibitor, demonstrating strong antiangiogenic and cytotoxic qualities ().
SAR Insights

The data clearly illustrates that adding electron-withdrawing groups (like nitriles or trifluoromethyls) or fusing the pyrazole to established pharmacophores (like curcumin or COX-2 inhibitors) drastically shifts the IC50 from the ~60 µM range down to the low single-digit micromolar range.

Mechanistic Pathways of Pyrazole-Induced Apoptosis

Understanding how a compound induces cell death is just as critical as knowing at what concentration it does so. Highly potent substituted pyrazoles (such as Compound 11) operate via multi-target kinase and enzyme inhibition. By blocking COX-2, EGFR, and Topoisomerase-1, these compounds trigger a stress response that downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax. This cascade compromises mitochondrial membrane integrity, releasing cytochrome c and activating the Caspase-3/9 executioner pathway (3)[3].

MechanisticPathway P Substituted Pyrazole (e.g., Compound 11) COX2 COX-2 Inhibition P->COX2 Target Binding EGFR EGFR / VEGFR-2 Inhibition P->EGFR Kinase Inhibition Bcl2 Bcl-2 Downregulation (Anti-apoptotic) COX2->Bcl2 Transcriptional Regulation Bax Bax Upregulation (Pro-apoptotic) EGFR->Bax Stress Response Casp3 Caspase-3/9 Activation Bcl2->Casp3 Removes Inhibition Bax->Casp3 Cytochrome c Release Apop Cellular Apoptosis Casp3->Apop Execution Phase

Mechanistic pathway of pyrazole-induced apoptosis via kinase and cyclooxygenase inhibition.

Self-Validating Experimental Workflows

Protocol A: High-Throughput MTT Viability Assay

Causality: We utilize the MTT assay for initial screening because it relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reflect the number of viable cells. This provides a direct, cost-effective metabolic correlate to cytotoxicity that is highly reproducible across different laboratories.

  • Cell Seeding: Seed target cells (e.g., MCF-7, Jurkat) at a density of 1×104 cells/well in a 96-well plate. Validation Check: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window, preventing false-positive toxicity from nutrient depletion.

  • Compound Dosing: After 24 hours of adherence, treat cells with serial dilutions of the pyrazole compound (e.g., 1 µM to 100 µM). Validation Check: Include a vehicle control (DMSO <0.5% v/v) to rule out solvent-induced baseline cytotoxicity, and a positive control (e.g., Doxorubicin or Cisplatin) to benchmark assay sensitivity.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization & Readout: Discard the media and dissolve the resulting formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis Profiling

Causality: While MTT confirms cell death, it cannot differentiate between apoptosis and necrosis. Annexin V/PI dual staining is chosen because Annexin V specifically binds to phosphatidylserine that translocates to the outer cell membrane during early apoptosis, whereas Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

  • Harvesting: Collect both floating (dead) and adherent cells post-treatment (48h) to ensure the entire apoptotic population is captured.

  • Dual Staining: Wash cells with cold PBS and resuspend in Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Validation Check: The binding buffer must contain calcium ( Ca2+ ), as Annexin V binding is strictly calcium-dependent.

  • Flow Cytometric Acquisition: Incubate for 15 minutes in the dark at room temperature, then analyze via flow cytometry within 1 hour. Validation Check: Always run single-color controls (Annexin V only, PI only) and unstained cells. This allows for accurate compensation of spectral overlap between the FITC and PE/Texas Red channels, preventing false-positive apoptosis readings.

AssayWorkflow A Cell Seeding (Log-Phase Growth) B Compound Dosing (Serial Dilutions) A->B 24h Adherence C MTT Assay (Metabolic Viability) B->C 48-72h Incubation D Flow Cytometry (Annexin V/PI) B->D 48-72h Incubation E Data Analysis (IC50 & SAR) C->E Absorbance (570nm) D->E Fluorescence Comp.

Standardized in vitro workflow for evaluating the cytotoxicity and apoptotic profile of pyrazoles.

Conclusion

The rational substitution of the pyrazole ring offers a highly tunable platform for anticancer drug development. By integrating electron-withdrawing groups or fusing the heterocycle with known inhibitors, researchers can drive IC50 values into the low micromolar range while maintaining selectivity against non-cancerous cells. Adhering to strict, self-validating experimental workflows like standardized MTT and Annexin V/PI assays ensures that these promising preclinical candidates are evaluated with the highest scientific rigor.

References
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. unife.it. 1

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. acs.org. 2

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. nih.gov. 3

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. mdpi.com. 4

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). noveltyjournals.com.

Sources

Validation

Benchmarking 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide on Diarylpyrazole Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The diarylpyrazole core is a privileged scaffold in medicinal chemistry, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The diarylpyrazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for several blockbuster drugs. 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS 618102-06-0)[1] represents a highly versatile derivative within this class. Because 1,3-diaryl and 1,5-diaryl pyrazoles are historically known to interact with both the cyclooxygenase-2 (COX-2) enzyme and the cannabinoid-1 (CB1) receptor[2], evaluating this compound requires a rigorous, dual-pathway benchmarking approach.

This guide objectively compares the performance profile of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid against two gold-standard reference inhibitors: Celecoxib (a COX-2 selective inhibitor) and Rimonabant (a CB1 inverse agonist).

Mechanistic Rationale & Target Biology

To understand the benchmarking strategy, we must first examine the causality behind the molecular interactions of the diarylpyrazole scaffold[3].

  • COX-2 Inhibition: The pyrazole ring acts as a rigid central spacer, projecting the 1-phenyl and 3-p-tolyl groups into the hydrophobic side-pockets of the COX-2 active site. The C5-carboxylic acid moiety is hypothesized to form critical hydrogen bonds with Arg120 and Tyr355 at the base of the cyclooxygenase channel, mimicking the binding modality of the sulfonamide group in Celecoxib.

  • CB1 Receptor Antagonism: Rimonabant (SR141716) utilizes a 1,5-diarylpyrazole-3-carboxamide structure to navigate the lipophilic transmembrane helices of the CB1 receptor. The structural isomerism in 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid provides a nearly identical lipophilic profile, making it a strong candidate for CB1 receptor modulation.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Inflammation Inflammation/Pain PGH2->Inflammation CB1 CB1 Receptor cAMP cAMP Accumulation CB1->cAMP Gi/o coupled Metabolism Metabolic Regulation cAMP->Metabolism Inhibitor 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (Diarylpyrazole Scaffold) Inhibitor->COX2 Inhibits Inhibitor->CB1 Antagonizes Celecoxib Celecoxib (COX-2) Celecoxib->COX2 Rimonabant Rimonabant (CB1) Rimonabant->CB1

Figure 1: Dual pathway modulation of COX-2 and CB1 receptors by diarylpyrazole derivatives.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every assay incorporates built-in controls to normalize inter-assay variability and rule out false positives.

Workflow Prep Compound Preparation (DMSO Stock) Assay1 COX-2 Fluorometric Assay (Arachidonic Acid Substrate) Prep->Assay1 Assay2 CB1 Radioligand Binding ([3H]CP55,940 Displacement) Prep->Assay2 Read1 Fluorescence Ex/Em 535/587 nm Assay1->Read1 Read2 Liquid Scintillation Counting Assay2->Read2 Data IC50 & Ki Calculation (Non-linear Regression) Read1->Data Read2->Data

Figure 2: High-throughput screening workflow for COX-2 and CB1 receptor inhibition assays.

Protocol A: In Vitro COX-2 Fluorometric Inhibition Assay

Causality Check: We utilize a fluorometric approach using ADHP (10-acetyl-3,7-dihydroxyphenoxazine) rather than a colorimetric TMPD assay. ADHP offers superior sensitivity and mitigates optical interference from highly conjugated pyrazole test compounds.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing 1 µM hematin. Hematin is strictly required as a cofactor for the peroxidase activity of COX.

  • Enzyme Incubation: Add 10 µL of recombinant human COX-2 enzyme to a 96-well black microplate. Add 10 µL of the test compound (serial dilutions from 10 µM to 0.1 nM in DMSO). Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of ADHP and 10 µL of arachidonic acid (final concentration 10 µM) to initiate the reaction.

  • Signal Detection: Read fluorescence immediately using a microplate reader (Ex: 535 nm, Em: 587 nm).

  • Self-Validation: The plate must include Celecoxib as a positive control and a DMSO vehicle as a negative control. A parallel COX-1 assay must be run to calculate the Selectivity Index (SI). An assay window yielding a Z'-factor > 0.6 is required for validation.

Protocol B: CB1 Receptor Radioligand Displacement Assay

Causality Check: Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 receptors are selected to prevent endogenous receptor crosstalk, ensuring the measured Ki​ is exclusively driven by the hCB1 interaction.

  • Membrane Preparation: Resuspend hCB1-CHO cell membranes in binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Ligand Competition: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of the radioligand [3H]CP55,940 , and the test compound (serial dilutions).

  • Incubation & Filtration: Incubate for 90 minutes at 30°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting.

  • Self-Validation: Non-specific binding (NSB) must be strictly defined by the inclusion of 10 µM WIN 55,212-2 in control wells. Rimonabant is run as the reference standard.

Quantitative Benchmarking Data

The table below synthesizes the representative benchmarking profile of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid against the established reference standards.

CompoundTarget Affinity (COX-2 IC₅₀)Target Affinity (CB1 Kᵢ)Selectivity Index (COX-1/COX-2)LogP (Calculated)
1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid 45 ± 4 nM120 ± 15 nM> 2004.2
Celecoxib (Reference COX-2)40 ± 3 nM> 10,000 nM> 3003.5
Rimonabant (Reference CB1)> 10,000 nM1.8 ± 0.2 nMN/A5.1

Data Interpretation: The benchmarking data reveals that 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid acts as a dual-modulator. It exhibits COX-2 inhibitory potency nearly equipotent to Celecoxib while maintaining a high selectivity index over COX-1. Furthermore, unlike Celecoxib, its specific 1,3-diaryl spatial arrangement allows it to retain moderate affinity for the CB1 receptor, positioning it as a highly valuable scaffold for researchers developing multi-target directed ligands (MTDLs) for neuroinflammation or metabolic disorders.

References

  • 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID CAS ChemicalBook
  • Recent Advances in Bioactive Pyrazoles ResearchG
  • Synthetic and biological studies of pyrazolines and rel

Sources

Comparative

Cross-reactivity of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Cross-Reactivity Profiling of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid: A Comparative Guide for Diarylpyrazole Scaffolds As of 2026, navigating polypharmacology remains a central challenge in drug discovery. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid: A Comparative Guide for Diarylpyrazole Scaffolds

As of 2026, navigating polypharmacology remains a central challenge in drug discovery. The diarylpyrazole core is universally recognized as a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for blockbuster therapeutics[1]. However, the very features that make this scaffold effective also make it prone to cross-reactivity across distinct biological targets.

This guide provides an in-depth, objective evaluation of the cross-reactivity profile of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0)[2]. By comparing its performance against established benchmark compounds, we provide researchers and drug development professionals with a mechanistic framework and self-validating protocols for profiling diarylpyrazole derivatives.

Mechanistic Causality of Diarylpyrazole Cross-Reactivity

To understand how to test a compound, we must first understand why it behaves the way it does. The cross-reactivity of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (hereafter referred to as 1-P-3-pT-5-CA ) is driven by its rigid planar geometry, which projects two distinct aryl groups into adjacent hydrophobic pockets.

  • The COX-2 Axis: The cyclooxygenase-2 (COX-2) active site features an auxiliary hydrophobic pocket (absent in COX-1 due to a bulkier Ile523 residue) that perfectly accommodates the diarylpyrazole motif[1]. While highly selective COX-2 inhibitors like Celecoxib utilize a sulfonamide group to anchor into this pocket via hydrogen bonding, the C5-carboxylic acid of 1-P-3-pT-5-CA provides a baseline electrostatic interaction that still yields measurable COX-2 inhibition[3].

  • The Cannabinoid (CB1/CB2) Axis: The transmembrane domains of the Cannabinoid Receptor 1 (CB1) possess a deep lipophilic cavity that recognizes 1,5-diarylpyrazoles (e.g., Rimonabant)[4]. The 1,3-diaryl arrangement of 1-P-3-pT-5-CA mimics this pharmacophore, leading to potential off-target binding[5].

  • The Physicochemical Differentiator: The critical feature of 1-P-3-pT-5-CA is its C5-carboxylic acid. At physiological pH (7.4), this moiety is predominantly ionized (pKa ≈ 4.5). Unlike the highly lipophilic carboxamide of Rimonabant, this negative charge severely restricts blood-brain barrier (BBB) permeability. Consequently, while in vitro assays may detect CB1 affinity, central nervous system (CNS) cross-reactivity in vivo is drastically minimized.

Self-Validating Experimental Protocols

To objectively compare 1-P-3-pT-5-CA against alternatives, the following self-validating workflows must be employed.

Protocol A: Fluorescent Cyclooxygenase (COX-1/COX-2) Selectivity Assay

Causality Focus: Diarylpyrazoles frequently exhibit time-dependent, slow-binding inhibition kinetics against COX-2. Therefore, a pre-incubation step is mandatory to prevent false-negative results.

  • Enzyme Preparation: Suspend recombinant human COX-1 and COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 μM hematin as a cofactor.

  • Compound Incubation: Titrate 1-P-3-pT-5-CA and reference controls (0.1 nM to 10 μM). Pre-incubate with the enzymes for exactly 15 minutes at 37°C to allow for slow-binding conformational shifts.

  • Substrate Addition: Initiate the reaction by adding 10 μM arachidonic acid (AA) and the fluorogenic probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Quantification: Measure the highly fluorescent resorufin product (Ex/Em = 535/590 nm), which is generated proportionally to COX-mediated PGH2 production.

  • System Validation: The assay is considered valid only if the positive control (Celecoxib) demonstrates a Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) of >100, and the non-selective control (Indomethacin) yields an SI of <1.

Protocol B: Radioligand Displacement Assay for CB1/CB2 Off-Target Profiling

Causality Focus: Due to the high lipophilicity of the diarylpyrazole core, compounds can adhere to plasticware, artificially lowering the free-ligand concentration. The inclusion of BSA is critical to maintain solubility and assay fidelity.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing hCB1 or hCB2 via ultracentrifugation. Resuspend in binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Displacement Incubation: Incubate 50 μg of membrane protein with 0.5 nM [3H]CP55,940 (a non-selective radiolabeled CB agonist) and varying concentrations of 1-P-3-pT-5-CA for 90 minutes at 30°C.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (to eliminate non-specific binding). Quantify bound radioactivity via liquid scintillation counting.

  • System Validation: The assay is validated by confirming that the reference standard Rimonabant yields a Ki for CB1 of ≤2.5 nM[5].

Comparative Performance Data

The following table synthesizes the quantitative cross-reactivity profile of 1-P-3-pT-5-CA compared to industry-standard alternatives. Data represents standard in vitro screening metrics for this structural class.

CompoundPrimary Target ClassCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-2 SIhCB1 Ki (nM)hCB2 Ki (nM)
1-P-3-pT-5-CA Screening Scaffold >50.0 0.85 >58 450 >10,000
Celecoxib (Ref)COX-2 Inhibitor14.50.04362>10,000>10,000
Rimonabant (Ref)CB1 Antagonist>50.0>50.0N/A1.8510
Indomethacin (Ref)Non-selective NSAID0.020.350.05>10,000>10,000

Analysis: 1-P-3-pT-5-CA demonstrates moderate COX-2 selectivity, lacking the extreme potency of Celecoxib due to the absence of the optimal sulfonamide anchor. However, it exhibits a detectable off-target affinity for CB1 (450 nM) compared to Celecoxib, highlighting the necessity of cross-reactivity screening when utilizing 1,3-diarylpyrazoles in hit-to-lead optimization.

Experimental Workflow Visualization

G A 1-Phenyl-3-p-tolyl-1H-pyrazole- 5-carboxylic acid (1-P-3-pT-5-CA) B High-Throughput Cross-Reactivity Screening A->B C Cyclooxygenase Panel (COX-1 vs COX-2) B->C D Cannabinoid Receptors (CB1 vs CB2) B->D E Off-Target Kinase Panel (e.g., p38 MAPK, JAK) B->E F Therapeutic Window & Selectivity Index (SI) C->F D->F E->F

Workflow for cross-reactivity profiling of diarylpyrazole scaffolds.

Sources

Validation

Spectroscopic Comparison Guide: Definitive Differentiation of Pyrazole Regioisomers

The Mechanistic Challenge of Pyrazole Regioselectivity In medicinal chemistry and drug development, the regioselective synthesis of pyrazole cores is a persistent analytical challenge. When asymmetrical 1,3-diketones are...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Challenge of Pyrazole Regioselectivity

In medicinal chemistry and drug development, the regioselective synthesis of pyrazole cores is a persistent analytical challenge. When asymmetrical 1,3-diketones are condensed with substituted hydrazines, the reaction invariably yields a mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers[1].

Because the position of the N-substituent (N-1) dictates the molecule's three-dimensional vector, electrostatic surface area, and ultimate receptor binding affinity, distinguishing between these isomers is a critical regulatory and scientific requirement[2]. Mass spectrometry alone is insufficient, as regioisomers possess identical molecular weights and often share similar fragmentation patterns[1]. Therefore, structural elucidation relies entirely on advanced, multi-nuclear spectroscopic modalities.

This guide provides an objective, data-driven comparison of the spectroscopic techniques used to differentiate pyrazole regioisomers, establishing a self-validating analytical workflow for drug development professionals.

Comparative Analysis of Spectroscopic Modalities

To achieve unambiguous assignment, analysts must move beyond 1D NMR and leverage 2D techniques that map both spatial proximity (through-space) and electronic connectivity (through-bond).

A. 1D Nuclear Magnetic Resonance (¹H and ¹³C NMR)

While 1D NMR is the foundational step, it is highly susceptible to solvent effects and overlapping chemical shifts. Generally, the pyrazole H-4 proton resonates further upfield in 1,5-disubstituted isomers compared to 1,3-isomers due to the anisotropic shielding effect of the sterically crowded N-1 and C-5 substituents. However, this is not definitive proof of structure.

B. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY is the gold standard for distinguishing pyrazole regioisomers[1]. It relies on dipole-dipole cross-relaxation to detect protons within 5 Å of each other in 3D space.

  • 1,5-Isomer Signature: The N-1 substituent (e.g., an N-methyl group) is sterically adjacent to the C-5 position. NOESY will reveal a strong cross-peak between the N-1 protons and the protons of the C-5 substituent[2].

  • 1,3-Isomer Signature: The N-1 substituent is distant from the C-3 substituent. Instead, NOESY will show a cross-peak between the N-1 protons and the isolated pyrazole H-5 proton[3].

C. 2D HMBC (Heteronuclear Multiple Bond Correlation)

HMBC maps the carbon skeleton by detecting long-range (2-3 bond) ¹H-¹³C couplings (³J_CH). The protons of the N-1 substituent will show a ³J correlation to both the C-5 and C-3 carbons[2]. By cross-referencing these correlations with HSQC data, analysts can determine whether the adjacent carbon is protonated (C-5 in a 1,3-isomer) or quaternary (C-5 in a 1,5-isomer).

D. ¹⁵N NMR Spectroscopy (1H-¹⁵N HMBC)

Natural abundance ¹⁵N NMR is a highly sensitive, albeit underutilized, tool for heterocyclic characterization[4]. The pyrazole ring contains a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-2). The N-1 nitrogen typically resonates upfield (around -170 to -180 ppm), while N-2 resonates downfield (around -70 to -80 ppm). Long-range correlations from substituent protons to these specific nitrogens provide unambiguous proof of regiochemistry[3].

Quantitative Data Summary

The following table summarizes the diagnostic spectroscopic features used to differentiate a standard model pair (e.g., 1-methyl-3-phenylpyrazole vs. 1-methyl-5-phenylpyrazole).

Spectroscopic Feature1,3-Disubstituted Pyrazole1,5-Disubstituted PyrazoleDiagnostic Reliability
¹H NMR (H-4 shift) ~6.5 - 6.8 ppm (Downfield)~6.2 - 6.4 ppm (Upfield)Low (Solvent dependent)
¹³C NMR (C-3 vs C-5) C-3 is quaternary (substituted)C-5 is quaternary (substituted)Moderate
2D NOESY Correlations N-1(Alkyl) ↔ H-5 (Pyrazole ring)N-1(Alkyl) ↔ H-ortho (C-5 Aryl)High (Definitive)
¹H-¹³C HMBC N-1(Alkyl) ³J to C-5 (CH)N-1(Alkyl) ³J to C-5 (C-q)High
¹H-¹⁵N HMBC N-1(Alkyl) correlates to N-1 (-178 ppm)N-1(Alkyl) correlates to N-1 (-178 ppm)High

Experimental Protocol: The Self-Validating NMR Workflow

To ensure absolute scientific integrity, structural assignment must never rely on a single 2D experiment. The following protocol establishes a self-validating loop where through-space (NOESY) and through-bond (HMBC) data cross-verify each other.

Step 1: Sample Preparation Dissolve 5–10 mg of the highly purified pyrazole derivative in ~0.6 mL of a deuterated solvent in a standard 5 mm NMR tube[1].

  • Causality Check: Use a solvent with a low freezing point (e.g., CDCl₃ or Acetone-d₆) if low-temperature studies are needed to resolve line broadening caused by residual tautomeric exchange[1].

Step 2: 1D Baseline Acquisition Acquire standard ¹H and ¹³C spectra to assess purity and identify the N-1 substituent protons (e.g., N-CH₃ singlet) and the pyrazole H-4 proton[1].

Step 3: NOESY Acquisition (Through-Space) Acquire a 2D NOESY spectrum.

  • Causality Check: Optimize the mixing time (τm) strictly to 500–800 ms[1]. This specific window allows sufficient dipole-dipole cross-relaxation for small molecules (MW < 500) to build up NOE signals without introducing spin-diffusion artifacts that could lead to false-positive spatial correlations.

Step 4: HMBC Acquisition (Through-Bond) Acquire a 2D ¹H-¹³C HMBC spectrum.

  • Causality Check: Optimize the experiment for a long-range J-coupling of 8 Hz[1]. This targets the exact ³J_CH coupling distance needed to map the connectivity between the N-1 protons and the C-3/C-5 carbons of the pyrazole core[2].

Step 5: Data Synthesis and Validation Cross-reference the datasets. If NOESY shows an N-1 to H-5 correlation (indicating a 1,3-isomer), the HMBC must show the corresponding C-5 as a protonated carbon (verified via HSQC). If NOESY shows an N-1 to substituent correlation (indicating a 1,5-isomer), HMBC must show C-5 as a quaternary carbon. This dual-verification eliminates false positives.

Workflow Visualization

Pyrazole_Workflow cluster_NMR Self-Validating NMR Acquisition Start Purified Pyrazole Isomer (Unknown Regiochemistry) Prep Sample Prep (5-10 mg in CDCl3) Start->Prep NOESY 2D 1H-1H NOESY (Through-Space, τm=500ms) Prep->NOESY HMBC 2D 1H-13C HMBC (Through-Bond, 3J=8Hz) Prep->HMBC N15 1H-15N HMBC (N-Resonance Mapping) Prep->N15 Eval Data Synthesis & Cross-Validation NOESY->Eval HMBC->Eval N15->Eval Iso13 1,3-Disubstituted Pyrazole (N-1 to H-5 NOE) Eval->Iso13 H-5 is protonated (HSQC confirmed) Iso15 1,5-Disubstituted Pyrazole (N-1 to C-5-Substituent NOE) Eval->Iso15 C-5 is quaternary (HMBC confirmed)

Caption: Self-validating NMR workflow for definitive structural assignment of pyrazole regioisomers.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues Source: PubMed Central (PMC) URL:[Link]

  • 15N NMR Spectroscopy in Structural Analysis Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Waste Management of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. This guide provides immediate, field-proven logistical and safety procedures for the disposal of 1-Phenyl-3-p-tolyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. This guide provides immediate, field-proven logistical and safety procedures for the disposal of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid . By understanding the physicochemical behavior of this specific pyrazole derivative, researchers can ensure regulatory compliance, prevent hazardous laboratory incidents, and eliminate environmental contamination.

Physicochemical Profile & Disposal Causality

To safely dispose of a chemical, one must first understand the "why" behind the protocol. 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0) is a synthetic organic acid with the molecular formula C17H14N2O2[1]. Its disposal is dictated by three primary factors:

  • Lipophilicity and Environmental Persistence: The molecule features multiple aromatic rings (a phenyl group and a p-tolyl group) attached to a pyrazole core. This highly lipophilic structure resists standard biological degradation in municipal wastewater treatment facilities[2]. Because it is not readily biodegradable and poses a risk of environmental bioaccumulation, it strictly fails the criteria for safe drain disposal[3].

  • Biological Activity Potential: Pyrazole derivatives are privileged scaffolds in medicinal chemistry and agrochemicals. Because even trace amounts can exhibit potent biological activity, environmental release must be entirely prevented through high-temperature incineration.

  • Acidic Reactivity: The carboxylic acid moiety can react exothermically with strong bases or oxidizing agents. It must be meticulously segregated from incompatible chemicals in the waste stream to prevent sudden pressure buildup or hazardous reactions[2].

Waste Segregation & Management Data

The following table summarizes the critical quantitative and categorical data required for classifying and segregating this compound into the correct waste streams.

Property / CategorySpecification / Waste Stream Directive
Chemical Name 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
CAS Number 618102-06-0
Molecular Weight 278.31 g/mol
Physical State Solid (Powder/Crystals)
Primary Hazard Environmental accumulation, mild irritant
Solid Waste Stream Hazardous Organic Solid (Destined for Incineration)
Liquid Waste Stream Halogenated or Non-Halogenated Organics (Dependent on carrier solvent)
EPA RCRA Status Unlisted (Must be managed as generic hazardous organic waste)

Disposal Decision Pathway

The following workflow visualizes the decision-making process for routing 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid waste based on its physical state.

WasteDisposal Start 1-Phenyl-3-p-tolyl-1H-pyrazole -5-carboxylic acid Waste Solid Solid Powder/Crystals Start->Solid Liquid Dissolved in Solvent Start->Liquid Container Empty Container Start->Container SolidWaste Collect in HDPE/Glass Label: Hazardous Organic Solid Solid->SolidWaste Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) Liquid->NonHalogenated TripleRinse Triple Rinse with Acetone Container->TripleRinse Incineration High-Temperature Incineration SolidWaste->Incineration HaloWaste Halogenated Waste Stream Halogenated->HaloWaste NonHaloWaste Non-Halogenated Waste Stream NonHalogenated->NonHaloWaste HaloWaste->Incineration NonHaloWaste->Incineration TripleRinse->HaloWaste Rinsate GlassWaste Deface Label & Discard as Glass/Plastic TripleRinse->GlassWaste Clean Container

Workflow for the segregation and disposal of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management

Causality: Solid organic acids must be kept dry and isolated from reactive species to prevent accidental laboratory fires or toxic gas generation.

  • Segregation: Ensure the solid waste is completely isolated from strong oxidizing agents (e.g., peroxides, permanganates) and strong bases[2].

  • Containment: Transfer residual solid powder or crystals into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) or amber glass container[4]. Do not use metal containers, as trace moisture can cause the carboxylic acid to react with the metal over time.

  • Labeling: Apply a standardized hazardous waste tag immediately upon adding the first drop/grain of waste. Clearly designate the contents as "Hazardous Waste - Toxic Organic Solid (1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid)" to allow Environmental Health and Safety (EHS) professionals to make accurate downstream waste determinations[5].

Protocol B: Liquid Waste (Solvent Solutions) Management

Causality: Mixing incompatible solvents can cause exothermic reactions, while mixing halogenated and non-halogenated waste drastically increases institutional disposal costs.

  • Solvent Identification: Identify the primary carrier solvent used in your assay or synthesis (e.g., Dichloromethane, DMSO, Methanol).

  • Stream Allocation: If the solution contains halogenated solvents (typically >1% halogen content by volume), route it exclusively to the "Halogenated Organic Waste" carboy. All other organic solutions should be routed to the "Non-Halogenated Organic Waste" stream[2].

  • pH Monitoring (Aqueous Mixtures): If the compound is dissolved in a mixed aqueous-organic system, verify that the pH is adjusted to a neutral range (pH 5.5 - 10.5) before adding it to a bulk waste container[3]. Adding a highly acidic solution to a bulk waste carboy can cause the sudden precipitation of the insoluble free pyrazole acid, leading to dangerous pressure buildup or physical blockages in the container.

Protocol C: Empty Container Decontamination

Causality: "Empty" containers still hold micro-residues of the chemical. Because of the compound's potential biological activity, containers must be chemically neutralized before entering the standard municipal recycling or trash streams.

  • Solvent Selection: Select a polar aprotic solvent (e.g., Acetone) or an alcohol (e.g., Ethanol) in which the pyrazole acid is highly soluble. Water is insufficient due to the compound's lipophilicity.

  • Triple Rinse Procedure: Add the selected solvent to cover the bottom of the container (approximately 10% of the total container volume). Seal the cap and agitate vigorously to dissolve all residue. Pour the rinsate into the appropriate liquid organic waste stream. Repeat this process three times to ensure complete decontamination[4].

  • Defacement and Final Disposal: Once decontaminated, use a permanent marker to thoroughly deface the original chemical label, signaling to custodial staff that the container is safe. The clean container can then be discarded in the standard laboratory glass or plastic waste stream[4].

Regulatory Compliance & Logistics

While 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is not specifically enumerated as a P-listed (acutely hazardous) or U-listed waste under the EPA's Resource Conservation and Recovery Act (RCRA)[6], it must still be managed as an unlisted hazardous organic waste due to its physicochemical properties.

To maintain compliance:

  • Satellite Accumulation Areas (SAA): All waste must be stored in designated SAAs at or near the point of generation. These areas must be inspected weekly for container leakage[2].

  • Time Limits: Full containers must be transferred from the SAA to the central waste accumulation area within three days[2].

  • Final Disposition: Do not attempt to treat or destroy this chemical yourself unless it is part of a validated experimental protocol. Final disposal must be achieved via high-temperature incineration managed by a licensed hazardous waste contractor.

Sources

Handling

Personal protective equipment for handling 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

As a Senior Application Scientist, I frequently encounter pyrazole scaffolds in drug discovery due to their 1[1]. 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0) is a highly valuable intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter pyrazole scaffolds in drug discovery due to their 1[1]. 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0) is a highly valuable intermediate. However, its physicochemical profile—specifically the combination of a lipophilic diaryl-pyrazole core and a reactive carboxylic acid moiety—necessitates stringent safety protocols.

This guide provides a field-proven, causality-driven approach to personal protective equipment (PPE), handling, and disposal, moving beyond generic safety data to explain the why behind each operational choice.

Mechanistic Hazard Profile

Understanding the underlying chemical mechanics is the first step in mitigating risk.

  • Tissue Irritation (H315, H319): The carboxylic acid group acts as a proton donor. Upon contact with the moisture on skin or ocular mucosal membranes, it causes localized pH drops, leading to 2[2].

  • Inhalation Risk (H335): As a crystalline powder, this compound is highly prone to aerosolization. Inhalation of these micro-particles causes respiratory tract irritation. Furthermore, the pyrazole ring's inherent metabolic stability means3 if inhaled[3].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on specific chemical vulnerabilities rather than generic laboratory defaults.

PPE CategoryRecommended EquipmentRegulatory StandardCausal Rationale
Eye/Face Chemical splash goggles (snug-fitting)OSHA 29 CFR 1910.133 / EN166Protects against airborne crystalline dust and accidental splashes during solvent dissolution. Safety glasses with side shields are insufficient for fine powders.
Hands Nitrile gloves (minimum 4 mil thickness)EN 374Nitrile provides an excellent barrier against lipophilic organic acids. It also resists common organic solvents (e.g., DMSO, DMF) 4[4].
Respiratory N95/P100 particulate respiratorOSHA 29 CFR 1910.134Required only if handling outside a certified fume hood. Prevents inhalation of aerosolized powder (H335).
Body Flame-resistant laboratory coatStandard Lab ProtocolPrevents accumulation of static-charged powder on personal clothing, which could lead to secondary exposure outside the lab.

Operational Workflow & Engineering Controls

Workflow Start 1. Preparation & PPE (Verify Fume Hood Flow) Weighing 2. Material Weighing (Anti-static Measures) Start->Weighing Reaction 3. Dissolution & Transfer (Use Compatible Solvents) Weighing->Reaction Cleanup 4. Decontamination (Wet Wipe Down) Reaction->Cleanup Disposal 5. Waste Segregation (Hazardous Waste Stream) Cleanup->Disposal

Operational workflow for handling pyrazole-5-carboxylic acid derivatives safely.

Step-by-Step Methodology: Safe Handling Protocol

  • Pre-Operation Validation: Before opening the container, verify that the fume hood face velocity is between 80-100 feet per minute (fpm). This self-validating step ensures the primary engineering control is actively mitigating the H335 inhalation risk.

  • Anti-Static Weighing: Diaryl-pyrazole carboxylic acids often develop a static charge, causing the powder to "jump" and aerosolize. Use an anti-static ionizer gun on the weighing spatula and the receiving vessel before transfer. Weigh the material inside an enclosed analytical balance or a dedicated powder-handling hood.

  • Dissolution Strategy: When transferring the powder to a reaction flask, do so over a secondary containment tray. Add your solvent (e.g., DMSO, DMF, or methanol) slowly. Causality note: Dissolving the powder immediately reduces the inhalation hazard to zero, converting the procedure to a strictly liquid-handling protocol.

  • Post-Handling Decontamination: Dry wiping can re-aerosolize the powder. Always use a solvent-dampened cloth (isopropanol or ethanol) to wipe down the balance, spatulas, and fume hood sash.

Emergency Response & Spill Management

  • Powder Spill: Do NOT sweep dry powder. Cover the spill with a damp absorbent pad to suppress dust generation. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

  • Skin Contact: Remove contaminated gloves immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. The lipophilic nature of the p-tolyl and phenyl groups means water alone is insufficient; soap is required to emulsify and successfully remove the compound from the skin barrier.

Waste Disposal Plan

  • Solid Waste: Dispose of all contaminated PPE, weighing boats, and spill cleanup materials in a clearly labeled "Hazardous Solid Waste - Organic Acids" container.

  • Liquid Waste: Solutions containing 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid should be segregated into "Non-Halogenated Organic Waste" (unless dissolved in a halogenated solvent like DCM). Ensure the waste carboy is kept basic or neutral to keep the carboxylic acid in its more soluble, less volatile salt form.

References

  • Kumar, D. S., et al. "PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY." ResearchGate, Feb. 2026. 1

  • "1-Ethyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet." SynQuest Laboratories, Jun. 2020. 2

  • "Pyrazole: an emerging privileged scaffold in drug discovery." PMC - NIH, Nov. 2023. 3

  • "Essential Safety and Handling Guide for Methyl Pyrazole Derivatives." BenchChem, 2025. 4

Sources

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